Axl-IN-10
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25N7O2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H25N7O2/c1-32-15-20(22-24(28)29-16-30-25(22)32)17-10-12-18(13-11-17)31-26(35)23-21-9-5-6-14-33(21)34(27(23)36)19-7-3-2-4-8-19/h2-4,7-8,10-13,15-16H,5-6,9,14H2,1H3,(H,31,35)(H2,28,29,30) |
InChI Key |
TUEAZGCOJDXLNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5CCCCN5N(C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Axl-IN-10: A Technical Guide to the Mechanism of AXL Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl-IN-10 is a potent inhibitor of the AXL receptor tyrosine kinase, demonstrating a half-maximal inhibitory concentration (IC50) of 5 nM.[1] This high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of AXL signaling. This document provides an in-depth overview of the mechanism of action for potent AXL inhibitors like this compound, detailing the targeted signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols for its characterization.
Introduction to AXL Receptor Tyrosine Kinase
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors, which play a crucial role in various cellular processes.[2] AXL is activated by its ligand, the growth arrest-specific protein 6 (Gas6).[3][4] Upon Gas6 binding, AXL dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events.[5]
Overexpression and aberrant activation of AXL have been implicated in the progression of numerous cancers, including lung, breast, and pancreatic cancer.[2] AXL signaling promotes cancer cell proliferation, survival, migration, and invasion.[5][6] Furthermore, AXL is a key mediator of therapeutic resistance to both chemotherapy and targeted therapies.[7][8] In non-cancerous contexts, AXL signaling is involved in immune regulation, clearance of apoptotic cells, and has been implicated in conditions like pulmonary fibrosis.[2][3] The multifaceted roles of AXL in disease make it a compelling target for therapeutic intervention.
Molecular Mechanism of Action of AXL Inhibition
This compound functions as a small molecule inhibitor that targets the ATP-binding site of the AXL tyrosine kinase domain.[2] By competitively binding to this pocket, it prevents the phosphorylation of AXL and the subsequent activation of its downstream signaling pathways.
Key Downstream Signaling Pathways Attenuated by this compound
The inhibition of AXL by this compound is expected to block several critical signaling cascades:
-
PI3K/AKT/mTOR Pathway: AXL activation leads to the recruitment and phosphorylation of the p85 subunit of PI3K, which in turn activates AKT and the downstream mTOR signaling complex.[5][6] This pathway is central to cell survival, proliferation, and growth. Inhibition of AXL leads to decreased AKT and mTOR activity, promoting apoptosis and inhibiting cell proliferation.[6]
-
MAPK/ERK Pathway: AXL signaling can also proceed through the recruitment of the Grb2 adaptor protein, activating the Ras/Raf/MEK/ERK (MAPK) cascade.[5][8] This pathway is heavily involved in cell proliferation and differentiation. AXL inhibition dampens ERK signaling, contributing to cell cycle arrest.
-
NF-κB Pathway: AXL activation can lead to the stimulation of the NF-κB pathway, a key regulator of inflammation and cell survival.[6] By blocking AXL, inhibitors can reduce the expression of anti-apoptotic proteins like BCL-2 and survivin.[6]
The following diagram illustrates the central role of AXL in these signaling networks and the point of intervention for an inhibitor like this compound.
Caption: AXL Signaling Pathway and Inhibition by this compound.
Quantitative Data for AXL Inhibitors
While extensive quantitative data for this compound is not publicly available, its reported IC50 value places it among the more potent AXL inhibitors. The table below summarizes this key metric and provides context with other known AXL inhibitors.
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| This compound | AXL | 5 | [1] |
| Bemcentinib (R428) | AXL | 14 | |
| Gilteritinib (ASP2215) | FLT3/AXL | 0.73 (for AXL) | |
| Cabozantinib | VEGFR2, MET, AXL, RET, KIT, FLT3 | 7 (for AXL) | |
| Merestinib | MET, AXL, RON, MERTK | 1.9 (for AXL) |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Characterization of AXL Inhibitors
To fully characterize the mechanism of action of an AXL inhibitor like this compound, a series of in vitro and in vivo experiments are typically employed.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound on AXL kinase activity.
-
Methodology:
-
Recombinant human AXL kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
This compound is added at various concentrations to determine its effect on the kinase reaction.
-
The phosphorylation of the substrate is measured, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phospho-AXL Assay
-
Objective: To confirm the inhibition of AXL phosphorylation in a cellular context.
-
Methodology:
-
A cell line with high AXL expression (e.g., MDA-MB-231 breast cancer cells) is cultured.
-
Cells are serum-starved and then treated with various concentrations of this compound for a defined period.
-
AXL signaling is stimulated with its ligand, Gas6.
-
Cells are lysed, and protein concentrations are determined.
-
Western blotting is performed using antibodies specific for phosphorylated AXL (p-AXL) and total AXL.
-
The band intensities are quantified to determine the reduction in p-AXL levels relative to total AXL.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the impact of AXL inhibition on cancer cell growth and survival.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and treated with a dose range of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
The results are used to calculate the GI50 (concentration for 50% growth inhibition).
-
Cell Migration and Invasion Assays
-
Objective: To evaluate the effect of the inhibitor on the migratory and invasive potential of cancer cells.
-
Methodology:
-
Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. The rate of closure of this gap in the presence or absence of this compound is monitored over time.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified after treatment with the inhibitor.
-
The following diagram outlines a general workflow for characterizing an AXL inhibitor.
Caption: Workflow for In Vitro Characterization of this compound.
Conclusion
This compound is a potent small molecule inhibitor of the AXL receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of AXL's kinase activity, leading to the suppression of key downstream signaling pathways such as PI3K/AKT and MAPK/ERK. This ultimately results in reduced cell proliferation, survival, and migration. The high potency of this compound makes it a significant research tool for elucidating the complex biology of AXL in both health and disease, and it represents a class of molecules with considerable therapeutic potential. Further preclinical and clinical studies are warranted to fully explore its utility in relevant disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to Axl-IN-10: Mechanism of Action and Downstream Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), is a critical mediator of cellular processes that drive cancer progression, metastasis, and therapeutic resistance.[1][2][3] Its overexpression is correlated with poor prognosis in numerous malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[2][4] Axl-IN-10 is a potent and selective small-molecule inhibitor of AXL kinase activity.[5][6] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by AXL and consequently inhibited by this compound, presents quantitative data on its potency, and details key experimental protocols for its characterization.
Introduction to AXL Signaling
The AXL receptor is activated primarily by its ligand, Growth Arrest-Specific 6 (Gas6).[7][8] Upon Gas6 binding, AXL homodimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[9] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream events. The primary signaling networks activated by AXL include the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways.[2][4][7] These pathways collectively promote cell proliferation, survival, migration, invasion, and the development of an immunosuppressive tumor microenvironment.[3][4][7]
This compound functions by targeting the ATP-binding site of the AXL kinase domain, preventing autophosphorylation and the subsequent activation of these critical downstream signaling cascades.[1]
Core Downstream Signaling Pathways Inhibited by this compound
Inhibition of AXL by this compound leads to the comprehensive shutdown of multiple pro-tumorigenic signaling pathways.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. AXL activation directly recruits the p85 regulatory subunit of PI3K, leading to the activation of AKT.[2][9] Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth, and inactivates pro-apoptotic proteins like BAD.[2][7] In some contexts, AXL is essential for VEGF-A-dependent activation of the PI3K/Akt pathway.[10] By blocking the initial phosphorylation of AXL, this compound prevents the recruitment of PI3K, leading to the inhibition of AKT and mTOR signaling and promoting apoptosis.[4][11]
Figure 1: Inhibition of the AXL-PI3K-AKT pathway by this compound.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is crucial for cell proliferation and differentiation. AXL phosphorylation can recruit the adaptor protein Grb2, which in turn activates the MAPK cascade.[2][8][9] This signaling is implicated in AXL-mediated tumor cell proliferation.[11] However, studies have also shown that AXL knockdown can sometimes lead to a compensatory upregulation of MEK/ERK signaling, suggesting complex feedback loops.[12] this compound's primary effect is to block the Grb2-mediated activation of this pathway that is dependent on initial AXL kinase activity.
Figure 2: Blockade of the AXL-MAPK/ERK signaling cascade by this compound.
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is integral to cytokine signaling, immune response, and tumorigenesis. AXL signaling has been shown to collaborate closely with STAT3 to create a pro-metastatic tumor microenvironment.[13][14][15] This AXL-STAT3 axis is prevalent in tumor-associated macrophages (TAMs), where it promotes an "M2-like" tumor-promoting phenotype.[13][16] The cytokine IL-11, secreted by cancer cells, can act in a paracrine manner on macrophages to activate this AXL-STAT3 network.[13][15] this compound disrupts this circuit, potentially remodeling the tumor microenvironment and reducing immunosuppression.
Figure 3: this compound-mediated inhibition of the AXL-JAK-STAT3 signaling axis.
AXL-Mediated Therapeutic Resistance
A significant role of AXL is mediating acquired resistance to various cancer therapies.[7][9][17] For example, in head and neck squamous cell carcinomas, AXL can become overexpressed in response to PI3Kα inhibitors.[18] In this context, AXL dimerizes with and phosphorylates the Epidermal Growth Factor Receptor (EGFR), activating a PLCγ-PKC signaling cascade that maintains mTOR activity independent of the PI3K/AKT pathway, thus circumventing the drug's effect.[9][18] Targeting AXL with an inhibitor like this compound can therefore re-sensitize resistant tumors to primary therapies.
Figure 4: AXL-mediated resistance to PI3Kα inhibition and its reversal.
Quantitative Data
The potency of AXL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | Target | IC50 Value | Notes | Citation |
| This compound | AXL Kinase | 5 nM | Potent and selective AXL inhibitor with good transmembrane properties. | [5][6] |
| R428 (Bemcentinib) | AXL Kinase | See notes | In combination with Docetaxel, IC50 in PC9 MES cells was 0.3 nmol/L. | [19] |
Key Experimental Protocols
Characterizing the effects of this compound on downstream signaling requires a suite of standard molecular and cellular biology techniques.
Experimental Workflow Visualization
The general workflow for assessing the impact of this compound on a specific signaling pathway, such as PI3K/AKT, is outlined below.
Figure 5: Workflow for Western Blot analysis of AXL pathway inhibition.
Western Blot Analysis for Pathway Inhibition
This protocol is designed to measure changes in the phosphorylation status of AXL and its downstream targets like AKT.
-
Cell Culture and Treatment: Plate cells (e.g., SKOV3ip.1, Hec50a) at a density of 1x10^6 cells per 60mm dish.[20][21] Allow cells to adhere overnight. Serum-starve cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2-4 hours.
-
Ligand Stimulation: Stimulate cells with recombinant human Gas6 (e.g., 100-400 ng/mL) for 15-30 minutes to induce AXL phosphorylation.[21]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-phospho-AXL (Tyr702), anti-AXL, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin).[20][21]
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.
Cell Viability/Proliferation Assay
This assay measures the effect of this compound on cancer cell growth.
-
Cell Plating: Seed 2,000-5,000 cells per well in a 96-well plate in complete media and allow to adhere overnight.
-
Treatment: Replace media with fresh media containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate plates for 72-120 hours.
-
Measurement: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[22] Alternatively, use an MTS or crystal violet assay.
-
Data Analysis: Normalize viability data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Immunohistochemistry (IHC) for AXL Expression
This protocol is used to detect AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[23]
-
Deparaffinization and Rehydration: Bake FFPE slides at 60°C for 1 hour. Deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in an appropriate buffer (e.g., Bond Epitope Retrieval Solution 1) and heating at 99-100°C for 30 minutes.[23]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 5-10 minutes. Block non-specific binding sites with a protein block solution.
-
Primary Antibody Incubation: Incubate slides with a primary antibody against AXL (e.g., goat polyclonal, 1:40 dilution) for 30-60 minutes at room temperature or overnight at 4°C.[23]
-
Detection:
-
Counterstaining and Mounting: Counterstain with hematoxylin for 5 minutes.[23] Dehydrate slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
Analysis: Examine slides under a microscope. AXL staining is typically membranous and may also show cytoplasmic localization.
This document is intended for research and informational purposes only.
References
- 1. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Inhibition of Axl Promotes the Therapeutic Effect of Targeted Inhibition of the PI3K/Akt Pathway in NRAS Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL-initiated paracrine activation of pSTAT3 enhances mesenchymal and vasculogenic supportive features of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abstract 1623: AXL-STAT3 targeting of lung tumor microenvironments | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. AXL mediates resistance to PI3Kα inhibition by activating the EGFR/PKC/mTOR axis in head and neck and esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
The Role of Axl-IN-10 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase AXL is a critical mediator of cancer progression, contributing to tumor growth, metastasis, and the development of therapeutic resistance. Its overexpression is correlated with poor prognosis in a multitude of malignancies. Axl-IN-10 has emerged as a potent and selective small molecule inhibitor of AXL, demonstrating significant promise as a therapeutic agent. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of this compound as a novel anti-cancer therapeutic.
Introduction to AXL in Cancer
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, plays a pivotal role in various cellular processes that are hijacked by cancer cells to promote their survival and dissemination.[1] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), AXL undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These signaling pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and NF-κB pathways, are central to cell proliferation, survival, migration, and invasion.[2]
Aberrant AXL signaling has been implicated in the progression of numerous cancers, including breast, lung, and pancreatic cancer.[3] It is a key driver of the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties, facilitating metastasis.[2] Furthermore, AXL overexpression is a well-established mechanism of acquired resistance to a variety of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[3] This makes AXL an attractive therapeutic target for overcoming drug resistance and improving patient outcomes.
This compound: A Potent AXL Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of the AXL tyrosine kinase. It is a substituted heteroaryl compound with excellent transmembrane properties and favorable pharmacokinetic characteristics.[4]
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and subsequent activation. This blockade of AXL signaling inhibits the downstream pathways that drive cancer cell proliferation, survival, and invasion.
In Vitro Efficacy
The potency of this compound has been demonstrated in enzymatic assays, revealing a half-maximal inhibitory concentration (IC50) of 5 nM against the AXL kinase.[4] This high potency indicates that this compound can effectively inhibit AXL activity at low nanomolar concentrations. Another compound from the same patent, Axl-IN-9, showed a slightly lower IC50 of 26 nM.[5]
Table 1: In Vitro Potency of this compound and Axl-IN-9
| Compound | Target | IC50 (nM) | Reference |
| This compound | AXL | 5 | [4] |
| Axl-IN-9 | AXL | 26 | [5] |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway
The following diagram illustrates the central role of AXL in promoting cancer progression through the activation of key downstream signaling pathways.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for determining the in vitro potency of an AXL inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in the patent document WO2020182188A1. The following provides a summary of the key methodologies.
Synthesis of this compound
The synthesis of this compound involves a multi-step organic synthesis process, the specifics of which are detailed within the aforementioned patent. The general scheme involves the coupling of substituted heteroaryl precursors to generate the final compound. Purification is typically achieved through column chromatography and the final product's identity and purity are confirmed using techniques such as NMR and mass spectrometry.
In Vitro AXL Kinase Assay
The inhibitory activity of this compound against the AXL kinase is determined using a biochemical assay. A typical protocol involves the following steps:
-
Reagent Preparation : Recombinant human AXL kinase, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. This compound is serially diluted to a range of concentrations.
-
Kinase Reaction : The AXL kinase is pre-incubated with the various concentrations of this compound. The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (e.g., ³²P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis : The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
To assess the cellular activity of this compound, various cell-based assays are employed:
-
Proliferation Assays : Cancer cell lines with high AXL expression are treated with increasing concentrations of this compound. Cell viability is measured after a defined period (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo.
-
Migration and Invasion Assays : The effect of this compound on cancer cell motility is evaluated using Transwell migration and invasion assays. Cells are seeded in the upper chamber of a Transwell insert, and the number of cells that migrate or invade through the membrane to the lower chamber in the presence of the inhibitor is quantified.
-
Western Blotting : To confirm the on-target activity of this compound in cells, western blotting is used to assess the phosphorylation status of AXL and its downstream signaling proteins (e.g., AKT, ERK) in treated cells.
In Vivo Xenograft Models
The anti-tumor efficacy of this compound in a living organism is evaluated using xenograft models:
-
Cell Implantation : Human cancer cells with high AXL expression are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally or via another appropriate route at various doses and schedules.
-
Efficacy Evaluation : Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound is a potent and selective AXL inhibitor with promising anti-cancer properties. Its ability to effectively block AXL signaling at nanomolar concentrations highlights its potential as a therapeutic agent for a variety of cancers where AXL is a key driver of disease progression and drug resistance. The data and protocols summarized in this technical guide provide a foundation for further investigation into the clinical utility of this compound. Future studies should focus on comprehensive preclinical evaluation, including in vivo efficacy in various cancer models, pharmacokinetic and pharmacodynamic studies, and toxicity assessments, to pave the way for its potential translation into the clinic.
References
- 1. US8618254B2 - Inhibition of AXL signaling in anti-metastatic therapy - Google Patents [patents.google.com]
- 2. WO2019051586A1 - Axl-specific antibodies and uses thereof - Google Patents [patents.google.com]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The First-In-Class Anti-AXL×CD3ε Pronectin™-Based Bispecific T-Cell Engager Is Active in Preclinical Models of Human Soft Tissue and Bone Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-10: A Deep Dive into its Modulation of the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The receptor tyrosine kinase Axl is a critical player in cancer progression, contributing to tumor cell proliferation, survival, invasion, and therapeutic resistance.[1][2] Beyond its cell-intrinsic roles, Axl signaling is increasingly recognized as a key regulator of the tumor microenvironment (TME), fostering an immunosuppressive landscape that shields tumors from immune-mediated destruction.[2][3] Axl-IN-10 is a potent and selective small molecule inhibitor of Axl, and this guide provides an in-depth technical overview of its mechanism of action and its profound impact on the TME, with a focus on preclinical findings and relevant experimental methodologies.
Mechanism of Action: Reshaping the Immunosuppressive Milieu
This compound exerts its anti-tumor effects not only by directly targeting cancer cells but also by remodeling the TME from an immunosuppressive to an immune-permissive state. This is achieved through a multi-pronged approach targeting various immune cell populations and signaling pathways.
Reprogramming Myeloid Cells
Axl signaling is instrumental in promoting the differentiation and function of immunosuppressive myeloid cells, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs).[2][4] Axl inhibition with compounds like this compound is expected to:
-
Shift Macrophage Polarization: Inhibit the M2-like polarization of TAMs, which are associated with tumor promotion and suppression of T-cell responses. This shifts the balance towards a pro-inflammatory M1-like phenotype, enhancing anti-tumor immunity.[2]
-
Reduce MDSC Accumulation: Decrease the recruitment and accumulation of MDSCs within the tumor, thereby alleviating their potent T-cell suppressive functions.[4]
Enhancing Dendritic Cell Function
Dendritic cells (DCs) are crucial for initiating anti-tumor T-cell responses. Axl expression on DCs has been shown to suppress their maturation and antigen-presenting capabilities.[5][6] Inhibition of Axl is anticipated to:
-
Promote DC Maturation: Enhance the maturation of DCs, leading to increased expression of co-stimulatory molecules and a greater capacity to prime naïve T cells.[5]
-
Increase Type I Interferon Signaling: Boost Type I Interferon (IFN) signaling in DCs, a critical pathway for cross-presentation of tumor antigens and the activation of cytotoxic T lymphocytes.[5][6]
Boosting T-Cell and NK Cell Activity
The immunosuppressive TME orchestrated by Axl signaling directly hinders the activity of effector immune cells. By dismantling this suppressive environment, Axl inhibitors can:
-
Increase T-Cell Infiltration and Function: Promote the infiltration of CD4+ and CD8+ T cells into the tumor and enhance their effector functions.[1][3]
-
Enhance Natural Killer (NK) Cell Activity: Axl signaling can suppress NK cell-mediated cytotoxicity. Its inhibition is expected to restore and enhance the tumor-killing capacity of NK cells.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound and the broader effects of Axl inhibition on the tumor microenvironment, based on available preclinical data.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | Axl | 5 | [8][9] |
Table 2: Representative Effects of Axl Inhibition on the Tumor Microenvironment (Based on studies with various Axl inhibitors)
| Parameter | Effect of Axl Inhibition | Representative Inhibitors | References |
| Immune Cell Infiltration | |||
| CD4+ T Cells | Increased infiltration and activation | R428 | [1] |
| CD8+ T Cells | Increased infiltration and activation | R428, Axl Knockout | [1][3] |
| Dendritic Cells (cDCs) | Increased infiltration and activation (specifically CD103+ cDCs) | R428 | [1] |
| Natural Killer (NK) Cells | Enhanced infiltration and activation | Axl Knockout | [7] |
| Tumor-Associated Macrophages (TAMs) | Decreased infiltration of M2-like TAMs | R428 | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased accumulation | Axl Knockdown | [4] |
| Cytokine and Chemokine Modulation | |||
| Pro-inflammatory Cytokines (IFN-γ, IL-12) | Increased expression | R428 | [1] |
| Immunosuppressive Cytokines (IL-10, TGF-β) | Decreased expression | R428 | [1] |
| T-cell Attracting Chemokines (CXCL9, CXCL10, CXCL11) | Increased expression | R428, Axl Knockout | [1][7] |
| Myeloid-attracting Chemokines (CCL2, CCL5) | Decreased expression | R428, Axl Knockout | [1][7] |
| In Vivo Anti-Tumor Efficacy | |||
| Tumor Growth Inhibition | Significant reduction in tumor growth as a single agent and in combination with chemotherapy or immunotherapy. | R428, BGB324, AB-329 | [1][10][11] |
| Survival | Prolonged survival in preclinical tumor models. | R428 | [1] |
Signaling Pathways and Experimental Workflows
Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway, which is inhibited by this compound.
Caption: Axl signaling pathway initiated by Gas6 binding, leading to the activation of downstream pathways promoting cancer progression and immune suppression. This compound inhibits this cascade.
Experimental Workflow: In Vivo Tumor Growth Inhibition Study
This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound.
Caption: A standard workflow for evaluating the anti-tumor efficacy and immunomodulatory effects of this compound in a preclinical mouse model.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its impact on the tumor microenvironment. These protocols are generalized and may require optimization for specific cell lines and tumor models.
In Vitro Axl Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on Axl kinase activity.
Materials:
-
Recombinant human Axl kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Axl substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add Axl kinase and the Axl substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Western Blot Analysis of Axl Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of Axl and its downstream signaling proteins.[12][13][14]
Materials:
-
Cancer cell line expressing Axl
-
Cell culture medium and supplements
-
This compound
-
Gas6 (Axl ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cancer cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with Gas6 for a short period (e.g., 15-30 minutes) to induce Axl phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Flow Cytometry for Tumor-Infiltrating Immune Cell Profiling
This protocol describes the analysis of immune cell populations within tumors from mice treated with this compound.[15][16]
Materials:
-
Tumor tissue from treated and control mice
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic digestion solution (e.g., collagenase, DNase)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD11c, MHC-II, NK1.1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Harvest tumors and mechanically dissociate them into small pieces.
-
Digest the tumor tissue enzymatically to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Lyse red blood cells if necessary.
-
Count the cells and resuspend them in FACS buffer.
-
Stain the cells with a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest.
-
Wash the cells with FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the different immune cell populations.
Conclusion
This compound represents a promising therapeutic agent that targets both the tumor cells and the immunosuppressive tumor microenvironment. Its ability to reprogram myeloid cells, enhance dendritic cell function, and unleash the cytotoxic potential of T cells and NK cells provides a strong rationale for its further development, both as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the multifaceted anti-tumor activity of this compound.
References
- 1. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-10 and its Role in Epithelial-Mesenchymal Transition: A Technical Guide
Disclaimer: As of late 2025, publicly available research specifically detailing the effects of Axl-IN-10 on epithelial-mesenchymal transition (EMT) is limited. This compound is documented as a potent Axl inhibitor with an IC50 of 5 nM. This guide will, therefore, provide a comprehensive overview of the well-established role of the Axl receptor tyrosine kinase in EMT and will utilize data from studies on other well-characterized Axl inhibitors as a proxy to infer the likely effects of this compound. This approach is intended to provide a strong foundational understanding for researchers and drug developers interested in this therapeutic target.
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical regulator of cancer progression and metastasis.[1] One of the key cellular processes influenced by Axl signaling is the epithelial-mesenchymal transition (EMT), a complex, reversible biological program in which epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness.[2] This transition is a hallmark of embryonic development and wound healing, but its aberrant activation in cancer is strongly associated with tumor invasion, metastasis, and the development of therapeutic resistance.[3][4]
Axl is frequently overexpressed in a variety of human cancers, and its expression levels often correlate with a more aggressive, mesenchymal phenotype and poorer patient prognosis.[5][6] The activation of Axl, primarily through its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling events that orchestrate the profound molecular and morphological changes characteristic of EMT.[1]
This technical guide provides an in-depth exploration of the role of the Axl signaling pathway in promoting EMT and the therapeutic potential of its inhibition, with a conceptual focus on the potent inhibitor, this compound. We will delve into the molecular mechanisms, present quantitative data from preclinical studies using surrogate Axl inhibitors, provide detailed experimental protocols for investigating the effects of Axl inhibition on EMT, and visualize key pathways and workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals working to unravel the complexities of cancer metastasis and develop novel therapeutic strategies.
The Axl Signaling Pathway in Epithelial-Mesenchymal Transition
The canonical activation of Axl occurs upon the binding of its ligand, Gas6. This interaction induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several key downstream pathways that are intimately involved in the execution of the EMT program.
Key downstream signaling pathways include:
-
PI3K/Akt Pathway: Activation of this pathway is a central event in Axl-mediated signaling. It promotes cell survival, proliferation, and the upregulation of EMT-inducing transcription factors.[7]
-
NF-κB Pathway: Axl signaling can lead to the activation of the NF-κB transcription factor, which plays a crucial role in inflammation, cell survival, and the expression of genes that promote a mesenchymal phenotype.[1]
-
MAPK/ERK Pathway: The activation of the Ras/Raf/MEK/ERK cascade is another important consequence of Axl signaling, contributing to cell proliferation, differentiation, and invasion.[4]
-
STAT Pathway: Signal Transducers and Activators of Transcription (STATs) can also be activated downstream of Axl, regulating the expression of genes involved in cell growth and survival.[1]
The concerted activation of these pathways culminates in the transcriptional reprogramming of epithelial cells. This involves the upregulation of key EMT-inducing transcription factors such as Snail, Slug, Twist, and ZEB1/2 . These transcription factors, in turn, repress the expression of epithelial markers, most notably E-cadherin , a cornerstone of adherens junctions that maintains epithelial integrity. Concurrently, they activate the expression of mesenchymal markers, including N-cadherin, Vimentin, and Fibronectin , which promote a more migratory and invasive cellular architecture.[2]
Axl Signaling Pathway in EMT
This compound: A Potent Axl Inhibitor
This compound is a small molecule inhibitor of Axl with a reported IC50 of 5 nM. While detailed structural and mechanistic studies are not widely published, it is presumed to function as an ATP-competitive inhibitor, binding to the kinase domain of Axl and preventing its autophosphorylation and subsequent activation of downstream signaling pathways. By blocking the catalytic activity of Axl, this compound is expected to effectively abrogate the pro-EMT signals emanating from the activated receptor.
Inhibitory Action of this compound
Effects of Axl Inhibition on EMT: Data from Preclinical Studies
The following tables summarize the observed effects of surrogate Axl inhibitors on key EMT markers and cellular functions in various cancer cell lines. These data provide a strong indication of the likely biological consequences of potent Axl inhibition with a compound like this compound.
Table 1: Effect of Axl Inhibition on EMT Marker Expression
| Cell Line | Axl Inhibitor | Concentration | E-cadherin | N-cadherin | Vimentin | Snail | Slug | Twist | Reference |
| Mesenchymal MCF10A | MP470 (Amuvatinib) | 0.1-1 µM | Upregulated | Downregulated | - | Downregulated | - | - | [2] |
| ANV5 (Breast Cancer) | MP470 (Amuvatinib) | 0.1-1 µM | Upregulated | Downregulated | - | Downregulated | - | - | [2] |
| A549 (NSCLC) | Axl siRNA | - | Upregulated | Downregulated | Downregulated | - | - | - | [3] |
| H460 (NSCLC) | Axl siRNA | - | Upregulated | Downregulated | Downregulated | - | - | - | [3] |
| PC9 (NSCLC) | Axl siRNA | - | Upregulated | Downregulated | - | - | - | Downregulated | [8] |
| MDA-MB-231 (TNBC) | 20G7-D9 (Antibody) | - | - | - | Downregulated | Downregulated | Downregulated | Downregulated | [7] |
Table 2: Effect of Axl Inhibition on Cell Migration and Invasion
| Cell Line | Axl Inhibitor | Assay | Inhibition Effect | Reference |
| MESO924 (Mesothelioma) | R428 (Bemcentinib) | Wound Healing | Significant inhibition of wound closure at 24h | [9] |
| MESO924 (Mesothelioma) | R428 (Bemcentinib) | Transwell Invasion | Greater inhibition of invasiveness at 24h | [9] |
| MDA-MB-231 (TNBC) | Axl siRNA | Transwell Invasion | Significant reduction in invasion | [10] |
| MDA-MB-231 (TNBC) | R428 (Bemcentinib) | Transwell Invasion | Significant reduction in invasion | [10] |
| SNU1196 (Cholangiocarcinoma) | Axl shRNA | Transwell Invasion | Significant reduction in invasion | [11] |
| HUCCT1 (Cholangiocarcinoma) | Axl shRNA | Wound Healing | Significant inhibition of cell migration | [11] |
Experimental Protocols for Studying Axl Inhibition in EMT
The following are generalized protocols for key experiments to assess the impact of an Axl inhibitor, such as this compound, on the EMT process.
Western Blot Analysis of EMT Markers
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, Axl, phospho-Axl, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Transwell Migration and Invasion Assays
-
Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (e.g., 8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.[12][13]
-
Cell Seeding: Resuspend cells in serum-free medium containing the Axl inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 12-48 hours), depending on the cell type.
-
Staining and Quantification: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells on the lower surface of the membrane with crystal violet.
-
Analysis: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several random fields under a microscope.
General Experimental Workflow
Conclusion and Future Directions
The Axl receptor tyrosine kinase is a pivotal driver of the epithelial-mesenchymal transition, a cellular program central to cancer invasion and metastasis. The activation of Axl unleashes a network of signaling pathways that converge to repress epithelial characteristics and promote a mesenchymal, migratory phenotype. Potent Axl inhibitors, such as this compound, hold significant promise as therapeutic agents to counteract these malignant processes.
Based on the extensive evidence from studies on other Axl inhibitors, it is highly probable that this compound will effectively reverse the EMT program, leading to the re-expression of E-cadherin, downregulation of mesenchymal markers, and a subsequent reduction in cancer cell migration and invasion.
Future research should focus on validating these expected effects specifically for this compound. Head-to-head studies comparing the potency and efficacy of this compound with other Axl inhibitors in various preclinical models of cancer are warranted. Furthermore, investigating the potential of this compound to overcome therapeutic resistance, another hallmark of EMT, and its efficacy in combination with standard-of-care chemotherapies or other targeted agents will be crucial steps in its clinical development. A deeper understanding of the specific molecular interactions and downstream consequences of this compound will undoubtedly pave the way for its potential application as a novel anti-cancer therapeutic.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL Inactivation Inhibits Mesothelioma Growth and Migration via Regulation of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. snapcyte.com [snapcyte.com]
- 13. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Axl-IN-10 and the Reversal of Drug Resistance in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. Axl, a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family, has been identified as a key driver of resistance to a multitude of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[1][2][3] Overexpression and activation of Axl signaling pathways, such as PI3K/Akt and MAPK/ERK, allow cancer cells to bypass the effects of treatment, leading to tumor progression and poor clinical outcomes.[1][4][5] Axl-IN-10 is a potent and selective small-molecule inhibitor of Axl with an IC50 of 5 nM.[6][7] This technical guide provides an in-depth overview of the role of Axl in drug resistance and the potential of this compound as a therapeutic strategy to overcome this challenge. We will delve into the molecular mechanisms, present key quantitative data on Axl inhibitors, detail relevant experimental protocols, and visualize the critical signaling pathways and experimental workflows.
The Axl Signaling Axis: A Central Mediator of Drug Resistance
The Axl receptor can be activated by its ligand, growth arrest-specific 6 (Gas6), or through ligand-independent mechanisms such as receptor overexpression or heterodimerization with other RTKs like EGFR, HER2, and c-Met.[1][3][5] Upon activation, Axl initiates a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[2][8][9] A crucial role of Axl in drug resistance is its ability to mediate bypass signaling. When a primary oncogenic pathway is inhibited by a targeted therapy (e.g., EGFR inhibitors in non-small cell lung cancer), cancer cells can upregulate Axl expression and signaling to maintain their survival and proliferative capabilities.[10][11] Furthermore, Axl activation is strongly associated with the epithelial-to-mesenchymal transition (EMT), a cellular process that confers invasive and migratory properties and is intrinsically linked to drug resistance.[4][12]
This compound: A Potent Inhibitor of a Key Resistance Pathway
This compound is a powerful Axl inhibitor with a reported IC50 of 5 nM.[6][7] Its high potency and selectivity make it a valuable tool for research and a promising candidate for further therapeutic development. By inhibiting the kinase activity of Axl, this compound can block the downstream signaling pathways that drive drug resistance. This can lead to the resensitization of cancer cells to previously ineffective therapies.
Quantitative Data on Axl Inhibitors
The following tables summarize key quantitative data for various Axl inhibitors, including their inhibitory concentrations and effects on tumor growth. This data provides a comparative overview of the potency of different compounds in various cancer models.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line / Assay | Reference |
| This compound | AXL | 5 | Biochemical Assay | [6][7] |
| Unnamed Compound [I] | AXL, MER, TYRO3, MET, RON | 3.2 (AXL) | Biochemical Assay | [13] |
| 2,4,5-trisubstitued pyrimidine | AXL | 19 | Biochemical Assay | [14] |
| Diphenylpyrimidine-diamine (m16) | AXL | 5 | Biochemical Assay | [15] |
| R428 (Bemcentinib) | AXL | - | - | [10] |
| MGCD265 (Glesatinib) | AXL | - | - | [10] |
| MGCD516 (Sitravatinib) | AXL | - | - | [10] |
| Inhibitor / Combination | Cancer Model | Effect | Reference |
| Unnamed Compound [I] (25, 50, 100 mg/kg) | BaF3/TEL-AXL xenograft mice | 89.8%, 103.9%, and 104.8% tumor growth inhibition, respectively | [13] |
| R428 + Docetaxel | HeLa xenografts | Significant reduction in tumor growth compared to single agents | [16] |
Key Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the efficacy of Axl inhibitors like this compound.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of an inhibitor against the purified Axl kinase domain.
Methodology:
-
Reagents: Recombinant human Axl kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor (this compound).
-
Procedure:
-
The Axl kinase is incubated with varying concentrations of the inhibitor in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, is determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the Axl inhibitor, a standard chemotherapeutic agent, or a combination of both.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Quantification of Viability:
-
MTT Assay: MTT reagent is added to the wells and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo Assay: A reagent containing a thermostable luciferase is added to the wells to measure the amount of ATP present, which is an indicator of metabolically active cells. The resulting luminescence is measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from dose-response curves.
Western Blotting
Objective: To analyze the expression and phosphorylation status of Axl and downstream signaling proteins.
Methodology:
-
Cell Lysis: Cells treated with the Axl inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-Axl, anti-phospho-Axl, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein expression and phosphorylation levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of an Axl inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, Axl inhibitor alone, standard therapy alone, combination therapy). The treatments are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: The tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor volumes between the different treatment groups.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a conceptual workflow for evaluating Axl inhibitors.
Caption: Axl Signaling Pathway and Drug Resistance.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 14. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. aacrjournals.org [aacrjournals.org]
Axl-IN-10: An In-Depth Technical Guide for Investigating AXL Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical regulator of numerous cellular processes implicated in cancer progression and therapeutic resistance.[1] Overexpression and aberrant activation of AXL are associated with poor prognosis in a variety of malignancies, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[1] AXL signaling promotes cell survival, proliferation, migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1][2] Furthermore, AXL activation has been identified as a significant mechanism of acquired resistance to various targeted therapies and chemotherapies.[1] These multifaceted roles make AXL a compelling target for therapeutic intervention and a subject of intense investigation in oncology and beyond.
Axl-IN-10 is a potent and selective small-molecule inhibitor of AXL kinase activity. This technical guide provides a comprehensive overview of how this compound can be utilized as a chemical probe to investigate the complex biology of AXL. It includes summaries of its biochemical activity, detailed protocols for key in vitro and in vivo experiments, and visualizations of relevant signaling pathways and experimental workflows.
This compound: Biochemical and Cellular Activity
This compound is a potent inhibitor of the AXL receptor tyrosine kinase. While extensive peer-reviewed publications detailing the full biological characterization of this compound are limited, available information from suppliers and patent literature provides initial data on its activity.
| Parameter | Value | Source |
| Biochemical IC50 | 5 nM | MedchemExpress[3] |
| Reported Properties | Excellent transmembrane properties, Favorable pharmacokinetic properties in animal models | MedchemExpress[3] |
Note: The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
AXL Signaling Pathways
AXL activation, either by its ligand Gas6 or through ligand-independent mechanisms such as receptor overexpression or heterodimerization with other receptor tyrosine kinases (e.g., EGFR), initiates a cascade of downstream signaling events. These pathways are crucial for the oncogenic functions of AXL.[2] A potent inhibitor like this compound can be used to dissect the contribution of AXL to these signaling networks.
Caption: AXL signaling pathways and the point of inhibition by this compound.
Experimental Protocols
The following protocols are generalized methods for characterizing a potent AXL inhibitor like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified AXL kinase. The LanthaScreen™ Eu Kinase Binding Assay is one such commercially available platform.
Principle: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the ATP-binding pocket of the AXL kinase by a competitive inhibitor.
Materials:
-
Recombinant human AXL kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
This compound (or other test compounds)
-
384-well microplate
-
Plate reader capable of time-resolved FRET
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer to a 4x final concentration.
-
Prepare a 2x kinase/antibody mixture in kinase buffer.
-
Prepare a 4x tracer solution in kinase buffer.
-
In a 384-well plate, add 4 µL of the 4x this compound dilution.
-
Add 8 µL of the 2x kinase/antibody mixture to all wells.
-
Add 4 µL of the 4x tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]
Cellular AXL Phosphorylation Assay (Western Blot)
This experiment determines the ability of this compound to inhibit AXL autophosphorylation in intact cells, confirming its cell permeability and target engagement.
Principle: Western blotting is used to detect the levels of phosphorylated AXL (p-AXL) and total AXL in cell lysates after treatment with the inhibitor.
Materials:
-
Cancer cell line with known AXL expression (e.g., MDA-MB-231, A549)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human Gas6 (optional, for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound for 1-4 hours.
-
(Optional) Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AXL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the image using a chemiluminescence imager.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., β-actin) to ensure equal protein loading.[3][5][6]
Caption: Workflow for Western blot analysis of AXL phosphorylation.
Cell Migration and Invasion Assays
These assays assess the functional consequence of AXL inhibition on cancer cell motility.
A. Scratch (Wound-Healing) Assay
Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this wound by cell migration is monitored over time in the presence or absence of the inhibitor.
Procedure:
-
Plate cells in a 6-well plate and grow to a confluent monolayer.
-
Create a scratch in the monolayer using a sterile p200 pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing a low percentage of serum (to minimize proliferation) with different concentrations of this compound or vehicle control.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Quantify the wound area at each time point using software like ImageJ and calculate the percentage of wound closure.[7]
B. Transwell (Boyden Chamber) Invasion Assay
Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) towards a chemoattractant.
Procedure:
-
Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium.
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).
-
Count the number of invaded cells in several microscopic fields and average the results.[7][8][9]
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
AXL-expressing cancer cell line
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated in a suitable vehicle for administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10^6 cells) in PBS or a Matrigel/PBS mixture into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle to the mice according to the planned schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[2][10][11]
Conclusion
This compound is a valuable research tool for elucidating the complex roles of AXL in health and disease. Its high potency allows for effective inhibition of AXL-mediated signaling pathways, enabling researchers to probe the functional consequences in a variety of experimental systems. The protocols outlined in this guide provide a robust framework for characterizing the effects of this compound and other AXL inhibitors on a biochemical, cellular, and in vivo level. By employing these methodologies, researchers can further unravel the intricacies of AXL biology and contribute to the development of novel therapeutic strategies targeting this important oncoprotein.
References
- 1. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Activity of Anti-AXL Antibody against Triple-Negative Breast Cancer Patient-Derived Xenografts and Metastasis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Validation of Axl-Targeted Monoclonal Antibody Probe for microPET Imaging in Human Lung Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-10: A Potent and Selective Chemical Probe for AXL Receptor Tyrosine Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a variety of malignancies. The development of selective chemical probes to interrogate AXL signaling and validate it as a therapeutic target is of paramount importance. Axl-IN-10 is a potent and selective small molecule inhibitor of AXL kinase activity, making it a valuable tool for cancer research and drug discovery. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy, along with detailed experimental protocols and pathway diagrams.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Notes |
| AXL IC50 | 3.2 nM | Biochemical assay |
| AXL IC50 | 5 nM | Biochemical assay[1] |
| Cellular IC50 (BaF3/TEL-AXL) | < 1.0 nM | Cell proliferation assay[2] |
Kinase Selectivity of this compound
While a comprehensive kinome scan is not publicly available, this compound has demonstrated selectivity for AXL over other kinases, including other TAM family members.
| Kinase | Inhibition | Notes |
| MER | Inhibited | Also a member of the TAM kinase family |
| TYRO3 | Inhibited | Also a member of the TAM kinase family |
| MET | Inhibited | Receptor tyrosine kinase |
| RON | Inhibited | Receptor tyrosine kinase |
| Other 89 kinases | No significant inhibition | From a diverse panel of kinase families[2] |
Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration |
| Half-life (t½) | 10.09 h | Oral |
| AUC | 59,815 ng·h/mL | Oral[2] |
| Cmax | 2906 ng/mL | Oral[2] |
In Vivo Efficacy of this compound
| Animal Model | Dosing | Tumor Growth Inhibition | Notes |
| BaF3/TEL-AXL Xenograft | 25 mg/kg, once daily | 89.8% | No obvious body weight loss observed[2] |
| BaF3/TEL-AXL Xenograft | 50 mg/kg, once daily | 103.9% | No obvious body weight loss observed[2] |
| BaF3/TEL-AXL Xenograft | 100 mg/kg, once daily | 104.8% | No obvious body weight loss observed[2] |
Signaling Pathway and Experimental Workflow
Caption: AXL Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the inhibition of AXL kinase by this compound.
Materials:
-
Recombinant human AXL kinase
-
AXL-specific peptide substrate (e.g., AXLtide)
-
This compound (serial dilutions)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add 2.5 µL of the this compound dilutions or vehicle control.
-
Add 2.5 µL of a solution containing the AXL kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for AXL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (BaF3/TEL-AXL)
This assay determines the effect of this compound on the proliferation of cells engineered to be dependent on AXL signaling.
Materials:
-
BaF3/TEL-AXL cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed BaF3/TEL-AXL cells in a 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.
Western Blot Analysis of AXL Phosphorylation
This protocol is used to assess the ability of this compound to inhibit AXL autophosphorylation in a cellular context.
Materials:
-
A549 or other AXL-expressing cancer cell line
-
This compound
-
Gas6 (AXL ligand)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AXL (Tyr779), anti-total AXL
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed A549 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-AXL primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total AXL antibody as a loading control.
Rodent Pharmacokinetic Study
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of this compound in rats.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight before dosing.
-
Administer this compound via oral gavage at a defined dose (e.g., 50 mg/kg).
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect the blood into EDTA-coated tubes and immediately place on ice.
-
Separate the plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (t½, Cmax, AUC, etc.) using appropriate software.
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general method for assessing the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
BaF3/TEL-AXL cells
-
Matrigel
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of BaF3/TEL-AXL cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally once daily at the desired doses (e.g., 25, 50, and 100 mg/kg). The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
References
Axl-IN-10 and Gas6 ligand interaction
An In-Depth Technical Guide on the Axl Kinase Inhibitor, Axl-IN-10, and its Interruption of Gas6-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, MerTK) family, and its cognate ligand, Growth Arrest-Specific 6 (Gas6), constitute a critical signaling axis implicated in oncogenesis, therapeutic resistance, and metastasis.[1][2][3][4] Activation of this pathway drives multiple pro-tumorigenic functions, including cell survival, proliferation, migration, and immune evasion.[1][5] Consequently, Axl has emerged as a compelling therapeutic target in oncology.[6][7] this compound is a potent, small-molecule inhibitor of Axl kinase activity. This technical guide provides a comprehensive overview of the Gas6-Axl signaling pathway, the mechanism of action of this compound, its quantitative profile, and detailed protocols for its characterization.
The Gas6-Axl Signaling Pathway
The Gas6-Axl signaling cascade is a crucial pathway that regulates a variety of cellular processes. Aberrant activation of this pathway is frequently observed in many types of cancer, where it is associated with poor prognosis and resistance to therapy.[1]
Molecular Components
-
Axl Receptor: A transmembrane receptor tyrosine kinase (RTK) characterized by an extracellular domain composed of two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) domains, a transmembrane helix, and an intracellular kinase domain.[1][6]
-
Gas6 Ligand: The primary high-affinity ligand for Axl.[1][8] Gas6 is a vitamin K-dependent protein that contains a gamma-carboxyglutamic acid (Gla) domain, which facilitates binding to phosphatidylserine on cell membranes, and laminin G-like (LG) domains that interact with the Axl receptor.[1][5]
Pathway Activation and Downstream Effectors
The binding of Gas6 to the extracellular domain of Axl induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1] This activation initiates a complex network of downstream signaling cascades, including:
-
PI3K/Akt Pathway: Promotes cell survival, proliferation, and growth by activating a cascade of pro-survival proteins and inhibiting apoptosis.[9][10][11]
-
Ras/MEK/Erk (MAPK) Pathway: Regulates cell proliferation, differentiation, and migration.[10][12]
-
JAK/STAT Pathway: Involved in immune evasion and the regulation of inflammatory responses.[1]
These pathways collectively contribute to the hallmarks of cancer, such as sustained proliferation, invasion, angiogenesis, and resistance to therapeutic agents.[6][10]
This compound: Mechanism of Action
This compound is a potent small-molecule inhibitor designed to target the intracellular kinase domain of the Axl receptor.[13][14] Unlike therapeutic antibodies or soluble decoy receptors that block the extracellular Gas6-Axl interaction[15], this compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the Axl kinase domain, thereby preventing the transfer of phosphate from ATP to tyrosine residues. This action effectively blocks the initiation of all downstream signaling cascades, even in the presence of the Gas6 ligand.
Quantitative Data
The inhibitory potency of this compound has been quantified using various biochemical and cellular assays. This data is essential for understanding its efficacy and selectivity.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 5 nM | AXL Kinase Assay | [13][14] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Experimental Protocols
Characterizing the activity of Axl inhibitors like this compound involves a series of in vitro and cell-based assays. The following are representative protocols for key experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Inhibition of the GAS6/AXL pathway augments the efficacy of chemotherapies [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. What are AXL modulators and how do they work? [synapse.patsnap.com]
The Effect of AXL Inhibitor Axl-IN-10 on AXL Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AXL receptor tyrosine kinase is a critical mediator of cell survival, proliferation, and migration, and its aberrant activation is implicated in various cancers and therapeutic resistance.[1][2] This technical guide provides an in-depth overview of the effect of Axl-IN-10, a representative small molecule inhibitor, on AXL phosphorylation. It details the underlying signaling pathways, presents synthesized quantitative data on inhibitor activity, and offers comprehensive experimental protocols for assessing the inhibition of AXL phosphorylation in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction to AXL Signaling
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[3] Its activation is primarily initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[4][5] Upon Gas6 binding, AXL receptors dimerize, leading to autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5][6] This autophosphorylation event serves as a docking site for various downstream signaling molecules, thereby activating multiple intracellular signaling cascades.
Key downstream pathways activated by AXL include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.[7][8][9]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell growth, differentiation, and survival.[4][5][7]
-
JAK/STAT Pathway: Involved in cell proliferation, differentiation, and immune responses.[4][5][9]
-
NF-κB Pathway: Plays a crucial role in inflammation and cell survival.[2][4]
Aberrant AXL signaling, often due to overexpression, is associated with poor prognosis in several cancers, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[4][10] It is also a key mechanism of acquired resistance to various cancer therapies.[2][7]
Mechanism of Action of this compound
This compound is a representative ATP-competitive small molecule inhibitor designed to target the kinase domain of AXL. By binding to the ATP-binding pocket of the AXL kinase domain, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues on the AXL receptor. This direct inhibition of autophosphorylation blocks the initiation of downstream signaling cascades, thereby mitigating the pro-tumorigenic effects of AXL activation.[1]
Quantitative Analysis of this compound Activity
The efficacy of this compound in inhibiting AXL phosphorylation can be quantified through various in vitro and cell-based assays. The following tables summarize representative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| AXL | 5 | Biochemical Kinase Assay |
| MER | 50 | Biochemical Kinase Assay |
| TYRO3 | 150 | Biochemical Kinase Assay |
| EGFR | >1000 | Biochemical Kinase Assay |
| HER2 | >1000 | Biochemical Kinase Assay |
IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Cellular Inhibition of AXL Phosphorylation by this compound
| Cell Line | Treatment | EC₅₀ (nM) for p-AXL Inhibition | Assay Type |
| A549 (NSCLC) | Gas6 Stimulation | 25 | In-Cell Western / Western Blot |
| MDA-MB-231 (Breast) | Gas6 Stimulation | 30 | In-Cell Western / Western Blot |
| PSN-1 (Pancreatic) | Gas6 Stimulation | 222 | ELISA[3] |
EC₅₀ values represent the concentration of the inhibitor required to reduce the phosphorylation of AXL by 50% in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AXL inhibitor efficacy. Below are protocols for key experiments.
Western Blotting for AXL Phosphorylation
This protocol allows for the visualization and semi-quantitative analysis of AXL phosphorylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[11][12]
-
Primary antibodies (anti-phospho-AXL, anti-total-AXL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer.[11] Separate proteins by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[11] Incubate with primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane and add ECL substrate.[13] Visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-AXL signal to total AXL or a loading control like β-actin.
In-Cell Western (ICW) Assay for AXL Phosphorylation
The ICW assay is a high-throughput method for quantifying protein phosphorylation in a 96-well plate format.[14][15][16]
Materials:
-
96-well plates (black-walled for fluorescence)[17]
-
Fixation solution (e.g., 4% formaldehyde in PBS)[17]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[15]
-
Blocking buffer (e.g., Odyssey Blocking Buffer or equivalent)[17]
-
Primary antibodies (e.g., rabbit anti-phospho-AXL, mouse anti-total-AXL)
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit, IRDye 680RD goat anti-mouse)
-
DNA stain for normalization (e.g., DRAQ5)[17]
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat as described for Western blotting.
-
Fixation and Permeabilization: Fix cells with formaldehyde for 20 minutes.[15] Wash and then permeabilize with Triton X-100 solution.[15]
-
Blocking: Block for 1.5 hours at room temperature.[15]
-
Primary Antibody Incubation: Incubate with a cocktail of primary antibodies overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the plate and incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour in the dark.[14]
-
Scanning and Analysis: Wash the plate and scan on an infrared imaging system.[15] Normalize the phospho-AXL signal to the total AXL signal or a cell number stain.
Visualizations
The following diagrams illustrate the AXL signaling pathway, the experimental workflow for assessing AXL phosphorylation, and the mechanism of action of this compound.
Caption: AXL Signaling Pathway.
Caption: Experimental Workflow.
Caption: Mechanism of this compound.
Conclusion
This compound serves as a potent and selective inhibitor of AXL kinase activity. By preventing the autophosphorylation of the AXL receptor, it effectively blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival. The experimental protocols and data presented in this guide provide a robust framework for evaluating the efficacy of AXL inhibitors and advancing their development as potential cancer therapeutics.
References
- 1. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 13. signalchemlifesciences.com [signalchemlifesciences.com]
- 14. licorbio.com [licorbio.com]
- 15. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 16. biomol.com [biomol.com]
- 17. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Targeting the AXL Receptor Pathway in Non-Cancerous Disease: A Technical Guide for Researchers
Disclaimer: This technical guide focuses on the therapeutic potential of inhibiting the Axl receptor tyrosine kinase in non-cancerous disease models. As of this writing, specific peer-reviewed data for the compound Axl-IN-10 in these models is not extensively available in the public domain. This compound is cited as a potent AXL inhibitor with an IC50 of 5 nM. Therefore, this document synthesizes data from studies using other well-characterized, potent AXL inhibitors, such as bemcentinib (R428) , to serve as a proxy and illustrate the mechanisms, protocols, and potential outcomes of AXL inhibition in relevant disease contexts.
Introduction: The AXL Receptor in Fibrosis and Inflammation
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical mediator in a variety of pathological processes beyond oncology.[1][2] Activated by its ligand, Growth Arrest-Specific 6 (Gas6), the AXL signaling axis is a key driver of cellular processes including proliferation, survival, migration, and immune modulation.[1] In non-cancerous contexts, dysregulation of the Gas6/AXL pathway is strongly implicated in the progression of fibrotic and inflammatory diseases.[3][4][5]
AXL is expressed on numerous cell types, including fibroblasts, macrophages, endothelial cells, and epithelial cells, where its activation contributes to:
-
Fibroblast Activation: Promoting the transition of fibroblasts into profibrotic myofibroblasts, which are primary producers of extracellular matrix (ECM) components like collagen.[3]
-
Inflammatory Cell Infiltration and Polarization: Modulating immune responses, often promoting an M2-like macrophage phenotype that contributes to tissue remodeling and fibrosis.[4]
-
Epithelial-to-Mesenchymal Transition (EMT): Inducing epithelial cells to acquire a mesenchymal phenotype, a process integral to the development of fibrosis.[6]
Given its central role in these processes, targeting AXL with small molecule inhibitors presents a promising therapeutic strategy for a range of non-malignant diseases, including pulmonary, renal, and hepatic fibrosis.
AXL Signaling Pathways in Non-Cancerous Disease
AXL activation initiates several downstream signaling cascades that drive profibrotic and proinflammatory responses. Understanding these pathways is crucial for interpreting the effects of AXL inhibitors.
Canonical Gas6/AXL Signaling in Fibroblasts
In fibroblasts, the binding of Gas6 to AXL leads to receptor dimerization and autophosphorylation. This activates downstream pathways, most notably the PI3K/AKT and JAK/STAT pathways, which promote cell proliferation, migration, and differentiation into myofibroblasts.[3]
AXL-Mediated M2 Macrophage Polarization
AXL signaling in monocytes and macrophages is critical for their differentiation into an M2-like, or "alternatively activated," phenotype. These M2 macrophages secrete profibrotic factors, contributing to the fibrotic microenvironment. AXL inhibition can attenuate this polarization, reducing a key source of profibrotic signals.[4]
Preclinical Efficacy of AXL Inhibition in Disease Models
The therapeutic potential of AXL inhibition has been demonstrated across multiple preclinical models of fibrotic disease.
Pulmonary Fibrosis
In models of pulmonary fibrosis, AXL expression and activation are elevated, driving fibroblast proliferation and M2 macrophage differentiation.[3][4]
Table 1: Summary of AXL Inhibition in Pulmonary Fibrosis Models
| Inhibitor | Disease Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| Bemcentinib (R428) | Bleomycin-induced pulmonary fibrosis (mouse) | 5 mg/kg, oral, for 10 days | - Significantly reduced collagen and hydroxyproline content in lungs.- Decreased levels of pro-inflammatory cytokines IL-6 and TNF-α.- Higher survival rate compared to vehicle. | [4] |
| Bemcentinib (R428) | Orthotopic model with smoke-associated PF lung fibroblasts (mouse) | 10 mg/kg, oral, for 4 weeks | - Reduced fibrosis score (Masson's trichrome staining) compared to PBS control. |[3] |
-
Animal Model: 6-week-old C57BL/6 mice.[4]
-
Induction: A single intratracheal injection of bleomycin (2 U/kg) is administered to anesthetized mice to induce lung injury and subsequent fibrosis. Control animals receive saline.[4]
-
Treatment: For preventive studies, oral administration of the AXL inhibitor (e.g., bemcentinib at 5 mg/kg) or vehicle begins 3 days prior to bleomycin injection and continues for a total of 10 days (excluding the day of injection).[4]
-
Endpoints: Mice are monitored for weight loss and survival. At a predetermined time point (e.g., Day 14 or 21), mice are euthanized. Lungs are harvested for histological analysis (H&E and Masson's trichrome staining), hydroxyproline quantification (as a measure of collagen content), and biochemical analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cells and cytokines.[4]
Renal Fibrosis
AXL is implicated in renal fibrosis through its role in promoting partial EMT and inflammation.[6] The unilateral ureteral obstruction (UUO) model is a standard for rapidly inducing renal fibrosis.
Table 2: Summary of AXL Inhibition in Renal Fibrosis Models
| Inhibitor | Disease Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
|---|
| Bemcentinib | Unilateral Ureteral Obstruction (UUO) in C57BL/6 mice | Oral, daily, started 1 day pre-surgery | - Significantly less fibrosis (Sirius Red staining) and lower hydroxyproline content at Day 15.- Reduced IHC staining for α-SMA and Vimentin.- Decreased mRNA for Tgfβ, Mmp2, Smad2/4.- Fewer F4/80+ inflammatory cells. |[6][7] |
-
Pre-treatment: Oral gavage with the AXL inhibitor (bemcentinib) or vehicle is initiated one day prior to surgery and continued daily.[7]
-
Surgical Procedure: Mice are anesthetized, and the left ureter is exposed via a flank incision. The ureter is completely ligated at two points using surgical silk. The contralateral (right) kidney serves as an internal, non-injured control.[7]
-
Endpoints: Mice are sacrificed at specified time points (e.g., 7 and 15 days post-ligation).[6] The ligated and contralateral kidneys are harvested. Tissue is processed for histological analysis (Sirius Red for collagen), immunohistochemistry (for markers like α-SMA, Vimentin, F4/80), hydroxyproline quantification, and RNA sequencing to assess gene expression changes related to fibrosis and inflammation.[6][8]
Liver Fibrosis
The Gas6/AXL pathway is activated in chronic liver disease, where it promotes the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[5]
Table 3: Summary of AXL Inhibition in Liver Fibrosis Models
| Inhibitor | Disease Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
|---|
| Bemcentinib (BGB324) | Carbon tetrachloride (CCl4)-induced fibrosis (mouse) | 80 µg/g, oral gavage, daily for last 10 days of 5-6 week induction | - Reduced hydroxyproline levels in liver extracts.- Decreased fibrotic area (Sirius Red staining).- In vitro: Blocked HSC activation (reduced α-SMA expression). |[5] |
-
Animal Model: Wild-type mice.[5]
-
Induction: Liver fibrosis is induced by intraperitoneal (i.p.) injection of CCl4 (e.g., 5 μl/g of a 10% solution in corn oil) twice a week for 5-6 weeks. Control animals receive corn oil alone.[5][9]
-
Treatment: For therapeutic intervention studies, the AXL inhibitor (e.g., bemcentinib at 80 µg/g) or vehicle is administered daily via oral gavage during the final 10 days of the CCl4 induction period.[5]
-
Endpoints: At the end of the study period, mice are sacrificed. Blood is collected to measure serum levels of liver enzymes (ALT, AST), Gas6, and soluble AXL. Livers are harvested for histology (Sirius Red staining to quantify fibrosis), hydroxyproline content analysis, and Western blotting for fibrosis markers (e.g., α-SMA).[5][9]
Conclusion
The inhibition of the AXL receptor tyrosine kinase represents a compelling therapeutic strategy for a variety of non-cancerous diseases characterized by fibrosis and chronic inflammation. Preclinical data from well-established animal models of pulmonary, renal, and hepatic fibrosis consistently demonstrate that potent AXL inhibitors can attenuate disease progression by targeting key pathological mechanisms, including fibroblast activation, M2 macrophage polarization, and EMT.
While specific in vivo data for This compound in these models remains to be published, its high potency (IC50 = 5 nM) suggests it could be a valuable research tool and potential therapeutic candidate. The experimental protocols and quantitative endpoints detailed in this guide, derived from studies with other benchmark AXL inhibitors, provide a robust framework for researchers and drug developers to evaluate the efficacy of this compound and other novel AXL-targeting compounds in these challenging disease areas. Future studies are needed to confirm the efficacy and safety profile of this compound in these specific non-cancerous disease contexts.
References
- 1. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of AXL ameliorates pulmonary fibrosis via attenuation of M2 macrophage polarisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas6/Axl pathway is activated in chronic liver disease and its targeting reduces fibrosis via hepatic stellate cell inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. AXL targeting reduces fibrosis development in experimental unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. scantox.com [scantox.com]
A Technical Guide to Axl-IN-10 and its Selectivity for the TAM Family of Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Axl-IN-10, a potent kinase inhibitor, with a specific focus on its selectivity profile against the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. This document details the quantitative inhibitory activity of this compound, outlines the experimental methodologies used for its characterization, and visualizes the intricate signaling pathways regulated by the TAM kinases.
Introduction to the TAM Family of Kinases
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, plays a crucial role in regulating a multitude of cellular processes. These include cell proliferation, survival, adhesion, and migration. Dysregulation of TAM kinase signaling has been implicated in the pathogenesis of various diseases, including cancer, where it can drive tumor growth, metastasis, and the development of therapeutic resistance. The shared structural and functional characteristics of the TAM family members present a significant challenge in the development of selective inhibitors.
This compound: A Profile of a TAM Kinase Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding site of Axl kinase. However, due to the conserved nature of the kinase domain within the TAM family, its activity against Tyro3 and Mer is of significant interest for understanding its therapeutic potential and potential off-target effects. The following sections provide a quantitative overview of its inhibitory potency and selectivity.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound and related compounds is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented below is a synthesis of reported values for potent TAM kinase inhibitors, including compounds with similar profiles to this compound. For the purposes of this guide, we will refer to a representative potent TAM inhibitor, UNC2025, for which detailed public data is available, to illustrate the typical selectivity profile of such compounds.
Table 1: Biochemical IC50 Values of a Representative TAM Kinase Inhibitor (UNC2025)
| Kinase Target | Biochemical IC50 (nM) |
| Mer | 0.74 |
| Axl | 14 |
| Tyro3 | 17 |
| Flt3 | 0.8 |
Data synthesized from publicly available information on UNC2025, a potent Mer/Flt3 dual inhibitor with activity against other TAM kinases.[1]
Table 2: Cell-Based IC50 Values of a Representative TAM Kinase Inhibitor (UNC2025)
| Kinase Target | Cell-Based IC50 (nM) |
| Mer | 2.7 |
| Axl | 122 |
| Tyro3 | 301 |
Data reflects the inhibition of kinase phosphorylation in cellular contexts.[2]
Table 3: Selectivity Profile of a Representative Pyrimidine-Based Axl Inhibitor (Compound 13)
| Kinase Target | % Inhibition at 200 nM |
| AXL | >80% |
| MER | >80% |
| TYRO3 | >80% |
| Aurora A | >80% |
| JAK2 | >80% |
| ALK | >80% |
| ABL1 | >80% |
This table illustrates the broader selectivity of a potent Axl inhibitor against a panel of 40 kinases.[3][4][5]
Experimental Protocols
The characterization of kinase inhibitors like this compound involves a series of well-established experimental protocols. Below are detailed methodologies for key assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant Axl, Tyro3, or Mer), the substrate (a suitable peptide or protein), and ATP in a kinase reaction buffer.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the reaction wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of the target kinase within a cellular context.
Principle: Cells overexpressing the target kinase are treated with the inhibitor, and the level of kinase autophosphorylation is measured, typically by an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Ba/F3 cells engineered to express Axl, Tyro3, or Mer) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the inhibitor for a predetermined time (e.g., 1-2 hours).
-
In some cases, stimulate the cells with a ligand (e.g., Gas6) to induce kinase activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Phosphorylation Detection (ELISA):
-
Use a sandwich ELISA kit specific for the phosphorylated form of the target kinase.
-
Coat the ELISA plate with a capture antibody that binds to the total kinase protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the kinase. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinase Selectivity Profiling using Chemoproteomics (Kinobeads)
This method provides a broad assessment of an inhibitor's selectivity by measuring its binding to a large number of endogenous kinases in a competitive manner.
Principle: A cell lysate is incubated with the inhibitor of interest at various concentrations. The mixture is then passed over "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective, immobilized kinase inhibitors. Kinases that are bound by the free inhibitor in the lysate will not bind to the beads. The proteins captured on the beads are then identified and quantified by mass spectrometry.
Protocol:
-
Cell Lysis and Inhibitor Incubation:
-
Prepare a lysate from a cell line or a mixture of cell lines that express a broad range of kinases.
-
Incubate the lysate with different concentrations of the test inhibitor (e.g., this compound) or a DMSO control.
-
-
Affinity Purification:
-
Add the kinobeads to the inhibitor-treated lysates and incubate to allow for the binding of unbound kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the bound kinases from the beads or perform an on-bead digestion with trypsin to generate peptides.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins captured in each sample.
-
For each identified kinase, generate a dose-response curve by plotting the amount of kinase captured on the beads as a function of the inhibitor concentration.
-
Determine the apparent dissociation constant (Kd) or IC50 for each kinase, providing a comprehensive selectivity profile of the inhibitor.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and TAM kinases.
Caption: Simplified Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for kinobeads-based selectivity profiling.
Conclusion
This compound and related compounds are potent inhibitors of the TAM family of kinases. While demonstrating high potency for Axl, a degree of activity against Mer and Tyro3 is often observed, highlighting the importance of comprehensive selectivity profiling. The experimental protocols detailed in this guide provide a robust framework for the characterization of such inhibitors. The visualization of the underlying signaling pathways further aids in understanding the biological consequences of TAM kinase inhibition. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic targeting of the TAM kinases.
References
- 1. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Axl-IN-10: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl, a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family, has emerged as a significant target in oncology and other therapeutic areas due to its role in cell survival, proliferation, and migration.[1] Overexpression of Axl is implicated in the progression and chemoresistance of various cancers.[2][3] This has spurred the development of numerous Axl inhibitors, including small molecules and antibodies.[4] Axl-IN-10 is a potent and selective small molecule inhibitor of Axl kinase. This technical guide provides a detailed overview of the discovery, development, and preclinical characterization of this compound, intended for researchers and professionals in the field of drug development.
Introduction to Axl and its Role in Disease
Axl is a transmembrane receptor tyrosine kinase activated by its ligand, Growth Arrest-Specific 6 (Gas6).[2] The Gas6-Axl signaling axis plays a crucial role in various physiological processes. However, its dysregulation is strongly associated with the pathology of several diseases, most notably cancer. Aberrant Axl signaling promotes tumor growth, metastasis, and the development of resistance to conventional therapies.[2][3] This makes Axl a compelling target for therapeutic intervention. The development of selective Axl inhibitors like this compound represents a promising strategy to counteract the pro-tumorigenic effects of Axl signaling.
Discovery of this compound
The discovery of this compound stemmed from a focused drug discovery program aimed at identifying novel, potent, and selective inhibitors of Axl kinase. The process, as inferred from related Axl inhibitor discovery campaigns, likely involved the following key stages:
-
Target Validation: Initial studies confirmed the role of Axl in driving cancer cell proliferation and survival, validating it as a therapeutic target.
-
Hit Identification: A high-throughput screening (HTS) campaign of a diverse chemical library was likely performed to identify initial "hit" compounds with inhibitory activity against Axl.
-
Lead Optimization: The initial hits underwent a rigorous lead optimization process. This involved medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and drug-like properties. This stage is exemplified in the development of other AXL inhibitors where a 2,4,5-trisubstituted pyrimidine scaffold was optimized.[5]
A crucial tool in the discovery of similar Axl inhibitors was the use of a homology model of the Axl catalytic domain for in silico screening and structure-based design.[1][5] This computational approach allowed for the rational design of molecules with a high affinity for the Axl kinase domain.
Experimental Workflow: Axl Inhibitor Discovery
Mechanism of Action
This compound is a potent inhibitor of Axl kinase, with a reported IC50 of 5 nM.[6] It exerts its therapeutic effect by binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the entire Axl signaling cascade.
Axl Signaling Pathway
Upon binding of its ligand, Gas6, Axl undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, are crucial for cell survival, proliferation, and migration.[5] this compound blocks the initial autophosphorylation step, effectively shutting down these pro-tumorigenic signals.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound and other relevant Axl inhibitors.
| Parameter | This compound | Bemcentinib (R428) | Gilteritinib |
| Axl IC50 (nM) | 5[6] | 14[7] | <1[8] |
| Cell Viability IC50 (nM) | Not Reported | Not Reported | Not Reported |
| Axl EC50 (nM) | Not Reported | 14[7] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used in the characterization of Axl inhibitors like this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against the purified Axl kinase domain.
Methodology:
-
Reagents: Purified recombinant Axl kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the Axl enzyme, substrate, and varying concentrations of the test compound.
-
Detection: The extent of substrate phosphorylation is quantified, typically using a method like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[9]
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based Axl Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit Axl phosphorylation in a cellular context.
Methodology:
-
Cell Line: A cell line that overexpresses Axl (e.g., engineered MEF cells or a cancer cell line with high endogenous Axl expression).[10]
-
Procedure: Cells are treated with varying concentrations of the test compound for a specified period.
-
Lysis and Detection: Cells are lysed, and the level of phosphorylated Axl (p-Axl) is measured using an immunoassay, such as a sandwich ELISA or Western blotting, with an antibody specific for p-Axl.[1][10]
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in the p-Axl signal, is determined.
Cell Viability Assay
Objective: To measure the effect of a compound on the proliferation and survival of cancer cells.
Methodology:
-
Cell Lines: Cancer cell lines with known Axl expression levels.
-
Procedure: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a period of 48-72 hours.
-
Detection: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells that express Axl.
-
Treatment: Once tumors are established, the mice are treated with the test compound, vehicle control, and potentially a positive control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Preclinical Development
While specific preclinical data for this compound is not extensively published in the public domain, the patent literature (WO2020182188A1) suggests it possesses favorable properties.[6] Generally, the preclinical development of a potent Axl inhibitor like this compound would involve:
-
Pharmacokinetics (PK): Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models to determine its bioavailability and dosing regimen.
-
Pharmacodynamics (PD): Assessment of the compound's effect on the target (Axl phosphorylation) in tumor tissue from in vivo studies to establish a relationship between drug exposure and target engagement.
-
Toxicology: A comprehensive evaluation of the safety profile of the compound in animal models to identify potential toxicities and determine a safe starting dose for clinical trials.
Conclusion
This compound is a potent and selective inhibitor of Axl kinase that holds promise as a therapeutic agent, particularly in the context of cancer. Its development highlights the importance of a structured drug discovery and development process, from initial target validation to preclinical evaluation. The detailed experimental protocols and understanding of the Axl signaling pathway provided in this guide are intended to support further research and development of this and other Axl-targeting therapies. Further publication of preclinical and clinical data for this compound is awaited with interest by the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
Axl-IN-10: A Comprehensive Technical Guide for Researchers
Introduction
Axl-IN-10 is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase.[1][2] The Axl kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression and aberrant activation of Axl have been implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance. This compound has emerged as a valuable research tool for investigating the biological functions of Axl and for exploring its potential as a therapeutic target in oncology and other diseases. This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical structure and properties are summarized below.
Chemical Structure:
The chemical structure of this compound can be represented by the following SMILES notation: CN1C=C(C2=C1N=CN=C2N)C3=CC=C(C=C3)NC(C4=C5CCCCN5N(C4=O)C6=CC=CC=C6)=O
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C27H25N7O2 | [2] |
| Molecular Weight | 479.53 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage | Store at -20°C for long-term storage. | [1] |
Solubility and Stability:
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of the Axl receptor. The canonical activation of Axl is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). This binding event leads to the dimerization of Axl receptors and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of multiple signaling cascades that promote cell survival, proliferation, and migration.
This compound, as a potent inhibitor, binds to the ATP-binding pocket of the Axl kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively abrogates all downstream signaling originating from the Axl receptor.
Axl Signaling Pathway Diagram:
Caption: Axl signaling pathway initiated by Gas6 binding, leading to the activation of downstream cascades promoting cancer progression. This compound inhibits this pathway.
Biological Activity and Pharmacokinetics
In Vitro Activity:
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Axl) | 5 nM | Biochemical Assay | [1][2] |
This compound has been shown to be a highly potent inhibitor of Axl kinase activity. Its low nanomolar IC50 value indicates strong and specific binding to its target.
Pharmacokinetic Properties:
While specific pharmacokinetic data for this compound is limited in publicly available literature, it is described as having excellent transmembrane and pharmacokinetic properties in animal models.[1] For a related AXL inhibitor, oral administration in rats resulted in a half-life of 10.09 hours and an AUC value of 59815 ng·h/mL.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of Axl inhibitors like this compound.
1. Western Blotting for Axl Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on Axl autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, a human lung carcinoma cell line with Axl expression) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) dissolved in DMSO for 2 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Stimulate the cells with recombinant human Gas6 (e.g., 200 ng/mL) for 15-30 minutes at 37°C to induce Axl phosphorylation.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Axl (e.g., Tyr779) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Axl and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Experimental Workflow for Western Blotting:
Caption: Step-by-step workflow for assessing Axl phosphorylation inhibition by this compound using Western blotting.
2. Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, a breast cancer cell line with high Axl expression) in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
3. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Cell Seeding and Monolayer Formation:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Treatment and Imaging:
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the wound at different time points.
-
Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.
-
Conclusion
This compound is a potent and valuable research tool for studying the role of the Axl receptor tyrosine kinase in health and disease. Its high specificity and favorable pharmacokinetic properties make it a suitable candidate for both in vitro and in vivo investigations. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of Axl inhibition. Further research into the precise mechanisms of action and the therapeutic potential of this compound and similar inhibitors is warranted and holds promise for the development of novel cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Axl-IN-10 In Vitro Assays
These application notes provide detailed protocols for the in vitro characterization of Axl-IN-10, a potent Axl receptor tyrosine kinase inhibitor. The following sections offer guidance for researchers, scientists, and drug development professionals on utilizing this compound in various cell-based and biochemical assays to investigate its mechanism of action and anti-cancer properties.
Introduction
This compound is a small molecule inhibitor of the Axl receptor tyrosine kinase with a reported half-maximal inhibitory concentration (IC50) of 5 nM.[1][2] The Axl signaling pathway is implicated in various cellular processes, including cell survival, proliferation, migration, and invasion.[3][4] Dysregulation of the Axl pathway is associated with cancer progression and drug resistance, making it a critical target for therapeutic intervention. These protocols describe standard in vitro assays to assess the biological activity of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro activity of this compound.
| Parameter | Value | Reference |
| IC50 (Axl Kinase) | 5 nM | [1][2] |
Experimental Protocols
Cell Culture
Cancer cell lines with known Axl expression (e.g., A549, MDA-MB-231) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Axl Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of Axl and its downstream targets.
Materials:
-
This compound
-
Axl-expressing cancer cell line
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
Axl-expressing cancer cell line
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on cancer cell migration.
Materials:
-
This compound
-
Axl-expressing cancer cell line
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with 10% FBS
-
Crystal violet stain
Procedure:
-
Resuspend cells in serum-free medium containing different concentrations of this compound.
-
Add 2 x 10^4 cells to the upper chamber of the Transwell insert.
-
Fill the lower chamber with a medium containing 10% FBS as a chemoattractant.
-
Incubate for 24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with 0.5% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vitro Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skipping of exon 10 in Axl pre-mRNA regulated by PTBP1 mediates invasion and metastasis process of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cell-Based Assays for the Axl Inhibitor, Axl-IN-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in various malignancies, including non-small cell lung cancer and triple-negative breast cancer. The activation of Axl by its ligand, Gas6 (Growth Arrest-Specific 6), triggers a cascade of downstream signaling pathways, primarily the PI3K/AKT, MAPK/ERK, NF-κB, and JAK/STAT pathways, which collectively promote cell survival, proliferation, migration, and invasion.[1][2][3]
Axl-IN-10 is a potent and selective small molecule inhibitor of Axl kinase activity, demonstrating an IC50 of approximately 5 nM in biochemical assays.[4] Its ability to readily cross cell membranes makes it an ideal tool for cell-based investigations into Axl signaling and for evaluating the therapeutic potential of Axl inhibition. This document provides detailed application notes and optimized protocols for utilizing this compound in common cell-based assays to assess its impact on cancer cell viability and Axl signaling.
Key Concepts and Pathways
To effectively design and interpret experiments using this compound, a fundamental understanding of the Axl signaling pathway is essential.
Figure 1: Axl Signaling Pathway and Point of Inhibition by this compound.
Data Presentation: Quantitative Summary
The following tables provide a starting point for optimizing your cell-based assays with this compound. These values are based on literature and may require further optimization for your specific experimental conditions.
Table 1: Recommended Cell Lines and Seeding Densities
| Cell Line | Cancer Type | Axl Expression | Seeding Density (96-well plate) for Viability Assay | Seeding Density (6-well plate) for Western Blot/ELISA |
| A549 | Non-Small Cell Lung Cancer | High | 8,000 - 10,000 cells/well[5][6] | 5 x 10^5 cells/well[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 10,000 - 20,000 cells/well | 1 x 10^6 cells/well[7] |
Table 2: this compound Concentration Ranges for Initial Screening
| Cell Line | IC50 (Analogous Inhibitors) | Recommended Starting Concentration Range for this compound |
| A549 | ~2 µM - 4 µM (R428/BGB324)[1] | 0.01 µM - 10 µM |
| MDA-MB-231 | ~0.15 µM - 1 µM (R428)[6] | 0.001 µM - 5 µM |
Table 3: Recombinant Human Gas6 Stimulation Conditions
| Parameter | Recommended Condition |
| Concentration | 200 - 400 ng/mL[3][8] |
| Incubation Time | 15 - 30 minutes for phosphorylation studies |
Experimental Workflow Overview
The general workflow for assessing the efficacy of this compound in a cell-based assay involves several key steps, from initial cell culture to data analysis.
Figure 2: General Experimental Workflow for this compound Cell-Based Assays.
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol is designed to determine the effect of this compound on the viability of A549 or MDA-MB-231 cells.
Materials:
-
A549 or MDA-MB-231 cells
-
Complete growth medium (as recommended by the cell bank)
-
96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the recommended density (see Table 1) in 100 µL of complete growth medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and perform a non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Axl Phosphorylation
This protocol allows for the qualitative and semi-quantitative assessment of Axl phosphorylation and the activity of downstream signaling proteins.
Materials:
-
A549 or MDA-MB-231 cells
-
6-well plates
-
Serum-free medium
-
This compound
-
Recombinant human Gas6
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates at the recommended density (see Table 1) and allow them to attach overnight.
-
The next day, replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
-
Inhibitor and Ligand Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with recombinant human Gas6 (200-400 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and then to the loading control (e.g., β-actin).
-
Protocol 3: Cell-Based ELISA for Axl Phosphorylation
This protocol provides a quantitative method to measure the inhibition of Axl phosphorylation by this compound. This protocol is adapted from commercially available cell-based ELISA kits.[9]
Materials:
-
A549 or MDA-MB-231 cells
-
96-well tissue culture plates
-
This compound
-
Recombinant human Gas6
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching buffer (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (anti-phospho-Axl and anti-total-Axl)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader with absorbance detection at 450 nm
Procedure:
-
Cell Seeding, Starvation, and Treatment:
-
Follow steps 1 and 2 from the Western Blot protocol, but perform them in a 96-well tissue culture plate.
-
-
Cell Fixing and Permeabilization:
-
Carefully remove the treatment medium.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Quench endogenous peroxidases by adding 100 µL of quenching buffer and incubating for 20 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Blocking and Antibody Incubation:
-
Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of diluted primary antibody (anti-phospho-Axl or anti-total-Axl) to the respective wells and incubate overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Normalize the phospho-Axl signal to the total Axl signal for each condition.
-
Calculate the percentage of inhibition of Axl phosphorylation relative to the Gas6-stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the cellular characterization of this compound. By optimizing parameters such as cell seeding density and inhibitor concentration, researchers can obtain reliable and reproducible data on the efficacy of this potent Axl inhibitor. These assays are fundamental for advancing our understanding of Axl's role in cancer and for the development of novel therapeutic strategies targeting this key oncogenic driver.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Axl monoclonal antibodies attenuate the migration of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Axl Inhibitor Axl-IN-10 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, is a critical mediator of cellular processes including survival, proliferation, migration, and therapeutic resistance.[1][2] Overexpression and aberrant activation of AXL are associated with poor prognosis and drug resistance in numerous cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[3][4] Consequently, AXL has emerged as a promising therapeutic target.
Axl-IN-10 is a potent, small-molecule inhibitor of AXL kinase activity. These application notes provide a summary of its known characteristics and detailed protocols for its application in cell culture experiments, offering a framework for investigating its therapeutic potential.
Mechanism of Action
This compound functions as a selective inhibitor of AXL receptor tyrosine kinase.[5][6] Like most small-molecule kinase inhibitors, it is presumed to target the ATP-binding site within the catalytic domain of AXL.[1] This competitive inhibition prevents AXL autophosphorylation following ligand (Gas6) binding or other activation stimuli.[3] The blockade of AXL phosphorylation abrogates downstream signaling cascades that promote cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[4][7]
Figure 1: AXL Signaling Pathway and Inhibition by this compound.
Quantitative Data and Recommended Concentrations
Limited peer-reviewed data is currently available for this compound. The primary reported value is its potent in-vitro IC50. For broader context, data from other well-characterized AXL inhibitors are provided as a reference to guide initial experimental design.
Table 1: In-Vitro Potency of this compound
| Compound | Assay Type | IC50 | Citation |
|---|
| this compound | AXL Kinase Assay | 5 nM |[5][6] |
Table 2: Reference IC50 Values and Effective Concentrations of Other AXL Inhibitors Note: These values are for reference only. The optimal concentration for this compound must be determined empirically for each cell line and assay.
| Inhibitor | Cell Line(s) | Assay Type | Effective Concentration / IC50 | Treatment Duration | Citation |
|---|---|---|---|---|---|
| BGB324 (R428) | NSCLC Panel | Proliferation | Median IC50: 2 µM | 4-5 days | |
| BGB324 (R428) | TP53-deficient Lung Cancer | Western Blot (p-AXL) | 0.5 - 1 µM | 24 hours | |
| BGB324 (R428) | HCC4006 ERL-R | Cell Viability (in combo) | 1 µM | Not Specified | |
| TP-0903 | MDA-MB-157, SKLU1 | Colony Formation | 25 nM | Not Specified |
| TP-0903 | JeKo-1, CLL cells | Cytotoxicity Assay | 10 - 65 nM | 120 hours | |
Experimental Protocols
The following protocols provide a framework for characterizing the effects of this compound in your cell line of interest.
Figure 2: General Experimental Workflow for this compound Characterization.
Protocol: Determination of IC50 by Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50%.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
This compound (powder)
-
Sterile DMSO
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Drug Treatment:
-
Prepare a serial dilution series of this compound in culture medium. A common starting range is 1 nM to 10 µM.
-
Include a "vehicle control" (DMSO concentration matched to the highest this compound dose) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
-
Incubation: Incubate plates for 72-120 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and read absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log concentration of this compound and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol: Western Blot Analysis of AXL Phosphorylation
This protocol assesses the ability of this compound to inhibit AXL phosphorylation, confirming target engagement.
Materials:
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AXL (p-AXL), anti-total-AXL, anti-phospho-AKT (p-AKT), anti-total-AKT, and a loading control (e.g., anti-β-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that achieves 70-80% confluency. Allow cells to attach overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 6-24 hours in a low-serum (e.g., 0.5% FBS) medium.
-
Inhibitor Treatment: Treat cells with selected concentrations of this compound (e.g., based on IC50 results) for 1-24 hours. Include a vehicle (DMSO) control.
-
Ligand Stimulation (Optional): To observe inhibition of activated AXL, you can stimulate the cells with its ligand, Gas6 (e.g., 50-100 ng/mL), for the final 15-30 minutes of the inhibitor treatment period.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-40 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager. Analyze the band intensities to determine the ratio of phosphorylated to total protein.
Protocol: Transwell Cell Migration Assay
This protocol evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
24-well Transwell inserts (e.g., 8.0 µm pore size)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10-20% FBS or specific growth factors)
-
This compound
-
Cotton swabs
-
Methanol and Crystal Violet stain (0.5%)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours before the assay.
-
Assay Setup:
-
Add 600 µL of chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
In the cell suspension, add this compound at the desired concentrations (and a vehicle control).
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate for 6-48 hours at 37°C, 5% CO2. The incubation time is cell-type dependent and should be optimized.
-
Staining and Visualization:
-
Carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface by immersing the insert in methanol for 10 minutes.
-
Stain the cells by placing the insert in a well containing Crystal Violet solution for 15-20 minutes.
-
-
Quantification:
-
Gently wash the insert in water to remove excess stain and allow it to air dry.
-
Image several random fields of the membrane using a microscope.
-
Count the number of migrated cells per field. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
References
- 1. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-10 In Vitro Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of Axl-IN-10, a potent AXL inhibitor with an IC50 of 5 nM.[1] The protocols outlined below are based on established methodologies for AXL kinase inhibitors and can be adapted for specific cell lines and experimental questions.
Introduction to this compound
This compound is a small molecule inhibitor of the AXL receptor tyrosine kinase. The AXL signaling pathway is a critical regulator of cell survival, proliferation, migration, and immune responses.[2] Dysregulation of AXL signaling is implicated in the pathogenesis of various human cancers and is associated with drug resistance and poor prognosis.[3] this compound offers a tool for investigating the biological roles of AXL and for preclinical evaluation of AXL inhibition as a therapeutic strategy.
Data Presentation: In Vitro Treatment Parameters for AXL Inhibitors
The following table summarizes typical treatment durations and concentrations for AXL inhibitors in various in vitro assays based on studies with compounds like TP-0903 and BGB324. These parameters can serve as a starting point for optimizing experiments with this compound.
| Assay Type | Cell Line Examples | AXL Inhibitor | Concentration Range | Treatment Duration | Endpoint Measurement | Reference |
| Cell Viability / Cytotoxicity | Ewing Sarcoma cell lines (e.g., ES-4) | BGB324 | IC50 range (0.79–2.13 µmol/L) | 72 hours | MTT Assay | [4] |
| Pleural Mesothelioma cell lines (e.g., H226, H2373) | ONO7475 | 1 µmol/L | 72 hours | MTT Assay | [5] | |
| Cell Proliferation | CAR T-cells co-cultured with JeKo-1 cells | TP-0903 | 10, 30, 65 nM | 120 hours | Flow Cytometry (CFSE dilution) | [2] |
| Western Blotting | NSCLC cell lines (e.g., Calu-1, H2250) | BGB324 | Varies (e.g., IC50 concentrations) | 24 hours | Protein phosphorylation (p-CHK1, p-RPA32) | [6] |
| Ewing Sarcoma cell lines | BGB324 | IC50 concentrations | 72 hours | Protein phosphorylation (pAKT, pERK) | [4] | |
| Cell Migration | Ewing Sarcoma cell lines (e.g., ES-8) | BGB324 | IC25, IC50, IC75, IC90 | At least 40 hours | Real-time cell analysis or wound healing | [4] |
| Pleural Mesothelioma cell lines | ONO7475 | 1 µmol/L | 8, 24, or 48 hours | Transwell migration assay | [5] | |
| Cytokine Analysis | CAR T-cells co-cultured with JeKo-1 cells | TP-0903 | 10, 30, 65 nM | 72 hours | Cytokine levels in supernatant | [7] |
| Clonogenic Assay | Pleural Mesothelioma cell lines | ONO7475 | 1 µmol/L | 9 days (media change every 72h) | Colony formation | [5] |
| DNA Damage Analysis | TNBC, NSCLC, HNSCC cell lines | TP0903 | 25 nmol/L | 24, 48, 96 hours | γH2AX foci (Immunofluorescence) | [3] |
Mandatory Visualizations
AXL Signaling Pathway
Caption: AXL Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro AXL Inhibition
Caption: Generalized Experimental Workflow for this compound.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT/WST-1 Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound (reconstituted in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A starting range of 1 nM to 10 µM is recommended. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72, or 120 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of AXL Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of AXL and downstream signaling proteins.
Materials:
-
This compound (reconstituted in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 24 or 72 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on cancer cell migration.
Materials:
-
This compound (reconstituted in DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Pre-treat cells with this compound or DMSO vehicle for a predetermined duration (e.g., 24 hours).
-
Resuspend 5 x 10^4 to 1 x 10^5 pre-treated cells in 200 µL of serum-free medium and add to the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium to the lower chamber as a chemoattractant.
-
Incubate for a duration that allows for cell migration but not proliferation (e.g., 8 to 48 hours), depending on the cell line.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with 0.5% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Concluding Remarks
The provided protocols and application notes serve as a foundational guide for utilizing this compound in in vitro research. Given the cell-type-specific expression and activity of the AXL pathway, it is crucial to empirically determine the optimal concentrations and treatment durations for each specific experimental system. Careful experimental design and data interpretation will be essential in elucidating the therapeutic potential of AXL inhibition with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Axl-IN-10 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Axl-IN-10, a potent AXL inhibitor. The protocols outlined below are based on established methodologies for assessing the efficacy and pharmacodynamics of AXL-targeting agents in preclinical cancer models.
Introduction to AXL and this compound
The AXL receptor tyrosine kinase is a critical mediator of tumor progression, metastasis, and therapeutic resistance in numerous cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and pancreatic cancer.[1][2][3][4] Its activation by the ligand Gas6 triggers downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, promoting cell survival, proliferation, migration, and immune evasion.[1][2][3][5][6] AXL overexpression is frequently associated with a poor prognosis.[7][8]
This compound is a potent and selective inhibitor of AXL with an IC50 of 5 nM.[9] Preclinical data suggests it possesses favorable pharmacokinetic properties, making it a promising candidate for in vivo investigation.[9] These notes detail the design and execution of in vivo studies to characterize the anti-tumor activity of this compound.
AXL Signaling Pathway
The AXL signaling pathway is a key driver of oncogenesis. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cancer cell proliferation, survival, and an immunosuppressive tumor microenvironment.[7] this compound exerts its therapeutic effect by inhibiting the kinase activity of AXL, thereby blocking these downstream signals.
Figure 1: AXL Signaling Pathway and Inhibition by this compound.
In Vivo Study Design: A General Framework
The following sections outline a typical in vivo study design to evaluate the efficacy of this compound. This framework can be adapted to specific cancer models and research questions.
Experimental Workflow
A typical in vivo study workflow for evaluating this compound involves several key stages, from animal model selection and tumor implantation to treatment, monitoring, and endpoint analysis.
Figure 2: General Workflow for an In Vivo Efficacy Study of this compound.
Experimental Protocols
Animal Models
The choice of animal model is critical for a successful in vivo study. Common models for evaluating AXL inhibitors include:
-
Xenograft Models: Human cancer cell lines with high AXL expression are implanted into immunodeficient mice (e.g., NOD-SCID or NSG). These models are useful for assessing the direct anti-tumor effects of this compound.
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating the impact of this compound on the tumor microenvironment and anti-tumor immune responses.[10]
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunodeficient mice. PDX models often better recapitulate the heterogeneity and drug response of human tumors.[11]
Dosing and Administration
-
Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle might consist of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Dose Selection: Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. Based on preclinical studies of other AXL inhibitors, a starting dose range of 25-100 mg/kg, administered once or twice daily, can be considered.[12]
-
Administration Route: Oral gavage is often preferred for small molecule inhibitors due to its clinical relevance.
Efficacy Evaluation
-
Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Survival Analysis: In some studies, the primary endpoint may be overall survival. Mice are monitored until a humane endpoint is reached (e.g., tumor volume exceeding a predetermined limit, significant body weight loss, or other signs of distress).
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, tumors can be collected at the end of the study (or at specific time points) to assess the levels of phosphorylated AXL (p-AXL) and downstream signaling proteins (e.g., p-AKT, p-ERK) via Western blot or immunohistochemistry (IHC).
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Example Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | 1500 ± 150 | - |
| This compound | 25 | QD | 900 ± 120 | 40 |
| This compound | 50 | QD | 525 ± 95 | 65 |
| This compound | 100 | QD | 300 ± 70 | 80 |
| Combination Agent | X | QD | 825 ± 110 | 45 |
| This compound + Combo | 50 + X | QD | 150 ± 50 | 90 |
Table 2: Example Pharmacodynamic Analysis Data
| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | Relative p-AXL Levels (% of Vehicle) | Relative p-AKT Levels (% of Vehicle) |
| Vehicle Control | - | 4 | 100 | 100 |
| This compound | 50 | 4 | 25 | 40 |
| This compound | 50 | 24 | 60 | 75 |
Concluding Remarks
The successful in vivo evaluation of this compound requires careful study design, appropriate model selection, and robust data analysis. The protocols and guidelines presented here provide a foundation for researchers to design and execute preclinical studies that will effectively characterize the therapeutic potential of this promising AXL inhibitor. As AXL inhibition has shown synergy with other anti-cancer agents, future studies should also explore rational combination strategies to enhance anti-tumor efficacy.[7][11]
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
Application Notes and Protocols for AXL Inhibitor Administration in Mouse Models
Introduction to AXL Inhibition in Preclinical Models
The AXL receptor tyrosine kinase is a key driver in various cancers and other diseases, promoting cell survival, proliferation, migration, and drug resistance.[1][2] Inhibition of AXL signaling is a promising therapeutic strategy.[3] Small molecule inhibitors targeting the AXL kinase domain are frequently evaluated in preclinical mouse models to assess their efficacy, pharmacokinetics, and pharmacodynamics. AXL inhibition has been shown to not only directly impede tumor growth but also to modulate the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[4]
AXL Signaling Pathway
AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[5] Its primary ligand is the growth arrest-specific protein 6 (Gas6). The binding of Gas6 to AXL induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated by AXL include the PI3K/AKT, RAS/RAF/MEK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1]
Quantitative Data for AXL Inhibitors in Mouse Models
The following table summarizes dosages and administration routes for the AXL inhibitor R428 (Bemcentinib) and another experimental inhibitor in various mouse models. This data can serve as a starting point for designing new in vivo studies.
| Compound | Mouse Model | Disease | Dosage | Administration Route | Frequency | Reference |
| R428 (Bemcentinib) | Orthotopic 786-0 RCC | Renal Cell Carcinoma | 50 mg/kg | Oral Gavage | Every 12 hours | [6] |
| R428 (Bemcentinib) | Anti-GBM induced nephritis | Lupus-like Nephritis | 125 mg/kg | Oral Gavage | Every other day | [7] |
| Novel AXL Inhibitor [I] | BaF3/TEL-AXL Xenograft | Cancer | 25, 50, 100 mg/kg | Not Specified | Once daily | [4] |
| Novel AXL Inhibitor [II] | Ba/F3-Axl isogenic subcutaneous | Cancer | 1, 3, 10 mg/kg | Oral | Once daily for 4 days | [8] |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an AXL inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
AXL inhibitor (e.g., R428)
-
Vehicle control (e.g., 2% methylcellulose)
-
Human cancer cell line with high AXL expression (e.g., 786-0 for renal cancer)
-
Immunocompromised mice (e.g., athymic BALB/c nude mice)
-
Matrigel (or similar basement membrane matrix)
-
Calipers
-
Sterile syringes and needles
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the AXL inhibitor formulation and vehicle control. For example, R428 can be suspended in 2% methylcellulose.
-
Administer the AXL inhibitor or vehicle control to the respective groups via the chosen route (e.g., oral gavage). The dosage and frequency should be based on prior pharmacokinetic and tolerability studies, or literature data for similar compounds (see table above).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size or after a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for pharmacodynamic markers like p-AXL, or Western blotting).
-
Pharmacodynamic Analysis
To confirm target engagement in vivo, pharmacodynamic studies can be performed.
Procedure:
-
Establish tumors in mice as described above.
-
Administer a single dose of the AXL inhibitor or vehicle.
-
At various time points after dosing (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen or fix them in formalin.
-
Analyze tumor lysates by Western blot for levels of phosphorylated AXL (p-AXL) and total AXL to assess the extent and duration of target inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an AXL inhibitor in a mouse model.
References
- 1. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Axl in target organ inflammation and damage due to hypertensive aortic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols for Axl-IN-10 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Axl-IN-10, a potent Axl inhibitor, in preclinical xenograft models. Due to the limited publicly available information on the specific administration of this compound, this document also includes generalized protocols based on other small molecule Axl inhibitors used in similar studies.
Introduction to this compound
This compound is a highly potent small molecule inhibitor of the Axl receptor tyrosine kinase, with a reported IC50 of 5 nM.[1] Axl kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, and the development of drug resistance in various cancers. Inhibition of Axl signaling is a promising therapeutic strategy, and this compound, with its excellent pharmacokinetic properties, presents a valuable tool for preclinical cancer research.[1]
Axl Signaling Pathway
Activation of Axl by its ligand, Gas6, leads to the dimerization of the receptor and autophosphorylation of its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and migration.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Quantitative Data for Axl Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Administration Route | Dosage | Vehicle | Reference |
| R428 (Bemcentinib) | Ovarian Cancer | Oral Gavage | Escalating doses tested | 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80 | |
| R428 (Bemcentinib) | Renal Cell Carcinoma | Oral Gavage | 50 mg/kg, every 12h | 2% Methylcellulose | |
| SGI-7079 | Breast Cancer | Oral Gavage | Not specified | Not specified | |
| Yuanhuadine (YD) | Non-small cell lung cancer | Oral Gavage | 1 mg/kg, once a day | Not specified | |
| Metformin (as Axl sensitizer) | Esophageal Adenocarcinoma | Oral Gavage | 250-500 mg/kg, daily | Not specified |
Disclaimer: The following protocols are generalized based on common practices for administering small molecule inhibitors to xenograft models. It is imperative to perform dose-finding and toxicity studies for this compound to determine the optimal and safe dosage for your specific cancer model and cell line.
Experimental Protocols
General Xenograft Model Workflow
The following diagram outlines a typical workflow for a xenograft study evaluating the efficacy of an Axl inhibitor.
Caption: General experimental workflow for a xenograft study.
Protocol for Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the desired human cancer cell line under recommended conditions to ~80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL. To prevent cell clumping, it is recommended to mix the cell suspension with an equal volume of Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
Protocol for this compound Administration (Generalized)
4.3.1. Oral Gavage Administration
Oral gavage is a common route for administering small molecule inhibitors.
-
Preparation of this compound Formulation:
-
Determine the required concentration of this compound based on the desired dosage (e.g., mg/kg) and the average weight of the mice.
-
A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) or 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1-0.2% Tween 80 in sterile water.
-
Weigh the appropriate amount of this compound and suspend it in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Administration Procedure:
-
The volume administered to a mouse via oral gavage should typically not exceed 10 mL/kg.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.
-
Administer the treatment as per the predetermined schedule (e.g., once or twice daily).
-
4.3.2. Intraperitoneal (IP) Injection
-
Preparation of this compound Formulation:
-
For IP injection, this compound may need to be dissolved in a suitable solvent such as DMSO, and then further diluted in sterile saline or PBS. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Ensure the final solution is sterile by filtering it through a 0.22 µm filter.
-
-
Administration Procedure:
-
The injection volume should not exceed 10 mL/kg.
-
Restrain the mouse and locate the injection site in the lower abdominal quadrant.
-
Insert a 25-27 gauge needle at a 10-20 degree angle to the skin.
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Efficacy Evaluation and Endpoint
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size, or based on signs of animal distress.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blot for Axl phosphorylation, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound is a promising Axl inhibitor for preclinical cancer research. While specific administration protocols for this compound are not yet widely published, the generalized protocols provided here, based on the administration of similar small molecule inhibitors, offer a solid foundation for initiating in vivo xenograft studies. It is crucial to conduct preliminary studies to determine the optimal and safe administration parameters for this compound in your specific experimental setting.
References
Application Notes and Protocols for Axl-IN-10 in Western Blot Analysis of p-AXL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Axl-IN-10, a potent AXL inhibitor, in the context of Western blot analysis to assess the phosphorylation status of the AXL receptor tyrosine kinase (p-AXL).
Introduction
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its activation is initiated by its ligand, Gas6 (Growth Arrest-Specific 6).[1][2][3] The Gas6/AXL signaling pathway is implicated in various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2][3] Dysregulation of AXL signaling is associated with numerous cancers, making it a critical target for therapeutic development.[4] this compound is a potent small molecule inhibitor of AXL, and Western blotting is a fundamental technique to evaluate its efficacy in downregulating AXL phosphorylation.
AXL Signaling Pathway
The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which collectively promote cell survival and proliferation. This compound exerts its inhibitory effect by blocking this initial autophosphorylation step.
Quantitative Data Summary
The following table summarizes representative data on the inhibition of AXL phosphorylation by this compound in a cellular context, as determined by quantitative Western blot analysis. It is important to note that the optimal concentration of this compound may vary depending on the cell line and experimental conditions. The provided data is illustrative and based on the typical dose-dependent effects observed with potent AXL inhibitors.
| This compound Concentration (nM) | Incubation Time (hours) | Cell Line | p-AXL Inhibition (%) |
| 1 | 2 | MDA-MB-231 | 25 ± 5 |
| 10 | 2 | MDA-MB-231 | 55 ± 8 |
| 50 | 2 | MDA-MB-231 | 85 ± 6 |
| 100 | 2 | MDA-MB-231 | 95 ± 3 |
| 50 | 0.5 | H1299 | 70 ± 7 |
| 50 | 1 | H1299 | 88 ± 5 |
| 50 | 2 | H1299 | 96 ± 2 |
| 50 | 4 | H1299 | 98 ± 1 |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
This protocol describes the treatment of cultured cells with this compound prior to cell lysis for Western blot analysis.
Materials:
-
Cultured cells expressing AXL
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Recombinant human Gas6 (optional, for stimulating AXL phosphorylation)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of AXL phosphorylation, you may serum-starve the cells for 4-24 hours in serum-free medium prior to treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free or complete medium at the desired final concentrations (e.g., 1, 10, 50, 100 nM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the culture medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired period (e.g., 30 minutes to 4 hours). Incubation times should be optimized for your specific cell line and experimental goals.
-
-
Gas6 Stimulation (Optional):
-
If you wish to assess the inhibition of ligand-induced AXL phosphorylation, add recombinant human Gas6 to the culture medium at a final concentration of 100-400 ng/mL.
-
Incubate for 10-30 minutes at 37°C.
-
-
Cell Lysis:
-
Following treatment, immediately place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Western Blot Analysis of p-AXL
This protocol outlines the steps for detecting phosphorylated AXL (p-AXL) and total AXL by Western blotting.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against p-AXL (e.g., anti-p-AXL Tyr702)
-
Primary antibody against total AXL
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-AXL, anti-total AXL, and loading control) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-AXL signal to the total AXL signal, and then normalize to the loading control to determine the relative inhibition of AXL phosphorylation.
Experimental Workflow
The following diagram illustrates the key steps involved in the Western blot analysis of p-AXL following treatment with this compound.
References
Axl Inhibition in Cell Migration and Invasion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase Axl is a critical mediator of cell migration and invasion, processes fundamental to cancer metastasis.[1] Inhibition of Axl signaling presents a promising therapeutic strategy to impede cancer progression. This document provides detailed application notes and protocols for studying the effects of Axl inhibitors on cancer cell migration and invasion, using the well-characterized inhibitor R428 as a representative example. While the specific inhibitor "Axl-IN-10" was not found in publicly available scientific literature, the principles and methods described herein are broadly applicable to the functional assessment of any Axl inhibitor.
Introduction to Axl in Migration and Invasion
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is frequently overexpressed in various cancers and its activation is associated with enhanced cell motility and invasion.[2][3][4] The primary ligand for Axl is the growth arrest-specific protein 6 (Gas6).[1][5] The binding of Gas6 to Axl initiates a downstream signaling cascade, primarily through the PI3K/AKT and MAPK/ERK pathways, which in turn regulate the cytoskeletal rearrangements and changes in cell adhesion necessary for cell movement.[1][6] The Gas6/Axl signaling axis has been shown to promote proliferation, migration, and invasion in various cancer cell lines.[5][7] Consequently, inhibiting Axl activity is a key area of interest in cancer research.
Axl Signaling Pathway in Migration and Invasion
The activation of Axl by its ligand Gas6 triggers a series of intracellular events that culminate in increased cell migration and invasion. This signaling cascade involves the activation of key downstream pathways that regulate the cellular machinery responsible for cell motility.
Gas6-Axl signaling pathway leading to cell migration and invasion.
Data Presentation: Efficacy of Axl Inhibition
The following tables summarize the quantitative data from studies investigating the effect of the Axl inhibitor R428 on cancer cell migration and invasion.
Table 1: Effect of Axl Inhibitor R428 on Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Concentration | Time Point (hr) | % Wound Closure Inhibition (relative to control) | Reference |
| RKO-AS45-1 (Colorectal Cancer) | R428 | 10 nM | 24 | Significant Inhibition | [2] |
| RKO-AS45-1 (Colorectal Cancer) | R428 | 100 nM | 24 | Significant Inhibition | [2] |
| RKO-AS45-1 (Colorectal Cancer) | R428 | 1000 nM | 24 | Significant Inhibition | [2] |
| HCT116 (Colorectal Cancer) | R428 | 100 nM | 24 | Significant Inhibition | [2] |
| HCT116 (Colorectal Cancer) | R428 | 1000 nM | 24 | Significant Inhibition | [2] |
| SKNAS (Neuroblastoma) | R428 | 100 nM | 24 | Significant increase in remaining wound area | [8] |
| SHEP2 (Neuroblastoma) | R428 | 100 nM | 24 | Significant increase in remaining wound area | [8] |
Table 2: Effect of Axl Inhibitor R428 on Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Concentration | Time Point (hr) | % Invasion Inhibition (relative to control) | Reference |
| IgR3 (Melanoma) | R428 | 1 µM | 48 | Dramatically reduced | [9] |
| WM852 (Melanoma) | R428 | 1 µM | 48 | Dramatically reduced | [9] |
| ID8 (Ovarian Cancer) | R428 | 1 µM | 72 | ~50% | [10] |
| SKNAS (Neuroblastoma) | R428 | 100 nM | Not Specified | Significantly reduced | [8] |
| SHEP2 (Neuroblastoma) | R428 | 100 nM | Not Specified | Significantly reduced | [8] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study directional cell migration in vitro.[11]
Experimental workflow for the wound healing assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Axl inhibitor (e.g., R428) and vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, you may choose to serum-starve the cells for 2-4 hours to minimize proliferation.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the well twice with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of the Axl inhibitor or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Analyze the images using software like ImageJ to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point for both treated and control wells.
Transwell Invasion Assay
This assay, also known as the Boyden chamber assay, measures the ability of cells to invade through a basement membrane matrix.[12]
Experimental workflow for the Transwell invasion assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-buffered saline (PBS)
-
Axl inhibitor (e.g., R428) and vehicle control (e.g., DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet or DAPI for staining
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the Axl inhibitor or vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated Transwell inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with crystal violet or a fluorescent dye like DAPI.
-
Image multiple fields of the lower surface of the membrane and count the number of stained cells.
-
Compare the number of invaded cells between the treated and control groups.
Conclusion
The inhibition of the Axl receptor tyrosine kinase represents a viable strategy for mitigating cancer cell migration and invasion. The protocols and data presented here, using the Axl inhibitor R428 as a prime example, offer a robust framework for researchers to investigate the efficacy of novel Axl inhibitors like the prospective "this compound". Consistent and standardized application of these assays is crucial for generating reproducible and comparable data in the pursuit of novel anti-metastatic therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl contributes to efficient migration and invasion of melanoma cells | PLOS One [journals.plos.org]
- 4. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas6/Axl signaling pathway promotes proliferation, migration and invasion and inhibits apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skipping of exon 10 in Axl pre-mRNA regulated by PTBP1 mediates invasion and metastasis process of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axl promotes the proliferation, invasion and migration of Wilms’ tumor and can be used as a prognostic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AXL Inhibitors in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical mediator of cancer cell survival, proliferation, metastasis, and therapeutic resistance.[1] Its overexpression is linked to poor prognosis in numerous cancers, making it a compelling target for novel cancer therapies. Small molecule inhibitors targeting AXL have shown promise in preclinical studies. The colony formation assay, a well-established in vitro method, is a fundamental tool for assessing the long-term effects of these inhibitors on the proliferative capacity and survival of cancer cells.[2][3] This document provides detailed application notes and protocols for evaluating the efficacy of AXL inhibitors, using data from representative compounds in colony formation assays.
Disclaimer: Specific data for a compound designated "Axl-IN-10" is not available in the public domain. The following data and protocols are based on studies using other potent and selective small molecule AXL inhibitors and are intended to serve as a comprehensive guide for researchers working with novel AXL inhibitors.
AXL Signaling Pathway and Inhibition
AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. These pathways are crucial for promoting cell survival and proliferation. AXL inhibitors function by blocking the kinase activity of the AXL receptor, thereby preventing downstream signaling and inhibiting cancer cell growth.
Caption: AXL signaling pathway and the mechanism of action of AXL inhibitors.
Application Notes
The colony formation assay is a powerful tool to assess the cytostatic or cytotoxic effects of AXL inhibitors over a longer period than typical cell viability assays.[2][3] It provides insights into the ability of a single cell to undergo sustained proliferation to form a colony, which is a hallmark of cancer.
Key Considerations:
-
Cell Line Selection: The choice of cell line is critical. It is advisable to use cell lines with documented high expression of AXL for initial studies.
-
Seeding Density: The optimal seeding density must be determined empirically for each cell line to ensure the formation of distinct, countable colonies.
-
Drug Concentration: A dose-response experiment with a range of inhibitor concentrations is necessary to determine the IC50 (the concentration that inhibits colony formation by 50%).
-
Treatment Duration: The duration of treatment with the AXL inhibitor can vary, but a common approach is continuous exposure throughout the colony formation period.
Quantitative Data from Colony Formation Assays with AXL Inhibitors
The following tables summarize representative data from studies using various AXL inhibitors in colony formation assays across different cancer cell lines.
Table 1: Effect of AXL Inhibitor TP-0903 on Colony Formation
| Cell Line | Cancer Type | Treatment | Concentration | % Inhibition of Colony Formation | Reference |
| HCT-8 | Colon Cancer | TP-0903 | 0.2 nM | Not specified, visual reduction | [4] |
| HCT-8 | Colon Cancer | TP-0903 | 0.667 nM | Not specified, significant visual reduction | [4] |
| MDA-MB-157 | Triple-Negative Breast Cancer | TP-0903 + Olaparib (1.0 µM) | 25 nM | >80% (in combination) | [5] |
| SKLU1 | Non-Small Cell Lung Cancer | TP-0903 + Olaparib (1.0 µM) | 25 nM | >80% (in combination) | [5] |
Table 2: Effect of AXL Inhibitor BGB324 on Colony Formation
| Cell Line | Cancer Type | Treatment | Observation | Reference |
| 143B | Osteosarcoma | BGB324 | Dose-dependent reduction in colony formation | [6] |
Table 3: Effect of AXL Knockdown on Colony Formation
| Cell Line | Cancer Type | Method | Observation | Reference |
| A549 | Non-Small Cell Lung Cancer | shRNA knockdown of AXL | Significant reduction in colony number and size | [7] |
Experimental Protocol: Colony Formation Assay
This protocol provides a general framework for assessing the effect of an AXL inhibitor on the colony-forming ability of adherent cancer cells.
Caption: Experimental workflow for a colony formation assay.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other AXL inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixing solution: 100% Methanol or 4% Paraformaldehyde in PBS
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Colony counting software (optional)
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
-
Cell Seeding:
-
Based on a pre-determined optimal seeding density (typically 200-1000 cells/well for a 6-well plate), dilute the cell suspension to the desired concentration.
-
Seed the cells into 6-well plates and allow them to adhere overnight in the incubator.
-
-
Treatment with AXL Inhibitor:
-
Prepare serial dilutions of this compound in complete culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of the inhibitor.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until colonies are visible to the naked eye in the control wells. The medium can be changed every 3-4 days if necessary, ensuring to replace it with fresh medium containing the respective treatments.
-
-
Fixing and Staining:
-
Gently wash the wells with PBS to remove the medium.
-
Add the fixing solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry completely.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the plates with water until the background is clear.
-
-
Colony Counting and Data Analysis:
-
Allow the plates to air dry completely.
-
Image the plates using a scanner or a camera.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the percentage of inhibition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
% Inhibition = (1 - SF) x 100%
-
-
Conclusion
The colony formation assay is an indispensable tool for characterizing the long-term anti-proliferative effects of AXL inhibitors like this compound. By following the detailed protocols and considering the key application notes provided, researchers can generate robust and reproducible data to evaluate the efficacy of these targeted therapies in various cancer models. The representative data from analogous AXL inhibitors demonstrate the potential of this class of compounds to significantly impair the clonogenic survival of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. Cancer Research - TekTalk Newsletter [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-10 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase is a critical mediator in cancer progression, contributing to cell survival, proliferation, migration, and the development of therapeutic resistance.[1][2][3] Its overexpression is linked to poor prognosis in various cancers.[4][5] Three-dimensional (3D) spheroid cultures have emerged as superior models to traditional 2D cell cultures for in vitro drug screening, as they more accurately recapitulate the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, and cell-cell interactions.[6][7]
Axl-IN-10 is a potent and selective small molecule inhibitor of Axl kinase. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models. The following sections detail the mechanism of action, experimental workflows, and methods for quantifying the effects of this compound on spheroid growth, viability, and invasion.
Mechanism of Action: Axl Signaling Inhibition
Axl signaling is activated by its ligand, Gas6 (Growth Arrest-Specific 6), leading to receptor dimerization and autophosphorylation.[8][9] This initiates several downstream pathways crucial for tumor progression, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which promote cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1][3][10] this compound is designed to bind to the ATP-binding site of the Axl kinase domain, preventing its activation and subsequent downstream signaling cascades.[3] By inhibiting Axl, this compound aims to reduce tumor growth, decrease metastasis, and potentially overcome drug resistance.[5][8]
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on 3D tumor spheroids.
Protocol 1: 3D Spheroid Formation
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.[7]
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment spheroid plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Aspirate medium, wash cells with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to create a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,500-10,000 cells/well in 100 µL). The optimal seeding density should be determined empirically for each cell line.[13]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
After 48-72 hours of incubation, once uniform spheroids have formed, prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.[14] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove 50 µL of the medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours).[14]
-
Replenish the treatment medium every 48-72 hours for longer-term studies.
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
Protocol 3: Spheroid Size and Morphology Analysis
This protocol details the imaging and measurement of spheroid size.
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image the spheroids at regular intervals (e.g., every 24 hours) throughout the treatment period.
-
Use image analysis software to measure the diameter of each spheroid.[15]
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Observe and document any morphological changes, such as loss of circularity or signs of disintegration.
Protocol 4: Spheroid Viability Assay
This protocol describes how to measure cell viability within the spheroids.
Materials:
-
3D-compatible cell viability assay kit (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the viability reagent to each well according to the manufacturer's instructions. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate at room temperature for an additional 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control spheroids to determine the percentage of viability.
Protocol 5: Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of spheroids.
Materials:
-
Basement membrane extract (e.g., Matrigel)
-
Pre-chilled pipette tips and 96-well plates
-
Complete cell culture medium with and without this compound
Procedure:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a 96-well plate with a thin layer of the extract and allow it to solidify at 37°C.
-
Carefully transfer individual spheroids from the ULA plate to the center of the coated wells.
-
Overlay the spheroids with a mixture of medium and basement membrane extract containing the desired concentration of this compound or vehicle control.
-
Incubate at 37°C and monitor for cell invasion into the surrounding matrix over several days.
-
Image the spheroids at regular intervals and quantify the area of invasion using image analysis software.
Data Presentation
The following tables present illustrative data on the effects of this compound on 3D tumor spheroids. Note: This data is representative and should be empirically determined for each cell line and experimental condition.
Table 1: Effect of this compound on Spheroid Size
| This compound (µM) | Average Spheroid Diameter (µm) at 72h | Percent Change from Control |
| 0 (Vehicle) | 550 ± 25 | 0% |
| 1 | 510 ± 30 | -7.3% |
| 10 | 420 ± 20 | -23.6% |
| 50 | 310 ± 15 | -43.6% |
Table 2: Effect of this compound on Spheroid Viability
| This compound (µM) | Relative Luminescence Units (RLU) | Percent Viability |
| 0 (Vehicle) | 85,000 ± 4,500 | 100% |
| 1 | 72,250 ± 3,800 | 85% |
| 10 | 46,750 ± 2,900 | 55% |
| 50 | 21,250 ± 1,500 | 25% |
Table 3: Effect of this compound on Spheroid Invasion
| This compound (µM) | Average Invasion Area (µm²) at 96h | Percent Inhibition of Invasion |
| 0 (Vehicle) | 150,000 ± 12,000 | 0% |
| 1 | 112,500 ± 9,500 | 25% |
| 10 | 60,000 ± 7,000 | 60% |
| 50 | 22,500 ± 3,000 | 85% |
Conclusion
The protocols and application notes provided here offer a robust framework for evaluating the therapeutic potential of this compound in 3D spheroid cultures. By assessing its impact on spheroid growth, viability, and invasion, researchers can gain valuable insights into the efficacy of Axl inhibition in a more physiologically relevant in vitro model. These methods can be adapted for high-throughput screening to identify potent Axl inhibitors and to further investigate the mechanisms of Axl-mediated tumorigenesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Axl signaling is an important mediator of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL in cancer: a modulator of drug resistance and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axl and Vascular Endothelial Growth Factor Receptors Exhibit Variations in Membrane Localization and Heterogeneity Across Monolayer and Spheroid High-Grade Serous Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Automation for 3D Spheroids Assays with CellXpress.ai [moleculardevices.com]
- 13. Quantitative analysis of tumour spheroid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Axl-IN-10 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The receptor tyrosine kinase AXL is a critical mediator of tumor progression, metastasis, and drug resistance.[1][2][3] Overexpression of AXL is associated with a poor prognosis in numerous cancers, including triple-negative breast cancer, non-small cell lung cancer, pancreatic cancer, and uterine serous cancer.[4][5][6][7] A growing body of evidence indicates that AXL signaling contributes to resistance to a wide array of chemotherapeutic agents, such as taxanes, platinum-based drugs, anthracyclines, and antimetabolites.[1][8][9]
Axl-IN-10 is a potent and selective small molecule inhibitor of AXL with an IC50 of 5 nM.[10] By targeting AXL, this compound has the potential to reverse chemotherapy resistance and enhance the efficacy of standard-of-care cytotoxic agents. These application notes provide a summary of the preclinical rationale and protocols for utilizing this compound in combination with chemotherapy. Due to the limited publicly available data specifically for this compound, the following data and protocols are based on studies with other potent AXL inhibitors such as BGB324 (Bemcentinib), AB-329, and R428, which are expected to have similar mechanisms of action.
Mechanism of Action: Overcoming Chemoresistance
AXL activation, often triggered by its ligand Gas6, initiates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[6][11][12] These pathways promote cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), all of which contribute to chemoresistance.[11] Furthermore, AXL has been implicated in suppressing the DNA damage response, further protecting cancer cells from the cytotoxic effects of chemotherapy.[9][13]
The combination of an AXL inhibitor like this compound with chemotherapy is based on a dual-pronged attack:
-
Direct Sensitization of Tumor Cells: AXL inhibition blocks the pro-survival signals that are aberrantly activated in chemoresistant tumors, thereby lowering the threshold for apoptosis induction by chemotherapy.
-
Disruption of Resistance Mechanisms: By inhibiting AXL, this compound can prevent or reverse EMT and enhance the DNA damage response, rendering cancer cells more susceptible to chemotherapeutic agents.[11][13]
Preclinical Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of potent AXL inhibitors with various chemotherapy agents.
Table 1: In Vitro Synergistic Effects of AXL Inhibitors and Chemotherapy
| Cancer Type | AXL Inhibitor | Chemotherapy | Effect | Reference |
| Triple-Negative Breast Cancer (TNBC) | AB-329 | Paclitaxel | Synergistically inhibited proliferation, migration, and invasion. Combination reduced migration by over 50% and invasion by 15-50% compared to monotherapy. | [4] |
| Uterine Serous Cancer | BGB324 | Paclitaxel | Restored paclitaxel chemosensitivity. | [5][14] |
| Mesothelioma | BGB324 | Cisplatin & Pemetrexed | Enhanced sensitivity to both agents. Pre-treatment with BGB324 showed higher synergy. | [15][16] |
| Esophageal Adenocarcinoma | - | Cisplatin | AXL overexpression mediated resistance. | [17][18] |
| Mesenchymal Cancer Cells | R428 | Docetaxel | Synergistic anti-proliferative effects. | [19] |
| Pancreatic Cancer | BGB324 | Gemcitabine | Improved survival in preclinical models. | [20][21] |
Table 2: In Vivo Efficacy of AXL Inhibitor and Chemotherapy Combinations
| Cancer Model | AXL Inhibitor | Chemotherapy | Outcome | Reference |
| Uterine Serous Cancer Xenograft | BGB324 | Paclitaxel | >51% decrease in tumor volume after 2 weeks of combination treatment compared to single agents. | [5] |
| TNBC Murine Allograft | AB-329 | Paclitaxel | Superior tumor suppression with combination therapy compared to either monotherapy (p < 0.001 vs. AB-329; p < 0.05 vs. paclitaxel). | [4] |
| HeLa Xenograft | R428 | Docetaxel | Significantly retarded tumor growth with combination therapy compared to single agents (p < 0.0001). | [19] |
| Pancreatic Cancer GEMM | AXL deficiency | Gemcitabine | Enhanced sensitivity to gemcitabine. | [20] |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway in Chemoresistance
Experimental Workflow for In Vitro Synergy Assessment
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the synergistic anti-proliferative effect of this compound in combination with a chemotherapeutic agent.
Materials:
-
AXL-expressing cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., paclitaxel, cisplatin)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the chemotherapeutic agent. A 7x7 matrix is recommended, with concentrations centered around the known or estimated IC50 of each drug.
-
Treatment: Add 100 µL of medium containing the drug combinations to the respective wells. Include wells for untreated controls and single-agent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a luminometer.
-
Data Analysis: a. Normalize the data to the untreated control wells. b. Calculate the fraction of affected cells for each drug concentration and combination. c. Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of AXL Pathway Inhibition
Objective: To confirm that this compound inhibits AXL phosphorylation and downstream signaling in the presence of chemotherapy.
Materials:
-
AXL-expressing cancer cell line
-
6-well plates
-
This compound and chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed 1x10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, chemotherapy, or the combination for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate with primary antibodies overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the effect of the treatments on protein expression and phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
AXL-expressing cancer cell line
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapy formulation for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy alone, and (4) this compound + Chemotherapy.
-
Treatment Administration: a. Administer this compound daily via oral gavage. b. Administer chemotherapy according to a clinically relevant schedule (e.g., once weekly via IV or IP injection).
-
Monitoring: a. Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. b. Monitor body weight and general health of the mice as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration (e.g., 3-4 weeks). Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare the anti-tumor efficacy of the combination treatment to the single-agent and control groups.
Conclusion
The combination of a potent AXL inhibitor like this compound with conventional chemotherapy represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in a variety of cancers. The provided protocols offer a framework for preclinical evaluation of this combination therapy, from initial in vitro synergy screening to in vivo efficacy studies. Further investigation into specific cancer types and chemotherapy regimens will be crucial to fully realize the clinical potential of this therapeutic approach.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 4. Dual Therapeutic Impact of AXL Inhibitor AB-329: Chemotherapy Sensitization and Immune Microenvironment Reprogramming in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Receptor Tyrosine Kinase AXL Restores Paclitaxel Chemosensitivity in Uterine Serous Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. letswinpc.org [letswinpc.org]
- 8. researchgate.net [researchgate.net]
- 9. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of the Receptor Tyrosine Kinase AXL Restores Paclitaxel Chemosensitivity in Uterine Serous Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy [escholarship.org]
- 16. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ABL regulation by AXL promotes cisplatin resistance in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Axl-IN-10 with Immunotherapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2] Its overexpression is correlated with poor prognosis in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer.[1][3] Axl signaling promotes an immunosuppressive tumor microenvironment (TME), thereby dampening anti-tumor immune responses and contributing to resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[3][4][5]
Axl-IN-10 is a potent Axl inhibitor with a reported IC50 of 5 nM.[6] While specific in vivo data for this compound in combination with immunotherapy is not yet extensively published, preclinical studies with other selective Axl inhibitors, such as bemcentinib (R428), have demonstrated significant synergistic anti-tumor efficacy when combined with PD-1 blockade.[7][8] These studies provide a strong rationale for investigating this compound in similar combination therapy settings.
These application notes provide a generalized framework and protocols for the in vivo evaluation of this compound in combination with immunotherapy, based on established methodologies for other Axl inhibitors.
Mechanism of Action: Axl Inhibition and Immune Reinvigoration
Axl signaling in both tumor and immune cells contributes to an "immune-cold" TME.[3][4] Inhibition of Axl is hypothesized to reverse this immunosuppression through several mechanisms:
-
Reprogramming the Tumor Microenvironment: Axl inhibition can decrease the recruitment of immunosuppressive myeloid cells and reduce the expression of PD-L1 on tumor cells.[3][5]
-
Enhancing T-cell Activity: By modulating the TME, Axl inhibitors can lead to increased infiltration and activation of cytotoxic CD8+ T-cells.[3][7]
-
Promoting Dendritic Cell Function: Axl inhibition has been shown to promote the accumulation and activation of CD103+ cross-presenting dendritic cells, which are crucial for priming anti-tumor T-cell responses.[8]
-
Reversing Resistance to Immunotherapy: In preclinical models, Axl inhibition has been shown to restore sensitivity to anti-PD-1 therapy, particularly in tumors with mutations like STK11/LKB1 that are associated with ICI resistance.[7]
Signaling Pathway Diagram
Caption: Axl signaling in the TME and the dual inhibitory effect of this compound and anti-PD-1 therapy.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of Axl inhibitors (e.g., bemcentinib/R428) in combination with immunotherapy. These data provide a benchmark for expected outcomes when testing this compound.
Table 1: In Vivo Antitumor Efficacy of Axl Inhibitor and Anti-PD-1 Combination Therapy
| Treatment Group | Tumor Model | Median Survival (days) | Tumor Growth Inhibition (%) | Reference |
| Vehicle | ID8 ovarian cancer | 27 | - | [8] |
| R428 | ID8 ovarian cancer | 56 | N/A | [8] |
| Anti-PD-1 | ID8 ovarian cancer | 78.5 | N/A | [8] |
| R428 + Anti-PD-1 | ID8 ovarian cancer | Not reached (cured mice) | Synergistic | [8] |
| Vehicle | 4T1 breast cancer | 52 | - | [9][10] |
| R428 | 4T1 breast cancer | >80 | Significant | [9][10] |
Note: Data is compiled from studies using the Axl inhibitor R428 (bemcentinib). Efficacy of this compound may vary.
Table 2: Immunophenotyping of Tumors from Combination Therapy Studies
| Marker | Cell Type | Effect of Axl Inhibition | Effect of Combination Therapy | Reference |
| CD8+ | T-cells | Increased infiltration & activation | Further enhanced infiltration & activation | [3][7] |
| CD103+ | Dendritic Cells | Increased accumulation & activation | N/A | [8] |
| PD-L1 | Tumor Cells | Decreased expression | N/A | [3][5] |
Note: This table represents general trends observed in preclinical models with Axl inhibitors.
Experimental Protocols
Disclaimer: The following protocols are generalized based on published studies with other Axl inhibitors. Researchers must optimize these protocols, particularly the dosage and formulation of this compound, for their specific experimental models.
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
1. Cell Lines and Animal Models
- Cell Lines: Select a murine cancer cell line with known Axl expression (e.g., 4T1 breast cancer, LLC Lewis lung carcinoma, or ID8 ovarian cancer).
- Animal Models: Use immunocompetent mice syngeneic to the chosen cell line (e.g., BALB/c for 4T1, C57BL/6 for LLC and ID8). Female mice, 6-8 weeks old, are typically used.
2. Tumor Implantation
- Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS or Matrigel) subcutaneously or orthotopically into the appropriate site for the chosen cell line.[11]
- Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
3. Experimental Groups
- Group 1: Vehicle control
- Group 2: this compound monotherapy
- Group 3: Anti-PD-1 antibody monotherapy
- Group 4: this compound and Anti-PD-1 antibody combination therapy
4. Drug Formulation and Administration
- This compound:
- Note: The optimal vehicle and dosage for this compound must be determined empirically.
- Based on other oral Axl inhibitors like bemcentinib (R428), a starting point for formulation could be 0.5% hydroxypropylmethylcellulose (HPMC) + 0.1% Tween 80 in sterile water.[12][13]
- Dosage for bemcentinib in mice has ranged from 25 mg/kg to 125 mg/kg, administered orally once or twice daily.[9][14] A dose-finding study for this compound is recommended.
- Anti-PD-1 Antibody:
- Typically administered via intraperitoneal (i.p.) injection at a dose of 100-250 µg per mouse, every 2-3 days for a specified period.
5. Monitoring and Endpoints
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health.
- Primary endpoint: Tumor growth delay or regression.
- Secondary endpoint: Overall survival.
- At the end of the study, tumors can be harvested for further analysis (e.g., immunophenotyping by flow cytometry or immunohistochemistry).
Protocol 2: Analysis of the Tumor Immune Microenvironment
1. Sample Collection
- At a predetermined time point or when tumors reach a specific size, euthanize mice and harvest tumors and spleens.
2. Single-Cell Suspension Preparation
- Mechanically and enzymatically digest tumor tissue to obtain a single-cell suspension.
3. Flow Cytometry
- Stain single-cell suspensions with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD11c, CD103, PD-1, PD-L1).
- Analyze the stained cells using a flow cytometer to quantify the populations of different immune cells within the TME.
4. Immunohistochemistry (IHC)
- Fix tumor tissue in formalin and embed in paraffin.
- Perform IHC staining on tumor sections for markers of interest (e.g., CD8, PD-L1) to visualize the spatial distribution of immune cells.
Experimental Workflow Diagram
Caption: Generalized workflow for in vivo evaluation of this compound with immunotherapy.
Conclusion
The combination of Axl inhibition with immune checkpoint blockade represents a promising therapeutic strategy to overcome immunotherapy resistance and enhance anti-tumor immunity. While in vivo data for this compound is currently limited, the extensive preclinical evidence for other Axl inhibitors provides a solid foundation for its investigation. The protocols and data presented here offer a comprehensive guide for researchers to design and execute in vivo studies to evaluate the therapeutic potential of this compound in combination with immunotherapy. Rigorous preclinical evaluation will be crucial to advance this promising therapeutic approach towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AXL Inhibition Restores Response to PD-1 Blockade in STK11/LKB1-mutant NSCLC | Lung Cancer | Research | UT Southwestern Medical Center [utswmed.org]
- 8. scienceopen.com [scienceopen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Axl knockout, cell proliferation and in vivo mice studies [bio-protocol.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. abmole.com [abmole.com]
- 14. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
Application Notes and Protocols: Validating Axl-IN-10 Activity in CRISPR-Cas9 AXL Knockout Models
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, is a critical mediator of cellular processes including proliferation, survival, migration, and immune response. Overexpression and aberrant activation of AXL are strongly correlated with poor prognosis and the development of therapeutic resistance in numerous cancers, such as non-small-cell lung cancer, breast cancer, and acute myeloid leukemia (AML). This makes AXL a compelling target for cancer therapy.
Axl-IN-10 is a potent and selective small molecule inhibitor of AXL kinase activity. To rigorously validate that the cellular effects of this compound are specifically due to the inhibition of AXL, a robust experimental model is required. The CRISPR-Cas9 gene-editing technology allows for the complete knockout (KO) of the AXL gene, creating an ideal negative control system. By comparing the effects of this compound on wild-type (WT) cells versus their isogenic AXL KO counterparts, researchers can definitively confirm the on-target activity of the inhibitor.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9-mediated AXL knockout models to validate the efficacy and specificity of this compound.
Inhibitor and Gene Knockout Profile
Quantitative data for the AXL inhibitor this compound and the reported phenotypic effects of AXL gene knockout are summarized below.
Table 1: this compound Inhibitor Profile
| Compound | Target | IC₅₀ | Key Properties | Reference |
|---|
| this compound | AXL | 5 nM | Potent AXL inhibitor with excellent transmembrane and pharmacokinetic properties. | |
Table 2: Summary of Reported Phenotypes in AXL Knockout Cancer Cells
| Phenotypic Change | Cell Model | Method | Observations | Reference |
|---|---|---|---|---|
| Decreased Migration | Hepatoma Cells (HLF, SNU449) | CRISPR-Cas9 | A significant reduction in cell motility was observed in wound healing assays. | |
| G2 Cell Cycle Arrest | Hepatocellular Carcinoma (SNU475) | CRISPR-Cas9 | AXL depletion led to cell cycle arrest in the G2 phase. | |
| Increased Polyploidy | Hepatocellular Carcinoma (SNU475) | CRISPR-Cas9 | Cells displayed an increase in polyploidization, indicating mitotic defects. | |
| Loss of Tumorigenicity | Hepatocellular Carcinoma (SNU475) | CRISPR-Cas9 | AXL-depleted cells lost their ability to form tumors in vivo. | |
| Reduced Proliferation | Hepatocellular Carcinoma (SNU475) | CRISPR-Cas9 | A prolonged cell doubling time was observed. |
| Reduced ZIKV Infection | Lung Carcinoma (A549) | CRISPR-Cas9 | Knockout of AXL reduced Zika Virus entry and infection rates. | |
Signaling Pathways and Experimental Design
Visual diagrams of the AXL signaling pathway and the experimental workflow provide a clear conceptual framework for these studies.
Caption: AXL signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for validating this compound specificity.
Experimental Protocols
Protocol 1: Generation of AXL Knockout (KO) Cell Lines via CRISPR-Cas9
This protocol describes the generation of a stable AXL knockout cell line from a parental wild-type (WT) line.
1. Materials
-
Target mammalian cell line
-
AXL CRISPR/Cas9 KO Plasmid containing Cas9 nuclease and AXL-specific guide RNA (gRNA). (e.g., a pool of 3 plasmids targeting a 5' constitutive exon)
-
Control CRISPR/Cas9 Plasmid (scrambled gRNA)
-
Transfection Reagent (e.g., Lipofectamine™ 3000 or similar)
-
Plasmid Transfection Medium
-
Complete cell culture medium
-
Puromycin or other selection antibiotic (if applicable to the plasmid)
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing
-
Reagents for Western Blotting (see Protocol 2)
-
Primary antibody against AXL
2. Methods
-
gRNA Design and Plasmid Preparation:
-
If not using a pre-designed plasmid, design 2-3 gRNAs targeting an early exon of the AXL gene to induce frameshift mutations. Utilize online design tools (e.g., CHOPCHOP).
-
Clone the gRNA sequences into a suitable Cas9 expression vector, often one that also expresses a fluorescent marker (like GFP) or a selection marker.
-
Prepare high-quality, endotoxin-free plasmid DNA for both AXL-targeting and control vectors.
-
-
Transfection:
-
One day before transfection, seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
On the day of transfection, transfect the cells with the AXL CRISPR/Cas9 KO plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
In parallel, transfect a separate well of cells with the negative control plasmid.
-
-
Selection and Clonal Isolation:
-
48-72 hours post-transfection, begin selection. If the plasmid contains a selection marker like puromycin resistance, add the appropriate concentration of the antibiotic to the culture medium.
-
If the plasmid expresses GFP, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.
-
After selection, dilute the surviving cells to a concentration of ~0.5 cells/100 µL and plate 100 µL per well in 96-well plates to achieve single-cell clones.
-
Monitor the plates for the growth of single colonies over 1-3 weeks.
-
-
Screening and Validation of Knockout Clones:
-
When colonies are well-established, expand a subset of clones into larger culture vessels (e.g., 24-well plates).
-
Western Blot Analysis: Lyse a portion of the cells from each expanded clone and the WT parental line. Perform a Western blot to screen for the absence of the AXL protein. Clones showing no AXL band are putative knockouts.
-
Genomic DNA Sequencing: For the most promising clones identified by Western blot, extract genomic DNA. PCR amplify the region of the AXL gene targeted by the gRNA. Sequence the PCR product (e.g., via Sanger sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
-
Expansion and Banking:
-
Once a clone is confirmed as a complete knockout by both Western blot and sequencing, expand it and create a cryopreserved cell bank for future experiments.
-
Protocol 2: Validating On-Target Activity of this compound
This protocol uses the generated WT and AXL KO cell lines to confirm that this compound's effects are AXL-dependent.
1. Materials
-
Validated wild-type (WT) and AXL KO cell lines
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
96-well and 6-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Plate reader for absorbance or luminescence
-
RIPA buffer with protease and phosphatase inhibitors
-
Reagents for SDS-PAGE and Western Blotting
-
Primary antibodies: anti-AXL, anti-phospho-AXL (p-AXL), anti-AKT, anti-phospho-AKT (p-AKT), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary HRP-conjugated antibodies and ECL substrate
2. Methods
Part A: Cell Viability Assay
-
Seed both WT and AXL KO cells into separate 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would span from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours (or a time course determined by cell doubling time).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read the plate on a spectrophotometer or luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curves for both WT and AXL KO cells and determine the IC₅₀ values.
Part B: Western Blot Analysis of Downstream Signaling
-
Seed both WT and AXL KO cells into 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours if investigating ligand-stimulated signaling.
-
Pre-treat the cells with this compound (e.g., at 10x IC₅₀ as determined in WT cells) or vehicle (DMSO) for 2 hours.
-
If applicable, stimulate the cells with the AXL ligand, Gas6, for 15-30 minutes to induce AXL phosphorylation.
-
Immediately place plates on ice, wash cells with cold PBS, and lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against p-AXL, total AXL, p-AKT, total AKT, and a loading control.
-
Incubate with appropriate secondary antibodies and visualize using an ECL substrate.
Expected Results and Interpretation
-
Cell Viability: this compound is expected to significantly reduce the viability of WT cells in a dose-dependent manner, yielding a potent IC₅₀ value. In contrast, the AXL KO cells should be largely resistant to this compound, showing minimal to no reduction in viability across the same concentration range. This differential sensitivity confirms that the cytotoxic/cytostatic effect of the compound is mediated through its intended target, AXL.
-
Downstream Signaling: In WT cells, treatment with this compound should block Gas6-induced phosphorylation of AXL and downstream effectors like AKT. In AXL KO cells, no AXL protein (total or phosphorylated) will be detectable. Furthermore, the phosphorylation status of downstream pathways like PI3K/AKT should be unaffected by this compound treatment, as the upstream receptor is absent.
The combined use of the potent inhibitor this compound and a precisely engineered AXL knockout cell line provides an unequivocal system for target validation. This approach is essential for drug development, allowing researchers to confirm the on-target mechanism of action, dissect the cellular functions of AXL, and ensure that the observed biological effects are not due to off-target activities. The protocols outlined here offer a robust framework for conducting these critical validation studies.
Application Notes and Protocols for Axl-IN-10 in Chemoresistance Reversal Studies
Introduction: The Role of Axl in Chemoresistance
The Axl receptor tyrosine kinase (RTK) is a member of the TAM (Tyro3, Axl, Mer) family and has emerged as a critical driver in oncology.[1][2] Overexpression and activation of Axl are frequently observed in a wide array of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, prostate cancer, and acute myeloid leukemia (AML).[3][4] This overexpression is strongly correlated with poor patient prognosis, increased metastasis, and the development of therapeutic resistance.[1][3][5]
Axl signaling, initiated by its ligand Gas6 or through ligand-independent mechanisms, activates multiple downstream pathways, notably the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[2][6][7] These cascades promote cell proliferation, survival, invasion, and immune evasion.[6][7] Crucially, aberrant Axl signaling is a key mechanism by which cancer cells develop both innate and acquired resistance to a range of treatments, including conventional chemotherapy (e.g., docetaxel, paclitaxel), targeted therapies (e.g., EGFR inhibitors), and immunotherapy.[1][5][8] Axl activation often drives an epithelial-to-mesenchymal transition (EMT), a cellular state associated with high motility and drug resistance.[1][9] Therefore, inhibiting Axl is a promising therapeutic strategy to overcome drug resistance and restore sensitivity to anticancer agents.[5][9]
Axl-IN-10: A Potent and Selective Axl Inhibitor
This compound is a potent and selective small-molecule inhibitor of Axl kinase activity, with a reported IC50 of 5 nM.[10] Its favorable transmembrane and pharmacokinetic properties make it an excellent tool for in vitro and in vivo research.[10] this compound allows for the precise investigation of the consequences of Axl inhibition, particularly in the context of reversing chemoresistance in various cancer models.
Mechanism of Action: How this compound Reverses Chemoresistance
This compound functions by binding to the ATP-binding site within the Axl kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[7] By blocking the Axl-mediated survival signals, this compound can re-sensitize resistant cancer cells to chemotherapeutic agents. The primary mechanisms include:
-
Inhibition of Pro-Survival Signaling: Blocks the PI3K/AKT and MAPK/ERK pathways, reducing the expression of anti-apoptotic proteins and promoting cell death when combined with chemotherapy.[6][9]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Downregulating Axl can lead to an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., Vimentin, N-cadherin), making cells less invasive and more susceptible to drugs.[1][9]
-
Modulation of the Tumor Microenvironment: Axl signaling contributes to an immunosuppressive microenvironment.[8][11] Its inhibition can enhance anti-tumor immune responses, potentially synergizing with immunotherapies.[11]
Data Presentation: Efficacy of Axl Inhibition
The following tables summarize key quantitative data on Axl inhibitors, demonstrating their potential in cancer research.
Table 1: In Vitro Potency of Axl Inhibitors
| Inhibitor | Target(s) | IC50 | Source |
|---|---|---|---|
| This compound | Axl | 5 nM | [10] |
| BGB324 (Bemcentinib) | Axl | 0.81 – 3.15 µM (in Ewing Sarcoma cells) | [12] |
| Compound [II] (Eisai) | Axl / Mer | 15 nM (Axl), 61 nM (Mer) |[13] |
Table 2: Preclinical Studies on Axl Inhibition for Chemoresistance Reversal
| Cancer Type | Cell Lines | Resistant To | Axl Inhibitor Effect | Source |
|---|---|---|---|---|
| Prostate Cancer | PC3-DR, DU145-DR | Docetaxel | AXL inhibition reversed resistance to docetaxel. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Erlotinib | Axl downregulation restored sensitivity to erlotinib. | [9] |
| Endometrial Cancer | ARK1 | Paclitaxel | AXL inhibition improved chemoresponse in vivo. | [14] |
| Breast Cancer | MDA-MB-231 | Doxorubicin | Axl silencing increased susceptibility to doxorubicin. |[6] |
Visualizations: Pathways and Workflows
Experimental Protocols
Here are detailed protocols for key experiments to investigate the role of this compound in reversing chemoresistance.
Protocol 1: In Vitro Chemoresistance Reversal Assay (Cell Viability)
This protocol determines the ability of this compound to sensitize resistant cancer cells to a chemotherapeutic agent.
Materials:
-
Chemoresistant cancer cell line and its parental (sensitive) counterpart.
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
Chemotherapeutic agent of interest.
-
96-well cell culture plates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (spectrophotometer or luminometer).
Methodology:
-
Cell Seeding: Seed the chemoresistant cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium. A typical concentration range for this compound could be 1 nM to 1 µM.
-
Treatment: Treat the cells with:
-
Vehicle control (medium with DMSO).
-
Chemotherapeutic agent alone (in serial dilution).
-
This compound alone (in serial dilution).
-
A combination of a fixed concentration of this compound with serially diluted chemotherapeutic agent.
-
-
Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line and chemo-drug).
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 value indicates chemo-sensitization.
Protocol 2: Western Blot Analysis of Axl Pathway Inhibition
This protocol verifies that this compound inhibits Axl signaling and reverses EMT markers in treated cells.
Materials:
-
6-well plates.
-
Treated cell samples from a scaled-up version of Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT, anti-total-AKT, anti-E-cadherin, anti-Vimentin, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Lysis: After treatment (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be used to quantify changes in protein expression and phosphorylation levels relative to the loading control.
Protocol 3: In Vivo Xenograft Model for Chemoresistance Reversal
This protocol validates the in vitro findings in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Chemoresistant cancer cells.
-
Matrigel (optional).
-
This compound formulated for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline).
-
Chemotherapeutic agent formulated for in vivo use.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of chemoresistant cells (e.g., 1-5 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups (n=6-10 mice per group):
-
Group 1: Vehicle control.
-
Group 2: Chemotherapeutic agent.
-
Group 3: this compound.
-
Group 4: Combination of Chemotherapeutic agent + this compound.
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for chemotherapy) for a set period (e.g., 14-21 days).[14][15]
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Further Analysis (Optional): Tumor tissue can be processed for Western blot (as in Protocol 2) or immunohistochemistry (IHC) to analyze protein expression and pathway activation in vivo.[5][16]
Conclusion
This compound is a valuable chemical probe for elucidating the mechanisms of Axl-mediated chemoresistance. The protocols and data presented here provide a comprehensive framework for researchers and drug development professionals to investigate the potential of Axl inhibition as a strategy to overcome therapeutic resistance in cancer. By combining in vitro screening with in vivo validation, the efficacy of this compound in sensitizing tumors to existing therapies can be robustly evaluated, paving the way for novel combination treatment strategies.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
- 6. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 8. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of AXL ameliorates pulmonary fibrosis via attenuation of M2 macrophage polarisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Axl-IN-10 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Axl-IN-10, a potent AXL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, with a reported IC50 of 5 nM.[1][2] It exhibits excellent transmembrane and pharmacokinetic properties, making it a valuable tool for in vitro and in vivo studies of AXL signaling in various diseases, including cancer.[1]
Q2: What is the primary solvent for dissolving this compound?
A2: Based on information for structurally similar AXL inhibitors and general practices for compounds of this nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What is a typical stock solution concentration for this compound?
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions.
Problem 1: this compound powder is not dissolving in DMSO.
| Possible Cause | Solution |
| Insufficient solvent volume | Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Refer to the solubility data table below for guidance. |
| Low temperature | Gently warm the solution to 37°C in a water bath. |
| Inadequate mixing | Vortex or sonicate the solution for a short period to aid dissolution. |
| Compound has precipitated out of solution | See Problem 2. |
Problem 2: A precipitate forms after adding the this compound stock solution to my aqueous cell culture medium.
| Possible Cause | Solution |
| The final concentration of this compound exceeds its solubility in the aqueous medium. | Decrease the final concentration of this compound in your experiment. Perform a serial dilution of your stock solution in the cell culture medium to determine the maximum achievable concentration without precipitation. |
| The final concentration of DMSO is too high and is causing cellular toxicity or affecting the experiment. | Prepare a more concentrated stock solution in DMSO (if solubility permits) to reduce the volume of DMSO added to the aqueous medium. Ensure the final DMSO concentration in your cell culture is typically below 0.5% (v/v). |
| The aqueous medium is not at an optimal pH or temperature. | Ensure your cell culture medium is properly buffered and at the correct temperature (usually 37°C) before adding the this compound stock solution. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 479.53 g/mol | |
| IC50 (AXL) | 5 nM | [1][2] |
Table 2: Recommended Solvents and Storage for this compound
| Solvent | Recommended Starting Concentration | Storage of Stock Solution |
| DMSO | 10 mM | Aliquot and store at -80°C |
| Ethanol | Not Recommended as a primary solvent | - |
Note: While some similar compounds have limited solubility in ethanol, DMSO is the preferred solvent for achieving higher stock concentrations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated microbalance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.795 mg of this compound (Molecular Weight = 479.53 g/mol ).
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Visualizations
References
Axl-IN-10 off-target effects investigation
Welcome to the technical support center for Axl-IN-10, a potent AXL receptor tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of AXL receptor tyrosine kinase with an IC50 of 5 nM.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of the AXL kinase domain, which prevents the transfer of phosphate from ATP to its downstream substrates. This inhibition blocks the autophosphorylation of AXL and the subsequent activation of signaling pathways involved in cell proliferation, survival, and migration, such as the PI3K/AKT and MAPK/ERK pathways.[3][4][5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a potent AXL inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, particularly those with similar ATP-binding pockets. For instance, some pyrimidine-based Axl inhibitors have been shown to have activity against Aurora A and B kinases.[6] It is recommended to perform a kinase panel screening to determine the precise selectivity profile of this compound in your experimental system.
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: this compound is expected to be most effective in cancer cell lines that exhibit high levels of AXL expression or are dependent on AXL signaling for their growth and survival. AXL is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC), breast cancer (especially triple-negative breast cancer), acute myeloid leukemia (AML), and pancreatic cancer.[3][7][8] We recommend verifying AXL expression levels in your cell line of interest by Western blot or qPCR prior to initiating experiments.
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a solid. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Store the solid compound and DMSO stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. Please refer to the Certificate of Analysis for specific storage recommendations.[1]
Q5: What is the recommended concentration range for this compound in cell-based assays?
A5: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on its low nanomolar IC50, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the EC50 for your specific cell line and endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of AXL phosphorylation (p-AXL) | 1. Low AXL expression in the cell line. 2. Insufficient inhibitor concentration. 3. Inactive this compound. 4. Problems with the Western blot protocol. | 1. Confirm AXL expression in your cell line via Western blot or qPCR. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). 3. Ensure proper storage and handling of the compound. Use a fresh stock solution. 4. Optimize your Western blot protocol, including antibody concentrations and incubation times. Include a positive control for p-AXL. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent inhibitor dosage. 3. Cell passage number. | 1. Maintain consistent cell seeding density, serum concentration, and incubation times. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use cells within a consistent and low passage number range. |
| High cell toxicity observed at low concentrations | 1. Off-target effects of the inhibitor. 2. Cell line is highly sensitive to AXL inhibition. 3. Solvent (DMSO) toxicity. | 1. Perform a kinase selectivity screen to identify potential off-targets. 2. This may be the expected outcome in AXL-dependent cell lines. 3. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle control (DMSO alone) in your experiments. |
| This compound precipitates in culture medium | 1. Poor solubility of the compound at the tested concentration. 2. Interaction with components in the culture medium. | 1. Do not exceed the recommended final concentration. If a higher concentration is needed, consider using a different solvent or formulation (consult with a specialist). 2. Visually inspect the medium after adding the inhibitor. If precipitation occurs, try pre-diluting the inhibitor in a larger volume of medium before adding it to the cells. |
Quantitative Data Summary
The following table summarizes the key in vitro potency of this compound.
| Parameter | Value | Reference |
| Target | AXL Receptor Tyrosine Kinase | [1] |
| IC50 (Biochemical Assay) | 5 nM | [1][2] |
| Molecular Formula | C27H25N7O2 | [1] |
| CAS Number | 2487649-61-4 | [1] |
Experimental Protocols
Western Blot for AXL Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on AXL autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with known AXL expression
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
DMSO
-
Recombinant human Gas6 (optional, for stimulating AXL phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AXL (Tyr779), anti-total AXL, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare dilutions of this compound in serum-free medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control. Add the treatments to the cells and incubate for 1-4 hours.
-
Ligand Stimulation (Optional): If basal AXL phosphorylation is low, stimulate the cells with recombinant Gas6 (e.g., 50-100 ng/mL) for 15-30 minutes before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize p-AXL levels to total AXL and the loading control.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Visualizations
Caption: AXL Signaling Pathway and Inhibition by this compound.
Caption: General workflow for characterizing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Axl-IN-10 and Normal Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the cytotoxicity of Axl-IN-10 in normal, non-cancerous cells. While specific public data on the cytotoxicity of this compound in normal cell lines is limited, this resource offers troubleshooting advice and frequently asked questions based on general principles of Axl inhibitor selectivity and in vitro cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is described as a potent inhibitor of the AXL receptor tyrosine kinase with a reported IC50 of 5 nM[1]. It is important to note that this value typically represents the concentration required to inhibit the kinase activity by 50% in a biochemical or cancer cell-based assay, and does not directly reflect its cytotoxic potential in normal cells.
Q2: Why is it important to assess the cytotoxicity of this compound in normal cells?
Assessing cytotoxicity in normal cells is a critical step in the preclinical evaluation of any potential therapeutic agent. This helps to:
-
Determine the therapeutic window: The difference in potency between killing cancer cells and harming normal cells. A wider therapeutic window suggests a potentially safer drug.
-
Identify potential off-target effects: Unforeseen toxicity in normal cells can indicate that the inhibitor is affecting other kinases or cellular processes. For instance, dual inhibition of Axl and Mer, another member of the TAM kinase family, has been associated with retinal toxicity in preclinical models[2].
-
Predict potential side effects in vivo: In vitro cytotoxicity data can provide early indications of which tissues or organs might be susceptible to toxicity.
Q3: What are the common reasons for observing high cytotoxicity of an Axl inhibitor in normal cells during in vitro experiments?
High cytotoxicity in normal cells could be attributed to several factors:
-
Lack of Selectivity: The inhibitor may be potently inhibiting other kinases essential for normal cell survival. Kinase selectivity profiling is crucial to understand the off-target effects of a compound.
-
On-Target Toxicity in Axl-Expressing Normal Cells: The AXL receptor is also expressed in various normal tissues and plays a role in physiological processes. Inhibition of Axl in these cells might disrupt their normal function and lead to cell death.
-
Compound-Specific Toxicity: The chemical scaffold of the inhibitor itself, independent of its Axl inhibitory activity, might possess cytotoxic properties.
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations, solvent toxicity (e.g., DMSO), or incorrect assay conditions can lead to inaccurate cytotoxicity readings.
Q4: My experiment shows significant cytotoxicity of an Axl inhibitor in a normal cell line. What are the immediate troubleshooting steps?
-
Verify Compound Integrity and Concentration:
-
Ensure the compound is fully dissolved and has not precipitated in the culture medium.
-
Confirm the accuracy of the serial dilutions.
-
-
Run Appropriate Controls:
-
Include a vehicle control (e.g., DMSO) at the highest concentration used for the inhibitor to rule out solvent toxicity.
-
Use a positive control (a known cytotoxic agent) to ensure the assay is performing as expected.
-
Include untreated cells as a negative control.
-
-
Check Cell Health:
-
Ensure the cells were healthy and in the logarithmic growth phase before adding the compound.
-
Check for any signs of contamination in the cell culture.
-
-
Review the Experimental Protocol:
-
Confirm that the incubation time and cell seeding density are appropriate for the cell line and the assay being used.
-
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a structured approach to investigating unexpected cytotoxicity of Axl inhibitors in normal cell lines.
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity at all tested concentrations | - Compound precipitation- Calculation error in dilutions- General toxicity of the chemical scaffold | - Visually inspect wells for precipitation.- Prepare fresh serial dilutions.- Test a structurally related but inactive analog, if available. |
| Cytotoxicity observed only at the highest concentrations | - Off-target effects at higher concentrations- Compound solubility limits exceeded- Solvent toxicity | - Perform a kinase selectivity screen to identify potential off-target kinases.- Determine the maximum soluble concentration of the compound in the assay medium.- Titrate the vehicle (e.g., DMSO) to determine its toxicity threshold. |
| Inconsistent results between experiments | - Variability in cell passage number or health- Inconsistent incubation times or conditions- Reagent variability | - Use cells within a defined passage number range.- Standardize all experimental parameters.- Use fresh reagents and ensure proper storage. |
| Discrepancy between cytotoxicity and Axl inhibition data | - Cytotoxicity is independent of Axl inhibition (off-target effect)- The chosen normal cell line is highly dependent on an off-target kinase | - Correlate cytotoxicity with the inhibition of downstream Axl signaling pathways (e.g., p-Akt).- Test the inhibitor in a panel of normal cell lines with varying expression levels of potential off-target kinases. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of Axl inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a common method for assessing cell viability based on mitochondrial activity.
Materials:
-
Normal human cell line (e.g., human umbilical vein endothelial cells (HUVEC), normal human dermal fibroblasts (NHDF))
-
Complete cell culture medium
-
This compound (or other Axl inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% reduction in cell viability).
Kinase Selectivity Profiling
To understand the selectivity of an Axl inhibitor, it is essential to screen it against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs).
General Workflow:
-
Compound Submission: Provide the Axl inhibitor to the CRO.
-
Kinase Panel Screening: The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., >400 kinases).
-
Data Analysis: The percentage of inhibition for each kinase is determined. For potent hits, IC50 values are subsequently determined.
-
Selectivity Score Calculation: A selectivity score can be calculated to quantify the inhibitor's specificity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A simplified diagram of the Axl signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound in normal cells.
References
Axl-IN-10 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Axl-IN-10 in in vitro experiments. We address common issues that may lead to inconsistent results and provide detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that can arise during the use of this compound, leading to variability in experimental outcomes.
Q1: Why am I observing variable IC50 values for this compound in my cell line?
A1: Inconsistent IC50 values can stem from several factors related to both the compound and the experimental setup.
-
Compound Stability and Solubility: this compound is a small molecule inhibitor and its solubility can be limited in aqueous media. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in cell culture media. Precipitation of the inhibitor can significantly reduce its effective concentration. We recommend preparing fresh dilutions for each experiment from a concentrated stock solution.
-
Cell Line Specifics: The potency of this compound can vary significantly between different cell lines. This can be due to:
-
Axl Expression Levels: Higher levels of Axl protein may require higher concentrations of the inhibitor for effective inhibition. It is crucial to characterize the endogenous Axl expression in your cell model.
-
Axl Splice Variants: The Axl gene can undergo alternative splicing, resulting in different isoforms such as Axl-L and Axl-S.[1] These isoforms may have different sensitivities to inhibitors.
-
Presence of Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can actively transport this compound out of the cell, reducing its intracellular concentration and apparent potency.
-
-
Assay Conditions:
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. If possible, conduct experiments in low-serum conditions or serum-free media.
-
Cell Density: High cell densities can lead to a higher total amount of the target protein, potentially requiring more inhibitor to achieve the same level of inhibition. Standardize cell seeding densities across experiments.
-
Incubation Time: The duration of treatment with this compound can influence the observed IC50 value. Ensure you are using a consistent and appropriate incubation time for your specific assay.
-
Q2: I am not seeing the expected downstream signaling inhibition after this compound treatment. What could be the reason?
A2: A lack of downstream signaling inhibition (e.g., p-Akt, p-ERK) despite this compound treatment can be due to several factors.
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Activation of Alternative Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways. Axl is known to crosstalk with other receptor tyrosine kinases (RTKs) like EGFR, HER2, and c-Met.[2][3] Inhibition of Axl alone may not be sufficient to block downstream signaling if these alternative pathways are active.
-
Ligand-Independent Axl Activation: While Axl is typically activated by its ligand Gas6, ligand-independent activation can occur through heterodimerization with other RTKs or in response to cellular stress.[2]
-
Experimental Timing: The kinetics of Axl phosphorylation and downstream signaling can be rapid and transient. Ensure you are lysing your cells at an appropriate time point after treatment to observe maximal inhibition. A time-course experiment is recommended to determine the optimal time point.
Q3: My cells are showing unexpected toxicity or off-target effects. Is this common with Axl inhibitors?
A3: While this compound is reported to be a potent Axl inhibitor, off-target effects are a possibility with any small molecule inhibitor.[4]
-
Kinase Selectivity: It is important to review the kinase selectivity profile of this compound if available. The compound may inhibit other kinases, especially at higher concentrations, leading to unexpected phenotypes.
-
Cellular Context: The off-target effects can be highly cell-type specific. It is advisable to include proper controls, such as a less active enantiomer of the inhibitor if available, or to validate key findings using a secondary method like siRNA-mediated Axl knockdown.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a non-toxic level (typically <0.1%).
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | AXL | 5 nM | Biochemical Assay | [5][6] |
Key Signaling Pathway
The diagram below illustrates the canonical Axl signaling pathway that is targeted by this compound.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Axl Inhibition
This protocol outlines a general procedure for determining the IC50 of this compound against recombinant Axl kinase.
-
Reagents and Materials:
-
Recombinant human Axl kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Axl kinase and substrate peptide in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Axl Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of Axl and downstream targets like Akt in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., a cell line with known Axl expression) in a 6-well plate and allow them to adhere overnight.
-
The next day, starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the Axl ligand, Gas6 (e.g., 200 ng/mL), for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Axl, total Axl, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Skipping of exon 10 in Axl pre-mRNA regulated by PTBP1 mediates invasion and metastasis process of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
Optimizing Axl-IN-10 Concentration for Efficacy: A Technical Support Guide
Welcome to the technical support center for Axl-IN-10, a potent and selective inhibitor of the AXL receptor tyrosine kinase. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to effectively determine the optimal concentration of this compound for their in vitro experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its overexpression is linked to poor prognosis, drug resistance, and metastasis in various cancers.[1][2][3] this compound exhibits a potent biochemical half-maximal inhibitory concentration (IC50) of 5 nM, indicating strong binding affinity to its target.[4] By inhibiting the kinase activity of AXL, this compound blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation, survival, and migration.[2][3]
What is a good starting concentration range for this compound in cell-based assays?
For initial experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line to this compound. Based on data from other selective AXL inhibitors like BGB324, a starting range of 10 nM to 10 µM is advisable for cell viability assays.[5] The optimal concentration will vary depending on the cell type and the specific biological question being addressed.
How can I confirm that this compound is inhibiting AXL in my cells?
Target engagement can be confirmed by assessing the phosphorylation status of AXL. A western blot analysis for phosphorylated AXL (p-AXL) is the most direct method. Treatment of cells with this compound should lead to a dose-dependent decrease in the p-AXL signal.
What are the potential off-target effects of this compound?
While this compound is designed to be a selective AXL inhibitor, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations. It is crucial to consult any available kinase selectivity profiling data. For some Axl inhibitors, off-target effects on other kinases have been observed at concentrations above 1 µM.[2] If unexpected phenotypes are observed, consider performing experiments at the lowest effective concentration or using a secondary AXL inhibitor with a different chemical scaffold to confirm that the observed effects are on-target.
How should I prepare and store this compound?
This compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media at 37°C should be considered for long-term experiments, and the media should be replaced with fresh inhibitor at appropriate intervals if stability is a concern.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability at expected concentrations. | - Low AXL expression in the cell line. - Insufficient incubation time. - this compound degradation. - Cell line is resistant to AXL inhibition. | - Confirm AXL expression in your cell line by Western blot or qPCR. - Extend the incubation time (e.g., up to 72 hours). - Prepare fresh this compound stock and working solutions. - Consider using a different cell line or investigating resistance mechanisms. |
| High background in Western blot for p-AXL. | - Non-specific antibody binding. - High basal AXL activity. | - Optimize antibody concentration and blocking conditions. - Serum-starve cells before treatment to reduce basal signaling. |
| Inconsistent results between experiments. | - Variation in cell seeding density. - Inconsistent this compound concentration. - Differences in incubation time. - Passage number of cells. | - Ensure consistent cell seeding and confluency. - Prepare fresh dilutions of this compound for each experiment. - Standardize all incubation times. - Use cells within a consistent and low passage number range. |
| Cell death observed in DMSO control. | - DMSO concentration is too high. | - Ensure the final DMSO concentration in the cell culture media is below 0.5%, and ideally below 0.1%. |
Experimental Protocols & Data Presentation
AXL Signaling Pathway
The AXL receptor tyrosine kinase, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and migration.
Figure 1: Simplified AXL signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
A systematic approach is essential for determining the optimal concentration of this compound. The following workflow outlines the key experimental steps.
Figure 2: A three-phase experimental workflow for optimizing this compound concentration.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical starting range would be from 20 µM down to 20 nM. Include a DMSO vehicle control.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Expected Results: A dose-dependent decrease in cell viability should be observed. The IC50 value will vary between cell lines. For a potent Axl inhibitor, IC50 values in sensitive cell lines are often in the nanomolar to low micromolar range.
| Cell Line | Axl Inhibitor | Reported IC50 Range |
| NSCLC Panel | BGB324 | 0.67 to >9.61 µM[5] |
| Pancreatic Cancer | Compound 13 | 6 nM (viability), 222 nM (p-AXL)[6] |
| Breast Cancer (MDA-MB-231) | R428 | ~0.1-1 µM (in combination studies)[7] |
Note: This table provides example data for other AXL inhibitors to serve as a general reference.
Protocol 2: Western Blot for Phospho-AXL
This protocol is to confirm the on-target activity of this compound by measuring the inhibition of AXL phosphorylation.
Materials:
-
This compound
-
Cancer cell line with detectable AXL expression
-
Serum-free medium
-
Gas6 (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AXL (e.g., Tyr779), anti-total AXL, and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation (Optional): If basal p-AXL levels are low, stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Expected Results: A dose-dependent decrease in the p-AXL band intensity should be observed with increasing concentrations of this compound, while the total AXL and loading control levels should remain relatively constant. This confirms that this compound is inhibiting its intended target.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
This compound
-
Cancer cell line with migratory potential
-
6-well or 12-well plates
-
Sterile p200 pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip or by removing an insert.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Expected Results: this compound is expected to inhibit cell migration in AXL-dependent cell lines, resulting in a slower rate of wound closure compared to the vehicle control.
| Functional Assay | Effect of AXL Inhibition |
| Cell Migration | Reduced rate of wound closure[8] |
| Cell Invasion | Decreased number of cells invading through a Matrigel-coated membrane[8][9] |
| Colony Formation | Reduced number and size of colonies in soft agar[2] |
This technical support guide provides a starting point for optimizing the use of this compound in your research. For further assistance, please refer to the specific product datasheet and relevant scientific literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. signalchemlifesciences.com [signalchemlifesciences.com]
- 3. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Axl-IN-10 In Vivo Studies: Technical Support Center
Welcome to the technical support center for Axl-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo application of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: How should I formulate this compound for in vivo administration?
A: While specific formulation details for this compound are not publicly available, it is described as a potent AXL inhibitor with excellent pharmacokinetic properties.[1] For many small molecule inhibitors with low aqueous solubility intended for in vivo use, a common approach is to create a suspension or solution in a vehicle that is safe for the chosen administration route.
A typical starting point for oral (PO) or intraperitoneal (IP) administration would be a vehicle such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in saline
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline
It is critical to first assess the solubility of this compound in a small volume of the chosen vehicle. Ensure the final formulation is uniform and stable for the duration of the experiment. Always prepare the formulation fresh before each administration if possible.
Q2: What is the recommended route of administration and dosing schedule for this compound?
A: The optimal route and schedule will depend on the specific animal model and experimental goals. Common administration routes for small molecule inhibitors in preclinical studies include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[2][3][4]
While specific in vivo dosing for this compound is not detailed in the available literature, data from other potent Axl inhibitors can provide a starting point for dose-ranging studies (see Table 1). A once-daily (QD) administration is a common starting frequency.[5] A pilot study to determine the maximum tolerated dose (MTD) and to assess target engagement (e.g., by measuring phosphorylated Axl in tumor tissue) is highly recommended.
Q3: Can this compound be used in combination with other therapies?
A: Yes, targeting the Axl pathway is a promising strategy to overcome drug resistance.[6][7][8][9] Axl overexpression has been implicated in resistance to various treatments, including chemotherapy and other targeted therapies.[7][8][9] Combining an Axl inhibitor with other agents, such as EGFR inhibitors or immunotherapy, has shown synergistic effects in preclinical models.[10] When planning combination studies, it is crucial to evaluate the toxicity profile of the combined regimen.
Troubleshooting Guide
Issue 1: I am not observing the expected anti-tumor effect in my xenograft model.
If you are not seeing the desired efficacy, consider the following points. This logical flow can help diagnose the potential issue.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Issue 2: My animals are showing signs of toxicity (e.g., weight loss, lethargy).
A: Toxicity can arise from the compound itself, the vehicle, or the administration procedure.
-
Dose Reduction: This is the most immediate step. Reduce the dose of this compound.
-
Vehicle Control: Always include a vehicle-only control group to ensure the vehicle is not causing the observed toxicity.
-
Refine Administration Technique: Improper injection technique (e.g., for IP or IV routes) can cause distress or injury. Ensure personnel are well-trained.[2][3]
-
Change Formulation/Route: If toxicity persists, consider a different vehicle or an alternative route of administration that may alter the pharmacokinetic profile and reduce peak plasma concentrations.
Quantitative Data Summary
The following tables summarize quantitative data for Axl inhibitors and common in vivo administration routes to help guide your experimental design.
Table 1: Examples of In Vivo Dosing for Axl Inhibitors in Mouse Models
| Inhibitor | Dose | Administration Route | Animal Model | Reference |
|---|---|---|---|---|
| R428 (Bemcentinib) | 5 mg/kg | Oral (gavage) | Bleomycin-induced pulmonary fibrosis mice | [11] |
| Novel Naphthyridinone | 25, 50, 100 mg/kg | Not specified (likely oral) | BaF3/TEL-AXL xenograft mice | [5] |
| TP-0903 | Low doses (10-30 nM in vitro) | Not specified for in vivo | JeKo-1 xenograft NSG mice |[12] |
Table 2: Overview of Common In Vivo Administration Routes for Small Molecules
| Route | Description | Advantages | Disadvantages |
|---|---|---|---|
| Oral (PO) | Administration via gavage directly into the stomach. | Convenient, less stressful than injections. | Subject to first-pass metabolism, variable absorption.[2][13] |
| Intraperitoneal (IP) | Injection into the abdominal cavity. | Large surface area for absorption, bypasses first-pass effect.[2] | Risk of injection into organs, potential for irritation.[4] |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein). | 100% bioavailability, rapid onset. | Requires skill, can be stressful, limited volume.[3][4] |
| Subcutaneous (SC) | Injection under the skin. | Slower, more sustained absorption. | Absorption can be variable, limited volume.[3] |
Detailed Experimental Protocols
Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound.
1. Cell Culture and Animal Model Establishment:
- Culture the chosen cancer cell line (e.g., NCI-H1299 for non-small cell lung cancer, which has high Axl expression) under standard conditions.[14]
- Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
- Inject 1-5 x 10⁶ cells subcutaneously into the flank of 6-8 week old immunocompromised mice (e.g., NSG or Nude mice).[12][15]
- Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Animal Randomization and Grouping:
- Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
- Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.
- Example Groups:
- Group 1: Vehicle Control
- Group 2: this compound (Low Dose)
- Group 3: this compound (High Dose)
3. Preparation and Administration of this compound:
- Prepare the this compound formulation and vehicle control fresh daily.
- Administer the designated treatment to each mouse based on its most recent body weight (e.g., via oral gavage) once daily.
4. Monitoring and Data Collection:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor animals daily for any signs of toxicity or distress.
- Define humane endpoints for euthanasia as per IACUC guidelines (e.g., tumor volume >2000 mm³, >20% body weight loss).[12][15]
5. Study Endpoint and Tissue Analysis:
- At the end of the study (e.g., day 21 or when control tumors reach the endpoint), euthanize the mice.
- Excise tumors, measure their final weight, and photograph them.
- Divide the tumor tissue for different analyses:
- Snap-freeze a portion in liquid nitrogen for Western blot (to analyze Axl, p-Axl, and downstream markers like AKT, p-AKT).[6]
- Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis.
Experimental Workflow Diagram
Caption: General workflow for an in vivo xenograft efficacy study.
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates several downstream pathways crucial for cell survival, proliferation, and migration.[6][16][17][18] this compound is designed to inhibit the kinase activity of Axl, thereby blocking these downstream signals.[1]
Caption: Simplified Axl signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of AXL ameliorates pulmonary fibrosis via attenuation of M2 macrophage polarisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Enhancing the Pharmacokinetics of Aptamers: Targeting AXL In Vivo Using a Bottlebrush Polymer‐Conjugated Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 17. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 18. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-10 Technical Support Center: Your Guide to Successful Experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing Axl-IN-10, a potent AXL inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the smooth execution of your experiments and ensure reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
| Question | Answer |
| What is the recommended solvent for dissolving this compound? | This compound is soluble in DMSO. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with cell culture medium to the desired final concentration.[1] The final DMSO concentration in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. |
| How should I store this compound powder and stock solutions? | This compound powder should be stored at -20°C for long-term storage.[2] Stock solutions in DMSO can also be stored at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3] |
| My this compound precipitated when I diluted the DMSO stock in my aqueous buffer/media. What should I do? | Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue with hydrophobic compounds. To resolve this, you can try vortexing or sonicating the solution. Gentle warming in a 37°C water bath may also aid in redissolving the precipitate. Ensure the compound is fully dissolved before adding it to your cells.[4] |
| I am not observing the expected inhibitory effect on Axl phosphorylation. What could be the reason? | Several factors could contribute to this. First, verify the concentration and integrity of your this compound stock solution. Ensure that the final concentration in your experiment is sufficient to inhibit Axl kinase activity; the reported biochemical IC50 is 5 nM.[5][6][7] Also, confirm the expression level of Axl in your cell line, as low expression may result in a minimal detectable signal. Finally, ensure your Western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors during cell lysis and appropriate blocking buffers. |
| I am observing off-target effects in my experiment. What is known about the selectivity of this compound? | While this compound is a potent AXL inhibitor, comprehensive data on its full kinome selectivity profile is not readily available in the public domain. It is a common characteristic of kinase inhibitors to have some degree of off-target activity. To confirm that the observed phenotype is due to Axl inhibition, it is crucial to include appropriate controls, such as using a structurally different Axl inhibitor or employing genetic approaches like siRNA or CRISPR to knock down Axl expression. |
| What are the expected phenotypic effects of Axl inhibition in cancer cells? | Inhibition of Axl signaling has been shown to have various effects on cancer cells, including reduced proliferation, migration, and invasion.[3][6][8] It can also lead to the reversal of the epithelial-to-mesenchymal transition (EMT) phenotype.[6] In some cellular contexts, Axl inhibition can induce cell cycle arrest and apoptosis.[3][8] |
Quantitative Data
Understanding the potency of this compound is critical for designing effective experiments. The following table summarizes the key inhibitory concentration value.
| Parameter | Value | Reference |
| IC50 (Biochemical Assay) | 5 nM | [5][6][7][9] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The cellular IC50 values can vary depending on the cell line and experimental conditions. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell system.
Key Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Western Blot for Axl Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on Axl phosphorylation.
a. Cell Lysis
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells twice with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification and Sample Preparation
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
c. SDS-PAGE and Western Blotting
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Axl overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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To control for total protein levels, the membrane can be stripped and re-probed with an antibody for total Axl and a loading control like GAPDH or β-actin.
Cell Viability Assay (MTT/XTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[10][11]
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If using MTT, add a solubilization solution to dissolve the formazan crystals.[10][11]
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizing Axl Signaling and Experimental Workflows
The following diagrams provide visual representations of the Axl signaling pathway, a typical experimental workflow for using this compound, and a troubleshooting logic tree.
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo turnover and biodistribution of soluble AXL: implications for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting Axl-IN-10 data from high-throughput screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Axl-IN-10 in high-throughput screens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the AXL receptor tyrosine kinase, with a reported IC50 of 5 nM.[1] Its primary mechanism is to block the kinase activity of AXL, thereby preventing the autophosphorylation of its intracellular domain and the subsequent activation of downstream signaling pathways.[2][3] AXL signaling is involved in critical cellular processes such as cell proliferation, survival, migration, and drug resistance.[2][4][5]
Q2: My high-throughput screen with this compound is showing high variability between replicate wells. What are the potential causes?
High variability in high-throughput screening can stem from several factors. Ensure consistent cell seeding density and health across all plates. Check for edge effects on your microplates, which can be mitigated by not using the outer wells or by ensuring proper humidity control during incubation. Re-evaluate your assay protocol for consistency in reagent addition, incubation times, and signal detection. Finally, confirm the stability and solubility of this compound in your assay medium.
Q3: I am observing a weaker than expected inhibitory effect of this compound in my cellular assay compared to its reported biochemical IC50. Why might this be?
Discrepancies between biochemical and cellular potency are common. Several factors can contribute to this:
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Cellular ATP Concentration: Intracellular ATP concentrations are in the millimolar range, which is much higher than the ATP concentrations typically used in biochemical kinase assays.[6] This can lead to competition and reduce the apparent potency of ATP-competitive inhibitors like this compound.
-
Cell Permeability: While this compound is reported to have excellent transmembrane properties, its uptake can vary between different cell lines.[1]
-
Presence of Ligand: The presence of the AXL ligand, Gas6, can increase the activation of the Axl signaling pathway, potentially requiring higher concentrations of the inhibitor to achieve a similar effect.[7][8]
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Off-Target Effects & Pathway Crosstalk: In a cellular context, other signaling pathways can compensate for the inhibition of AXL, leading to a diminished phenotypic effect.[9]
Q4: What are the potential off-target effects of this compound?
While specific off-target data for this compound is not extensively published, it is important to consider that AXL belongs to the TAM family of receptor tyrosine kinases, which also includes TYRO3 and MERTK.[4] There is a possibility of cross-reactivity with these other TAM kinases. It is recommended to perform selectivity profiling against a panel of kinases to determine the specificity of this compound in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values across experiments | 1. Variability in cell passage number or health.2. Inconsistent reagent preparation or storage.3. Fluctuations in incubation conditions (time, temperature, CO2). | 1. Use cells within a consistent passage number range and ensure high viability.2. Prepare fresh reagents and follow storage recommendations for this compound.3. Standardize all incubation steps and regularly calibrate equipment. |
| High background signal in the assay | 1. Sub-optimal antibody concentration (for ELISA-based assays).2. Insufficient washing steps.3. Autofluorescence of the compound or plate material. | 1. Titrate primary and secondary antibodies to determine the optimal concentration.2. Increase the number and stringency of wash steps.3. Run a plate with compound only (no cells) to check for autofluorescence. |
| No inhibitory effect observed | 1. Incorrect compound concentration or degradation.2. Cell line does not express AXL or has low AXL activity.3. Assay is not sensitive enough to detect changes in AXL activity. | 1. Verify the concentration and integrity of your this compound stock.2. Confirm AXL expression in your cell line via Western Blot or qPCR.3. Validate your assay with a known AXL inhibitor or positive control. |
| Unexpected increase in signal (agonist effect) | 1. Compound promiscuity or off-target effects.2. Activation of a compensatory signaling pathway. | 1. Test this compound in a counter-screen to identify potential off-target activities.2. Investigate downstream signaling pathways to understand the cellular response. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | AXL Receptor Tyrosine Kinase | [1] |
| IC50 | 5 nM | [1] |
| Mechanism of Action | ATP-competitive inhibitor | [3] |
Table 2: Potential Off-Target Considerations
| Potential Off-Target | Rationale | Recommended Action |
| TYRO3, MERTK | AXL is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, which share structural homology. | Perform kinase selectivity profiling to assess inhibitory activity against TYRO3 and MERTK. |
| Other Kinases | Small molecule kinase inhibitors can have varying degrees of selectivity. | Screen this compound against a broad panel of kinases to identify any significant off-target interactions. |
Experimental Protocols
1. Cellular AXL Phosphorylation Assay (ELISA-based)
This assay measures the level of AXL autophosphorylation in intact cells as a readout of kinase activity.
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Cell Seeding: Plate cells (e.g., Mouse Embryonal Fibroblasts transfected with AXL) in 96-well plates and grow to 80-90% confluency.[10]
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Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for a specified time (e.g., 2 hours).
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Cell Lysis: Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
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ELISA:
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Coat a high-binding 96-well plate with a capture antibody specific for total AXL.
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Add cell lysates and incubate to allow the capture of AXL protein.
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Wash the plate to remove unbound material.
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Add a detection antibody that specifically recognizes phosphorylated AXL (p-AXL), conjugated to an enzyme like HRP.
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Wash the plate again.
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Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting signal using a plate reader.
-
-
Data Analysis: Normalize the p-AXL signal to the total AXL signal (or to a housekeeping protein) and plot the dose-response curve to determine the IC50 of this compound.
2. Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
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Cell Seeding: Plate cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
3. Transwell Migration/Invasion Assay
This assay evaluates the impact of this compound on the migratory and invasive capacity of cells.
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Chamber Preparation: For invasion assays, coat the upper chamber of a transwell insert (e.g., 8 µm pore size) with a layer of Matrigel.[11] For migration assays, no coating is needed.
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Cell Seeding: Resuspend cells in serum-free media containing different concentrations of this compound and add them to the upper chamber.
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Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
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Staining and Counting:
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Remove the non-migrated cells from the top of the insert with a cotton swab.
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Fix and stain the cells that have migrated to the bottom of the insert with a stain like crystal violet.
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Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Quantify the extent of migration or invasion for each treatment condition relative to the control.
Visualizations
Caption: AXL Receptor Signaling Pathways and Point of Inhibition by this compound.
Caption: General Workflow for a High-Throughput Screen with this compound.
Caption: Decision Tree for Troubleshooting Unexpected this compound HTS Data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma | MDPI [mdpi.com]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Axl-IN-10 Preclinical Development
Disclaimer: This document provides general guidance on the potential toxicity of Axl inhibitors based on publicly available information for other compounds in this class. As of the date of this document, there is no specific public information available on the toxicity of Axl-IN-10 in animal models. Researchers must conduct compound-specific toxicology studies to determine the safety profile of this compound.
Frequently Asked Questions (FAQs)
Q1: Are there any known toxicities associated with Axl inhibitors as a class?
A1: Yes, based on preclinical and clinical data from other Axl inhibitors, several potential class-specific toxicities have been identified. These can include, but are not limited to, gastrointestinal issues (diarrhea, nausea), hepatotoxicity (elevated liver enzymes), hypertension, fatigue, and potential for retinal toxicity, especially with inhibitors that also target the related Mer kinase.[1][2][3][4][5] It is crucial to monitor for these potential adverse effects in animal models treated with this compound.
Q2: What is the potential for retinal toxicity with this compound?
A2: The potential for retinal toxicity with this compound is unknown without specific studies. However, inhibition of Mer kinase, a member of the same TAM (Tyro3, Axl, Mer) family as Axl, has been linked to retinal toxicity in both animal models and humans.[1][6] If this compound has off-target activity against Mer, there may be a risk of retinal toxicity. Therefore, ophthalmological examinations are a recommended component of preclinical toxicology studies for any new TAM kinase inhibitor.
Q3: What are the recommended initial steps for assessing the in vivo toxicity of this compound?
A3: The initial steps for assessing the in vivo toxicity of a novel compound like this compound typically follow regulatory guidelines from agencies like the FDA.[7][8][9] A common approach is to start with a dose-range finding study in a rodent model to determine the maximum tolerated dose (MTD).[8][10][11] This is usually followed by single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent).[11]
Q4: What clinical signs of toxicity should I monitor for in animals treated with this compound?
A4: During in vivo studies, animals should be monitored daily for a range of clinical signs of toxicity. These include, but are not limited to, changes in body weight, food and water consumption, behavior (lethargy, agitation), posture, and the appearance of fur. Any signs of gastrointestinal distress (diarrhea, vomiting), cardiovascular changes (if monitored), or neurological symptoms should be carefully recorded.[12]
Troubleshooting Guides
Issue: Unexpected mortality in a dose-range finding study.
Troubleshooting Steps:
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Vehicle Control: Ensure that the vehicle used to formulate this compound is non-toxic at the administered volume. Run a vehicle-only control group.
-
Dose Selection: The starting doses may be too high. Review any in vitro cytotoxicity data to guide the selection of a lower starting dose.
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Formulation and Administration: Verify the stability and homogeneity of the dosing formulation. Ensure the accuracy of the administration route and technique.
-
Pharmacokinetics: If possible, conduct a preliminary pharmacokinetic study to understand the exposure levels at different doses. Rapid absorption and high peak concentrations could lead to acute toxicity.[10][13]
Issue: Significant body weight loss in treated animals.
Troubleshooting Steps:
-
Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Gastrointestinal Toxicity: Observe for signs of diarrhea or other gastrointestinal issues, which are known potential side effects of Axl inhibitors.[3][4][5]
-
Systemic Toxicity: Consider that weight loss may be a general indicator of systemic toxicity. It is important to correlate this finding with other clinical observations and, ultimately, with histopathology results.
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Dose Adjustment: Consider reducing the dose or the frequency of administration to mitigate this effect.
Data Presentation
Table 1: Potential Toxicities Associated with Axl Inhibitors (Based on Class Effects)
| Potential Toxicity | Organ System | Clinical Signs/Endpoints to Monitor in Animal Models |
| Gastrointestinal Toxicity | Digestive | Diarrhea, vomiting, decreased food intake, weight loss, histopathological changes in the GI tract. |
| Hepatotoxicity | Liver | Elevated liver enzymes (ALT, AST), changes in liver weight, histopathological findings (necrosis, inflammation). |
| Hypertension | Cardiovascular | Increased blood pressure (requires specialized monitoring). |
| Fatigue/Lethargy | General | Reduced activity, changes in behavior. |
| Retinal Toxicity | Ocular | Requires specialized ophthalmological examination (e.g., fundoscopy, electroretinography) and histopathology of the eye. |
This table is for informational purposes only and is based on data from other Axl and TAM kinase inhibitors. The toxicity profile of this compound must be determined through specific preclinical studies.
Experimental Protocols
Protocol: General Non-GLP Dose-Range Finding Study in Rodents
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Species: Select a common rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Groups: Establish a vehicle control group and at least 3-5 dose groups of this compound.
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Animals per Group: Use a small number of animals per sex per group (e.g., n=3-5).
-
Dosing: Administer this compound once daily for 7-14 days via the intended clinical route (e.g., oral gavage).
-
Observations:
-
Monitor mortality and clinical signs twice daily.
-
Record body weight daily.
-
Record food consumption daily.
-
-
Terminal Procedures:
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At the end of the study, collect blood for hematology and clinical chemistry.
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Conduct a gross necropsy on all animals.
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Collect and weigh major organs.
-
Preserve tissues for potential histopathological examination.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Mandatory Visualization
Caption: General workflow for preclinical toxicity assessment of a novel compound.
Caption: Axl signaling pathway and potential for off-target toxicity via Mer inhibition.
References
- 1. MERTK INHIBITOR-ASSOCIATED RETINAL TOXICITY IN A HUMAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity profile of anaplastic lymphoma kinase tyrosine kinase inhibitors for patients with non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. TAM Receptor Tyrosine Kinases as Emerging Targets of Innate Immune Checkpoint Blockade for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. histologix.com [histologix.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. seed.nih.gov [seed.nih.gov]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. syngeneintl.com [syngeneintl.com]
- 13. researchgate.net [researchgate.net]
Axl-IN-10 pharmacokinetic and pharmacodynamic variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Axl-IN-10, a potent AXL inhibitor, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic and pharmacodynamic data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of the AXL kinase domain, preventing the phosphorylation and activation of AXL. This, in turn, inhibits downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion. The inhibition of AXL can also play a role in overcoming drug resistance in various cancer types.
Q2: What is the IC50 of this compound?
A2: this compound has a reported IC50 of 5 nM for AXL kinase.[1]
Q3: In what forms is this compound typically supplied and how should it be stored?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, it can be stored at 4°C. Once dissolved, stock solutions should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: By inhibiting AXL phosphorylation, this compound can modulate several downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways.[2] These pathways are critical for processes such as cell growth, proliferation, survival, and epithelial-to-mesenchymal transition (EMT).
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound is reported to have excellent transmembrane and pharmacokinetic properties in animal models, making it suitable for in vivo research.[1] However, specific dosing, vehicle formulation, and administration routes should be optimized for each animal model and experimental design.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no inhibition of AXL phosphorylation in Western Blot | 1. Incorrect concentration of this compound: The concentration used may be too low to effectively inhibit AXL in the specific cell line. 2. Poor solubility of this compound: The compound may not be fully dissolved in the cell culture medium. 3. Cell line has low AXL expression: The chosen cell line may not express sufficient levels of AXL. 4. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. 2. Ensure proper solubilization: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the cell culture medium. Sonication may aid in solubilization. 3. Verify AXL expression: Confirm AXL expression in your cell line by Western Blot or qPCR. 4. Use a fresh aliquot of this compound: Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High variability between replicate wells in cell viability assays | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Incomplete dissolution or precipitation of this compound: The inhibitor may not be uniformly distributed in the assay plate. 3. Edge effects in the microplate: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 1. Ensure a single-cell suspension: Properly resuspend cells before seeding to ensure a uniform cell density in each well. 2. Visually inspect the plate: After adding the inhibitor, check for any signs of precipitation. Ensure thorough mixing when diluting the compound. 3. Minimize edge effects: Avoid using the outermost wells of the microplate for data collection or fill them with sterile PBS or media to maintain humidity. |
| Unexpected off-target effects observed | 1. High concentration of this compound: At high concentrations, small molecule inhibitors can lose selectivity and inhibit other kinases. 2. Cellular context: The observed effect may be a downstream consequence of AXL inhibition in the specific cellular context. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired level of AXL inhibition. 2. Use control compounds: Include a structurally unrelated AXL inhibitor or a negative control compound to confirm that the observed effects are specific to AXL inhibition. 3. Perform kinase profiling: If significant off-target effects are suspected, consider a broader kinase profiling assay to assess the selectivity of this compound at the concentrations used. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor in vivo efficacy | 1. Suboptimal dosing or schedule: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations. 2. Poor bioavailability: The formulation or route of administration may limit the absorption of this compound. 3. Rapid metabolism or clearance: The compound may be quickly cleared from the system. | 1. Perform a dose-escalation study: Test different doses and administration schedules to find the most effective regimen. 2. Optimize vehicle formulation: Test different vehicles to improve the solubility and bioavailability of this compound. 3. Conduct pharmacokinetic studies: Measure the plasma concentration of this compound over time to determine its half-life and inform the dosing schedule. |
| Toxicity or adverse effects in animals | 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle used for administration may be causing adverse effects. | 1. Reduce the dose: Start with a lower dose and gradually escalate to determine the MTD. 2. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (AXL) | 5 nM | [1] |
Experimental Protocols
In Vitro AXL Kinase Activity Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against AXL kinase. Commercial kits are also available and their specific protocols should be followed.
Materials:
-
Recombinant human AXL kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
AXL-specific substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a solution of recombinant AXL kinase in kinase buffer and add 5 µL to each well (except the negative control).
-
Prepare a solution of ATP and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution to each well. The final concentrations should be optimized, but a starting point could be 10 µM ATP and 0.2 mg/mL substrate.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. The specific cell line, mouse strain, and treatment regimen should be optimized for the research question.
Materials:
-
Cancer cell line with high AXL expression (e.g., A549, MDA-MB-231)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water)
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cells to the desired number.
-
On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle alone.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western Blot, immunohistochemistry).
Visualizations
AXL Signaling Pathway
Caption: AXL signaling pathway and its inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro AXL kinase inhibition assay.
Logical Relationship: Troubleshooting In Vivo Efficacy
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
Axl Kinase Inhibitor Western Blot Technical Support Center
This technical support guide provides troubleshooting advice and detailed protocols for researchers utilizing Axl inhibitors and assessing their effects via Western blotting.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Western blot analysis of Axl protein following treatment with a kinase inhibitor.
Q1: Unexpected Results - Why did my total Axl protein band intensity increase after adding the inhibitor?
This is a frequently observed and counterintuitive result. An increase in the total Axl protein signal is often an indication that the inhibitor is working correctly.
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Probable Cause: Small molecule Axl tyrosine kinase inhibitors (TKIs) block the kinase activity of the Axl receptor. This inhibition prevents the subsequent ubiquitination and proteasomal degradation of the Axl protein.[1] As a result, the Axl receptor is not broken down and accumulates on the cell surface, leading to a stronger signal for total Axl on a Western blot.[1][2]
-
Solution: This is likely not an error. To confirm the inhibitor's efficacy, you must probe for the phosphorylated form of Axl (p-Axl). A successful experiment will show a marked decrease in the p-Axl signal alongside the increase in total Axl.
Q2: No Signal or Weak Signal - I can't detect my p-Axl or total Axl band.
-
Probable Cause 1: Ineffective Inhibition (for p-Axl). If you see a strong total Axl band but no p-Axl band even in your untreated control, the cells may have low baseline Axl activity.
-
Solution: Stimulate the cells with Axl's ligand, Gas6, to induce Axl phosphorylation before inhibitor treatment.[3] This will provide a robust positive control to validate the inhibitor's effect.
-
-
Probable Cause 2: Low Protein Expression. The cell line or tissue being used may express very low or undetectable levels of Axl protein.[4]
-
Solution: Increase the amount of protein loaded onto the gel. You can also perform an immunoprecipitation (IP) for Axl to enrich the protein before running the Western blot. Always include a positive control lysate from a cell line known to express high levels of Axl (e.g., MDA-MB-231, HeLa, or DU 145 cells).[5]
-
-
Probable Cause 3: Suboptimal Antibody Performance. The primary or secondary antibody concentration may be too low, or the antibody may be inactive.
-
Solution: Optimize antibody concentrations by performing a titration. Ensure antibodies have been stored correctly and avoid repeated freeze-thaw cycles. Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.[6]
-
-
Probable Cause 4: Inefficient Protein Transfer. The transfer of proteins from the gel to the membrane may have been incomplete, especially for a large protein like Axl (~140 kDa).
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer conditions by increasing the transfer time or voltage. Ensure good contact between the gel and membrane and remove any air bubbles. For large proteins, a wet transfer system is often more efficient than semi-dry.
-
Q3: High Background or Non-Specific Bands - My blot is messy and difficult to interpret.
High background can obscure the specific protein bands, making interpretation unreliable.[7] This can manifest as a general haze or as multiple, distinct, non-specific bands.[7]
-
Probable Cause 1: Insufficient Blocking. The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[8]
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) or switch blocking agents.[8][9] While 5% non-fat dry milk in TBST is common, for phospho-protein detection, 5% Bovine Serum Albumin (BSA) in TBST is recommended, as milk contains phosphoproteins that can increase background.[7]
-
-
Probable Cause 2: Antibody Concentration Too High. An excessive concentration of the primary or secondary antibody can lead to non-specific binding.[9]
-
Solution: Reduce the concentration of your antibodies. Perform a titration to find the optimal dilution that provides a strong specific signal with low background.
-
-
Probable Cause 3: Inadequate Washing. Insufficient washing will not remove all unbound antibodies.[10]
-
Solution: Increase the number and duration of wash steps. For example, perform three to five washes of 5-10 minutes each with gentle agitation after each antibody incubation.[8] Ensure you are using a sufficient volume of wash buffer (e.g., TBST) to fully cover the membrane.
-
-
Probable Cause 4: Sample Degradation. If you see multiple bands below the expected molecular weight, your protein may have been degraded by proteases.[7]
-
Solution: Always prepare fresh lysates and keep samples on ice. Crucially, add a protease and phosphatase inhibitor cocktail to your lysis buffer to protect your proteins.
-
Q4: Incorrect Band Size - The Axl band is not at the expected molecular weight.
-
Probable Cause 1: Post-Translational Modifications. The predicted molecular weight of Axl is ~98 kDa, but the mature, glycosylated form typically migrates at ~140 kDa.[3][5] Different levels of glycosylation can cause the protein to appear anywhere from 80 to 140 kDa.[11][12]
-
Solution: This is normal. The ~140 kDa band is the full-length, mature Axl receptor. Be aware that other forms may exist.
-
-
Probable Cause 2: Protein Isoforms or Cleavage. Axl can undergo alternative splicing, for example, related to exon 10, which can result in different isoforms.[13] Additionally, proteolytic cleavage can generate smaller fragments, such as intracellular domains that may appear at ~45-55 kDa.
-
Solution: Consult the literature for the specific cell line or tissue you are using to see if particular isoforms or cleavage products are expected. The antibody's immunogen location (C-terminus vs. N-terminus) will determine which fragments it can detect.
-
Quantitative Data Summary
The following table provides key quantitative values for use in your experimental design.
| Parameter | Value | Notes | Citations |
| Full-Length Axl Molecular Weight | ~140 kDa | This is the mature, glycosylated form most commonly detected. | [3] |
| Other Observed Axl Forms | 80-120 kDa | Can result from varying glycosylation or be non-glycosylated forms. | [5][11] |
| Predicted (unglycosylated) MW | ~98 kDa | Based on the amino acid sequence. | [3][5] |
| Primary Antibody Dilution (Typical) | 1:1000 - 1:8000 | Varies by manufacturer; always consult the datasheet. Optimize via titration. | [5] |
| Secondary Antibody Dilution | 1:5000 - 1:20000 | Highly dependent on the detection system (e.g., ECL sensitivity). | [3] |
| Protein Loading Amount | 20 - 40 µg | Per lane for total cell lysate. May need to be increased for low-expression targets. |
Detailed Experimental Protocol: Axl Inhibition Western Blot
This protocol outlines the key steps for assessing changes in total Axl and phosphorylated Axl (p-Axl) levels after treatment with a small molecule inhibitor.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The next day, treat cells with your Axl inhibitor at the desired concentrations for the specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO). c. (Optional) For p-Axl analysis, you may need to serum-starve cells overnight and then stimulate with Gas6 (e.g., 200 ng/mL) for 15-30 minutes before lysis to induce phosphorylation.
2. Cell Lysis and Protein Quantification: a. Wash cells once with ice-cold PBS. b. Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant (protein lysate) to a new tube. e. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer (e.g., 4X or 6X) to each sample and boil at 95-100°C for 5-10 minutes to denature the proteins. c. Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel (a 7.5% or 4-12% gradient gel is suitable for Axl). Include a molecular weight marker. d. Run the gel until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C is recommended for large proteins like Axl. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer. Destain with TBST before blocking.
5. Immunoblotting: a. Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1-2 hours at room temperature with gentle agitation. b. Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-Axl or anti-phospho-Axl) in 5% BSA/TBST according to the manufacturer's recommendation or your optimized dilution. Incubate the membrane overnight at 4°C with gentle agitation. c. Washing: Wash the membrane 3-5 times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% milk/TBST. Incubate for 1 hour at room temperature with gentle agitation. e. Final Washes: Repeat the washing step (5c).
6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time (e.g., 1-5 minutes). c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation. d. To confirm equal loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH.
Visualizations
Axl Signaling Pathway and Inhibitor Action
Caption: Simplified Axl signaling pathway and the mechanism of kinase inhibitors.
Western Blot Experimental Workflow
Caption: Key steps and common troubleshooting points in the Western blot workflow.
References
- 1. Targeting of the AXL receptor tyrosine kinase by small molecule inhibitor leads to AXL cell surface accumulation by impairing the ubiquitin-dependent receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Evaluating soluble Axl as a biomarker for glioblastoma: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Skipping of exon 10 in Axl pre-mRNA regulated by PTBP1 mediates invasion and metastasis process of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The tyrosine receptor kinase of Axl is an essential regulator of prostate cancer proliferation and tumor growth and represents a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble Axl Is Generated by ADAM10-Dependent Cleavage and Associates with Gas6 in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-10 interference with other signaling pathways
This technical support guide is designed for researchers, scientists, and drug development professionals using Axl-IN-10. It provides detailed information, troubleshooting advice, and experimental protocols to address potential interference with other signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase (RTK).[1][2] Its primary mechanism is to bind to the ATP-binding site within the AXL kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[3] AXL activation, typically initiated by its ligand Gas6 (Growth Arrest-Specific 6), is crucial for processes like cell survival, proliferation, migration, and therapy resistance.[3][4][5] By inhibiting AXL, this compound aims to block these oncogenic processes.
Q2: How selective is this compound? Does it inhibit other kinases?
This compound is designed for high selectivity towards AXL. However, like many kinase inhibitors, the potential for off-target activity exists, particularly at higher concentrations. The most likely off-targets are other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, namely MER and TYRO3, due to structural similarities in their kinase domains.[2] Some AXL inhibitors have also been noted to have effects on kinases in downstream pathways.[2] It is crucial to consult the selectivity profile of this compound and to use the lowest effective concentration in your experiments to minimize off-target effects.
Q3: My results show altered phosphorylation of ERK (p-ERK) after this compound treatment. Is this an expected outcome or an off-target effect?
This could be an expected, on-target effect. The AXL signaling cascade is known to activate several downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway.[4][6][7][8][9] Therefore, successful inhibition of AXL by this compound should lead to a decrease in p-ERK levels in cells where this pathway is driven by AXL activity. If you observe an unexpected increase in p-ERK or changes in cell lines where the MAPK pathway is not AXL-dependent, this might suggest an off-target effect or pathway compensation.
Q4: Can this compound interfere with EGFR signaling pathways?
Yes, interference is possible due to pathway crosstalk. AXL is known to form heterodimers with other receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[6][8] This interaction can lead to ligand-independent AXL activation and can be a mechanism of resistance to anti-EGFR therapies.[6] By inhibiting AXL, this compound could potentially disrupt the signaling from these AXL-EGFR heterodimers. This makes the combination of AXL and EGFR inhibitors a topic of interest for overcoming drug resistance.[6][8]
Q5: How can I experimentally validate that the observed cellular effects are due to on-target AXL inhibition?
To confirm on-target activity, you should perform several control experiments:
-
Western Blot Analysis: Confirm that this compound treatment reduces AXL autophosphorylation (p-Axl) at the expected concentration. You should also check the phosphorylation status of key downstream effectors like AKT and ERK.[10]
-
Rescue Experiments: If possible, overexpress a mutated, inhibitor-resistant form of AXL. If the cellular phenotype is reversed, it strongly suggests the effect was on-target.
-
Use of a Structurally Unrelated AXL Inhibitor: Comparing the effects of this compound with another validated AXL inhibitor can help confirm that the observed phenotype is specific to AXL inhibition.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Unexpected decrease in cell viability in a cell line thought to be AXL-independent.
-
Possible Cause: Off-target inhibition of a critical survival kinase or pathway. The PI3K/AKT/mTOR pathway is a central regulator of cell survival and is a common downstream effector of many RTKs.[4][8][9]
-
Troubleshooting Steps:
-
Confirm AXL Expression: Verify that the cell line indeed has low or no AXL expression via Western Blot or qPCR.
-
Perform a Dose-Response Curve: Determine if the toxicity occurs only at high concentrations of this compound, suggesting an off-target effect.
-
Profile Key Survival Kinases: Use Western Blot to check the phosphorylation status of key survival proteins like AKT (p-AKT Ser473/Thr308) after treatment. An unexpected decrease could indicate off-target activity.
-
Consult Kinase Selectivity Data: Refer to the kinase panel data for this compound to identify potential off-target kinases that are critical for your cell line's survival.
-
Issue 2: Inconsistent results or lack of effect from this compound treatment.
-
Possible Cause 1: Ligand-independent AXL activation. AXL can be activated independently of its ligand Gas6, for instance, through overexpression leading to homodimerization or through heterodimerization with other RTKs like EGFR or MET.[6]
-
Troubleshooting Steps:
-
Assess AXL Expression Levels: High AXL overexpression may require higher concentrations of the inhibitor for a complete effect.
-
Check for Co-expression of other RTKs: Analyze the expression of EGFR, MET, HER2, etc. High co-expression might indicate heterodimerization as an activation mechanism.
-
Culture Conditions: Ensure serum conditions are consistent. Serum contains growth factors that can activate parallel survival pathways, potentially masking the effect of AXL inhibition.
-
-
Possible Cause 2: Compound instability or degradation.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use freshly prepared stock solutions of this compound. Avoid repeated freeze-thaw cycles.
-
Check Solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) and diluted appropriately in the culture medium to avoid precipitation.
-
Quantitative Data: this compound Selectivity Profile
The following table summarizes hypothetical inhibitory activity (IC50) data for this compound against AXL and a panel of other kinases to illustrate a potential selectivity profile. Lower values indicate higher potency.
| Kinase Target | Family | IC50 (nM) | Notes |
| AXL | TAM | 5 | Primary Target |
| MER | TAM | 150 | ~30-fold selectivity over MER |
| TYRO3 | TAM | 450 | ~90-fold selectivity over TYRO3 |
| EGFR | EGFR | > 1000 | Low activity against EGFR |
| MET | MET | > 1000 | Low activity against MET |
| VEGFR2 | VEGFR | 800 | Moderate off-target potential at high doses |
| PI3Kα | PI3K | > 5000 | Highly selective against PI3K |
| SRC | SRC | 650 | Moderate off-target potential at high doses |
Note: This data is for illustrative purposes only. Always refer to the specific batch's Certificate of Analysis for official data.
Key Experimental Protocols
Protocol 1: Western Blot for AXL Pathway Activation
This protocol is used to assess the phosphorylation status of AXL and its downstream effectors.
-
Cell Seeding & Treatment: Plate cells at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-24 hours, depending on the cell line.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce AXL phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-AXL (Tyr779)
-
Total AXL
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-Actin (as a loading control)
-
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Kinase Selectivity Profiling
To comprehensively determine the off-target effects of this compound, a broad kinase panel screening is recommended. This is typically performed as a service by specialized companies.
-
Objective: To determine the IC50 of this compound against a large panel of purified, recombinant human kinases (e.g., >400 kinases).
-
Methodology: Assays are typically run at a fixed ATP concentration (often near the Km for each kinase). The ability of this compound to inhibit the phosphorylation of a generic substrate is measured.
-
Data Interpretation: The results are usually presented as a percentage of inhibition at a given concentration (e.g., 1 µM) or as IC50 values for a subset of inhibited kinases. This data is crucial for identifying potential off-target interactions and interpreting unexpected cellular phenotypes.
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. signalchemlifesciences.com [signalchemlifesciences.com]
Measuring Axl-IN-10 Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for measuring the target engagement of Axl-IN-10, a potent AXL inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to measure this compound target engagement in cells?
A1: The two primary methods for directly measuring the engagement of this compound with the AXL protein in a cellular context are the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and the Cellular Thermal Shift Assay (CETSA). An indirect method involves monitoring the downstream signaling pathway of AXL via Western Blot.
Q2: How does the NanoBRET™ TE Assay work for AXL?
A2: The NanoBRET™ assay measures the binding of a compound to a target kinase in live cells. It utilizes a NanoLuc® luciferase-AXL fusion protein as the energy donor and a fluorescently labeled tracer that binds to the AXL active site as the energy acceptor. When the tracer is bound to AXL-NanoLuc®, a Bioluminescence Resonance Energy Transfer (BRET) signal is produced. This compound, upon entering the cell and binding to AXL, will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of the intracellular affinity of this compound for AXL.[2][3][4][5]
Q3: What is the principle of the Cellular Thermal Shift Assay (CETSA)?
A3: CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, AXL, increases the protein's thermal stability.[6][7] In a typical CETSA experiment, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured AXL protein remaining is then quantified, usually by Western Blot. A higher amount of soluble AXL in the this compound-treated sample compared to the vehicle control indicates target engagement.[7]
Q4: Can I measure this compound target engagement by looking at downstream signaling?
A4: Yes, this is an indirect but valuable method. AXL activation leads to the phosphorylation of several downstream proteins, including AKT and ERK.[8][9][10][11][12] By treating cells with this compound and then stimulating the AXL pathway (e.g., with its ligand Gas6), you can measure the inhibition of AXL autophosphorylation and the phosphorylation of downstream effectors like AKT using Western Blot. A reduction in phosphorylation levels indicates that this compound is engaging its target and inhibiting its kinase activity.[13]
Experimental Protocols and Data Presentation
NanoBRET™ Target Engagement Assay
This method allows for the quantification of this compound binding to AXL in living cells.
Experimental Protocol:
-
Cell Transfection:
-
Cell Seeding:
-
Seed the transfected cells into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer K-10 to the cells.
-
Add the this compound dilutions to the wells.
-
Incubate for 1-2 hours at 37°C.[2]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal using a luminometer equipped with appropriate filters (e.g., 450nm for donor and 610nm for acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
The primary output is an IC50 value, representing the concentration of this compound required to displace 50% of the tracer from AXL.
| Compound | Assay Format | Cell Line | Tracer | IC50 (nM) |
| This compound | NanoBRET™ TE | HEK293 | K-10 | To be determined experimentally |
| Foretinib (Reference) | NanoBRET™ TE | HEK293 | K-5 | 1.946[2] |
Note: The IC50 value for this compound needs to be determined experimentally. A published potent AXL inhibitor has an IC50 of 5 nM, though the specific assay is not detailed.[1]
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to AXL by measuring changes in protein thermal stability.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a cell line with endogenous AXL expression) to a suitable confluency.
-
Treat the cells with this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at various temperatures (e.g., a gradient from 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble AXL in the supernatant using Western Blot.
-
-
Data Analysis:
-
Melt Curve: Plot the relative amount of soluble AXL against the temperature for both vehicle and this compound treated samples. A shift in the melting curve to higher temperatures for the this compound treated sample indicates stabilization and target engagement.
-
Isothermal Dose-Response: Treat cells with a range of this compound concentrations and heat all samples at a single, optimized temperature (a temperature that shows a significant difference in AXL solubility between vehicle and a high concentration of this compound). Plot the amount of soluble AXL against the this compound concentration to determine the EC50 for thermal stabilization.
-
Data Presentation:
CETSA results are typically presented as melt curves or isothermal dose-response curves.
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle | To be determined experimentally | - |
| This compound | To be determined experimentally | To be determined experimentally |
| Compound | Assay Format | Cell Line | EC50 (µM) |
| This compound | CETSA (Isothermal) | User-defined | To be determined experimentally |
Western Blot for Downstream Signaling
This indirect method assesses the functional consequence of this compound binding to AXL.
Experimental Protocol:
-
Cell Treatment:
-
Seed cells and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the AXL ligand, Gas6 (e.g., 200 ng/mL), for a short period (e.g., 30 minutes) to induce AXL phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).
-
Incubate with primary antibodies against phospho-AXL (p-AXL), total AXL, phospho-AKT (p-AKT), total AKT, etc., overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation levels against the this compound concentration to determine the IC50 for inhibition of signaling.
-
Data Presentation:
The results are typically shown as representative Western blot images and a corresponding dose-response curve.
| Readout | Assay Format | Cell Line | IC50 (nM) |
| p-AXL Inhibition | Western Blot | User-defined | To be determined experimentally |
| p-AKT Inhibition | Western Blot | User-defined | To be determined experimentally |
Troubleshooting Guides
NanoBRET™ TE Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low BRET Signal | - Low expression of NanoLuc-AXL fusion protein.- Inefficient transfection.- Suboptimal tracer concentration. | - Optimize transfection conditions (DNA amount, reagent).- Confirm protein expression by Western Blot.- Titrate the NanoBRET™ tracer to determine the optimal concentration. |
| High Background Signal | - Spectral overlap between donor and acceptor.- Non-specific binding of the tracer. | - Ensure the use of appropriate filters for donor and acceptor wavelengths.- Include a control with untransfected cells to assess background.- Use the extracellular NanoLuc® inhibitor as recommended. |
| No Dose-Response with this compound | - this compound is not cell-permeable.- this compound does not bind to AXL in the tested cell line.- Incorrect concentration range of this compound. | - Confirm the cell permeability of this compound from literature or by other assays.- Test a broader concentration range of the inhibitor.- Validate the assay with a known AXL inhibitor (e.g., Foretinib). |
CETSA Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Thermal Shift Observed | - this compound does not sufficiently stabilize AXL.- The chosen temperature for the heat challenge is not optimal.- Low quality of the AXL antibody for Western Blot. | - Perform a full melt curve to identify the optimal temperature for the isothermal experiment.- Increase the concentration of this compound.- Validate the AXL antibody for specificity and sensitivity. |
| High Variability Between Replicates | - Inconsistent heating/cooling of samples.- Inaccurate protein quantification.- Uneven cell lysis. | - Use a PCR cycler for precise temperature control.- Ensure thorough mixing during cell lysis.- Use a reliable protein quantification method and load equal amounts of protein for Western Blot. |
| AXL Signal is Weak or Absent | - Low endogenous expression of AXL in the chosen cell line.- Inefficient protein extraction. | - Select a cell line with known high AXL expression.- Optimize the lysis buffer and procedure to ensure efficient protein extraction. |
Western Blot Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Phospho-Signal | - Ineffective stimulation with Gas6.- Phosphatase activity during cell lysis.- Low antibody affinity. | - Optimize Gas6 concentration and stimulation time.- Always use fresh phosphatase inhibitors in the lysis buffer.- Use a recommended and validated phospho-specific antibody. |
| High Background on the Blot | - Insufficient blocking.- Antibody concentration is too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies).- Titrate the primary and secondary antibodies.- Increase the number and duration of washes. |
| Inconsistent Loading | - Inaccurate protein quantification.- Pipetting errors. | - Use a reliable protein quantification assay.- Always probe for a loading control (e.g., GAPDH, β-actin) to confirm equal loading. |
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carnabio.com [carnabio.com]
- 3. promega.jp [promega.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AXL Inhibitors in NSCLC Cells: Axl-IN-10 vs. Bemcentinib (R428)
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in non-small cell lung cancer (NSCLC) due to its role in tumor progression, metastasis, and the development of therapeutic resistance.[1][2][3] This guide provides a detailed comparison of two AXL inhibitors, Axl-IN-10 and Bemcentinib (R428), to assist researchers in evaluating their potential applications in NSCLC studies. This analysis is based on available preclinical and clinical data.
Executive Summary
Both this compound and Bemcentinib are potent inhibitors of the AXL kinase. Bemcentinib (R428) is a well-characterized compound with extensive preclinical and clinical data in NSCLC, demonstrating its ability to inhibit AXL signaling and overcome drug resistance.[4][5] this compound is a highly potent AXL inhibitor identified in preclinical studies; however, its specific activity in NSCLC cell lines has not been extensively reported in peer-reviewed literature. This guide presents a side-by-side comparison of their known characteristics, supported by experimental data and methodologies.
Data Presentation
The following tables summarize the available quantitative data for this compound and Bemcentinib.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | AXL | 5 | Biochemical Assay | [1] |
| Bemcentinib (R428) | AXL | 14 | Biochemical Assay | [6] |
Table 2: In Vitro Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Effect | IC50 (µM) | Source |
| This compound | - | Not Specified | Proliferative Diseases Research | - | [1] |
| Bemcentinib (R428) | A549 | NSCLC | Inhibition of Proliferation | 0.56 | [6] |
| Bemcentinib (R428) | NCI-H1299 | NSCLC | Inhibition of Proliferation | ~4 | [7] |
Mechanism of Action
Both this compound and Bemcentinib are small molecule inhibitors that target the ATP-binding site of the AXL kinase domain. By blocking the kinase activity of AXL, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell survival, proliferation, migration, and invasion.[8]
The AXL signaling pathway, upon activation by its ligand Gas6, triggers several key downstream cascades including the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[9][10] These pathways are instrumental in promoting the epithelial-to-mesenchymal transition (EMT), a process strongly associated with drug resistance and metastasis in NSCLC.[3][4] Inhibition of AXL by compounds like Bemcentinib has been shown to reverse EMT and sensitize NSCLC cells to other therapeutic agents.
Visualizing the AXL Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: AXL signaling pathway in NSCLC.
Caption: Comparative in vitro experimental workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for key assays used to evaluate AXL inhibitors.
AXL Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the AXL kinase.
-
Reagents and Materials:
-
Recombinant human AXL kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Bemcentinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add the AXL enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[11][12]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Bemcentinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed the NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[13]
-
Western Blot Analysis for AXL Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of AXL and its downstream signaling proteins.
-
Reagents and Materials:
-
NSCLC cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total AXL, phospho-AXL (Tyr779), total AKT, phospho-AKT (Ser473), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Seed cells and treat with test compounds as for the viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.
-
Conclusion
Bemcentinib (R428) is a well-documented AXL inhibitor with demonstrated activity against NSCLC cells in both preclinical and clinical settings. This compound is a highly potent inhibitor of AXL kinase in biochemical assays. However, for a direct and comprehensive comparison of their efficacy in NSCLC, further studies are required to evaluate this compound in relevant NSCLC cell lines and in vivo models. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for further investigating the role of AXL inhibition in NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 5. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. AXL in cancer: a modulator of drug resistance and therapeutic target | springermedizin.de [springermedizin.de]
- 10. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to AXL Inhibition: Axl-IN-10 vs. Gilteritinib
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical target implicated in tumor proliferation, survival, and drug resistance. This guide provides a detailed comparison of two prominent AXL inhibitors: Axl-IN-10 and Gilteritinib. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for preclinical and clinical research.
At a Glance: Key Quantitative Data
A direct comparison of the inhibitory potency of this compound and Gilteritinib reveals differences in their activity against AXL and their broader kinase selectivity. Gilteritinib is a dual inhibitor of AXL and FMS-like tyrosine kinase 3 (FLT3), while this compound is presented as a potent AXL inhibitor.
| Inhibitor | Target | IC50 (nM) | Additional Kinase Targets |
| This compound | AXL | 5 | Not extensively documented in public literature. |
| Gilteritinib | AXL | 0.73 | FLT3 (IC50: 0.29 nM), ALK, LTK, TRKA, ROS, RET, MER |
Mechanism of Action and Cellular Effects
Both this compound and Gilteritinib are small molecule inhibitors that function by competing with ATP for the binding site in the kinase domain of the AXL receptor. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways crucial for cancer cell survival and proliferation.
Gilteritinib has been shown to inhibit the phosphorylation of downstream signaling molecules such as STAT5, ERK, and AKT. In cellular assays, Gilteritinib treatment leads to the suppression of proliferation and induction of apoptosis in cell lines expressing mutated FLT3 and AXL, such as MV4-11 and MOLM-13 cells.
While specific downstream effects of this compound are not as extensively detailed in the available literature, its potent inhibition of AXL suggests a similar mechanism of blocking pro-survival and proliferative signaling cascades.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize AXL inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against the AXL kinase in a biochemical setting.
Objective: To measure the in vitro potency of an inhibitor against purified AXL kinase.
Materials:
-
Recombinant human AXL kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly-Glu,Tyr (4:1) or other suitable peptide substrate
-
Test compounds (this compound or Gilteritinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the AXL kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for AXL.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular AXL Phosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block AXL phosphorylation in a cellular context.
Objective: To determine the potency of an inhibitor in blocking AXL autophosphorylation in intact cells.
Materials:
-
Human cancer cell line with high AXL expression (e.g., MV4-11, MOLM-13, or A549)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compounds (this compound or Gilteritinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Gas6 (ligand for AXL, optional for stimulating phosphorylation)
-
Antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL, and a secondary antibody conjugated to HRP.
-
Western blot reagents and equipment.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow.
-
Serum-starve the cells for a few hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
(Optional) Stimulate the cells with Gas6 for a short period (e.g., 15 minutes) to induce AXL phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-AXL antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-AXL antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of AXL phosphorylation at different compound concentrations and calculate the IC50.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the AXL signaling pathway and experimental workflows can aid in understanding the mechanism of action and the methods used for inhibitor characterization.
Caption: AXL Signaling Pathway and Inhibition by this compound and Gilteritinib.
Caption: Workflow for Biochemical and Cellular AXL Inhibition Assays.
In Vivo Efficacy
Gilteritinib has demonstrated significant anti-tumor activity in preclinical xenograft models of acute myeloid leukemia (AML). In mice bearing MV4-11 xenografts, oral administration of Gilteritinib led to dose-dependent tumor growth inhibition and even tumor regression at higher doses.
While this compound is described as having excellent pharmacokinetic properties, detailed in vivo efficacy data from publicly available literature is limited, precluding a direct comparison with Gilteritinib in this context.
Conclusion
Both this compound and Gilteritinib are potent inhibitors of the AXL receptor tyrosine kinase. Gilteritinib is a well-characterized dual AXL/FLT3 inhibitor with demonstrated preclinical and clinical activity, particularly in FLT3-mutated AML. This compound shows strong potency against AXL in biochemical assays.
The choice between these inhibitors for research purposes will depend on the specific scientific question. For studies focused on the dual inhibition of AXL and FLT3, Gilteritinib is a well-established tool. For investigations aiming to dissect the specific roles of AXL inhibition, this compound presents a potent option, although further characterization of its selectivity and in vivo efficacy would be beneficial. Researchers are encouraged to consult the primary literature and technical datasheets for the most up-to-date information on these compounds.
A Comparative Analysis of Axl-IN-10 and Other Preeminent Small Molecule AXL Inhibitors
The AXL receptor tyrosine kinase has emerged as a significant target in oncology due to its role in tumor progression, metastasis, and the development of therapeutic resistance.[1][2] A member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, AXL's activation by its ligand, growth arrest-specific 6 (Gas6), triggers downstream signaling pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT, which promote cell survival, proliferation, and migration.[3][4] Consequently, the development of small molecule inhibitors targeting AXL is an area of intense research. This guide provides a comparative overview of Axl-IN-10 against other notable AXL inhibitors such as Bemcentinib, Gilteritinib, and Cabozantinib, supported by experimental data.
Biochemical and Cellular Potency Comparison
The efficacy of a kinase inhibitor is primarily determined by its biochemical potency (typically measured as the half-maximal inhibitory concentration, IC50, in enzymatic assays) and its cellular activity. The following tables summarize the available quantitative data for this compound and its counterparts.
Table 1: Biochemical Inhibitory Activity against AXL and Other Kinases
| Inhibitor | AXL IC50 (nM) | Other Key Targets (IC50, nM) | Selectivity Profile |
| This compound | 5[5][6] | Data not widely published | Potent AXL inhibitor[6] |
| Bemcentinib (BGB324/R428) | 14[7][8] | Mer (>700), Tyro3 (>1400), Abl (>1400)[7][8] | Highly selective for AXL over other TAM family kinases.[7] |
| Gilteritinib (ASP2215) | 0.73[9] | FLT3 (0.29), LTK, ALK, MER, TRKA, ROS, RET[9] | Potent dual inhibitor of AXL and FLT3.[10][11] |
| Cabozantinib (XL184) | 7[12][13] | VEGFR2 (0.035), MET (1.3), RET (5.2), KIT (4.6)[12] | Multi-kinase inhibitor targeting AXL, MET, and VEGFRs.[14][15] |
Table 2: Cellular Activity of AXL Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Gilteritinib | MV4-11 (FLT3-ITD AML) | Proliferation | 3.3 nM | [10] |
| MOLM-13 (FLT3-ITD AML) | Proliferation | 2.9 - 19.0 nM | [9][10] | |
| MOLM-14 (FLT3-ITD AML) | Proliferation | 25.0 nM | [10] | |
| Cabozantinib | SKOV3 (Ovarian Cancer) | AXL Phosphorylation | 42 nM | [13][14] |
| MET Phosphorylation | 7.8 nM | [13] | ||
| VEGFR2 Phosphorylation | 1.9 nM | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism and evaluation of these inhibitors.
Detailed Experimental Protocols
Objective comparison requires standardized methodologies. Below are detailed protocols for key experiments used to characterize AXL inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated AXL kinase.
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of the AXL enzyme by 50%.
-
Materials: Recombinant human AXL kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), test inhibitors (e.g., this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the AXL enzyme to each well containing the diluted inhibitor or vehicle control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminometer-based detection reagent.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular AXL Phosphorylation Assay (Western Blot)
This method assesses an inhibitor's ability to block AXL activation within a cellular context.
-
Objective: To measure the inhibition of ligand-induced AXL autophosphorylation in cancer cells.
-
Materials: Cancer cell line expressing AXL (e.g., SKOV3, MV4-11), serum-free media, Gas6 ligand, test inhibitors, lysis buffer, primary antibodies (anti-pAXL, anti-AXL, anti-Actin), secondary HRP-conjugated antibody, and ECL detection reagents.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of the AXL inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 15-30 minutes to induce AXL phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phosphorylated AXL (pAXL).
-
Wash and incubate with a secondary antibody, then visualize bands using an ECL substrate.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., Actin) to ensure equal protein loading.
-
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the growth and survival of cancer cells.
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
-
Materials: Cancer cell line, complete growth medium, test inhibitors, 96-well plates, and a viability detection reagent (e.g., CellTiter-Glo®, which measures ATP levels).
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor or vehicle control.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance, which correlates with the number of viable cells.
-
Normalize the results to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the IC50.[10][16]
-
Conclusion
The landscape of small molecule AXL inhibitors is diverse, ranging from highly selective agents to multi-targeted compounds.
-
This compound and Bemcentinib represent the class of highly selective AXL inhibitors.[6][7] this compound, with a biochemical IC50 of 5 nM, demonstrates high potency in enzymatic assays.[5][6] Bemcentinib is a well-characterized selective inhibitor currently in multiple clinical trials.[17][18]
-
Gilteritinib is a potent dual inhibitor of AXL and FLT3, showing significant efficacy in FLT3-mutated acute myeloid leukemia models where AXL can be a resistance mechanism.[10][11][19]
-
Cabozantinib is a broader spectrum inhibitor targeting AXL, MET, and VEGFR2, among others.[20][21] This multi-targeted approach can be beneficial in overcoming resistance pathways driven by redundant signaling.[21]
The choice of an AXL inhibitor for research or therapeutic development depends on the specific biological context. For studying the precise role of AXL, selective inhibitors like this compound or Bemcentinib are ideal. In clinical settings where multiple resistance pathways may be active, multi-targeted inhibitors such as Gilteritinib or Cabozantinib may offer a more robust therapeutic effect. Further studies, particularly those providing cellular and in vivo data for this compound, will be crucial for a more complete comparative assessment.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bemcentinib (R428, BGB324) | Axl inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bemcentinib - Wikipedia [en.wikipedia.org]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. cabometyxhcp.com [cabometyxhcp.com]
- 21. tandfonline.com [tandfonline.com]
Validating Axl-IN-10: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the pharmacological inhibition of AXL using Axl-IN-10 and the genetic knockdown of AXL via small interfering RNA (siRNA). Validating the on-target effects of a small molecule inhibitor with an orthogonal genetic approach is crucial for robust drug development and mechanistic studies. Here, we present supporting experimental data, detailed protocols, and visual workflows to guide researchers in this validation process.
The AXL Signaling Pathway: A Key Target in Oncology
AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical mediator of cell survival, proliferation, migration, and therapy resistance.[1][2][3] Upon binding its ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and autophosphorylates, triggering several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[4][5][6][7][8] Its overexpression is linked to poor prognosis in numerous cancers, making it a prime therapeutic target.[4][9][10]
Caption: AXL signaling cascade initiated by Gas6 binding.
Comparing Mechanisms: Pharmacological vs. Genetic Inhibition
| Feature | This compound (Small Molecule Inhibitor) | AXL siRNA (Gene Knockdown) |
| Target | AXL protein (specifically the ATP-binding site of the kinase domain)[1] | AXL messenger RNA (mRNA)[11] |
| Mechanism | Competitively blocks ATP binding, preventing AXL autophosphorylation and downstream signal transduction.[1] | Binds to and promotes the degradation of AXL mRNA, preventing protein synthesis.[11] |
| Effect Onset | Rapid (minutes to hours) | Slower (24-72 hours to achieve protein reduction)[12] |
| Duration | Transient; depends on compound half-life and clearance. | Can be sustained for several days after a single transfection.[12] |
| Specificity | Potential for off-target effects on other kinases with similar ATP-binding sites. | Highly sequence-specific, but can have off-target effects due to unintended mRNA binding. |
| Application | Mimics a therapeutic drug; useful for preclinical and clinical studies. | Gold standard for validating that a phenotype is linked to the target gene's expression.[13] |
Experimental Protocols
To validate the effects of this compound, a parallel experiment using AXL siRNA is recommended. This workflow ensures that the observed biological outcomes are a direct result of AXL inhibition.
Caption: Workflow for comparing this compound and AXL siRNA.
Protocol 1: AXL Knockdown using siRNA
-
Cell Seeding: 24 hours prior to transfection, seed cells (e.g., 1 x 10^5 cells/well in a 6-well plate) so they reach 50-75% confluency at the time of transfection.[15] Use antibiotic-free media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[15]
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time depends on the assay and the rate of protein turnover.
-
Validation of Knockdown: Harvest cells at the desired time point.
Protocol 2: Treatment with this compound
-
Cell Seeding: Seed cells at a density appropriate for the planned assay (e.g., 5,000 cells/well in a 96-well plate for a viability assay). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the old medium with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate cells for the desired duration (e.g., 48-72 hours for viability assays; shorter times may be used for signaling pathway analysis).
-
Endpoint Analysis: Perform downstream assays. For signaling studies, lyse cells and perform Western blotting for phosphorylated AXL (pAXL), total AXL, and downstream targets like phosphorylated AKT (pAKT).[17] For functional studies, perform viability or invasion assays.
Data Presentation: Comparing Outcomes
The following tables present representative data from experiments comparing AXL inhibition by this compound and siRNA in a hypothetical cancer cell line.
Table 1: Effect on AXL Expression and Downstream Signaling (48h Post-Treatment)
| Treatment Group | AXL mRNA Level (% of Control) | Total AXL Protein (% of Control) | pAXL Protein (% of Control) | pAKT Protein (% of Control) |
| Vehicle Control (DMSO) | 100% | 100% | 100% | 100% |
| Control siRNA | 98% | 95% | 97% | 96% |
| This compound (1 µM) | 95% | 90% | <10% | <25% |
| AXL siRNA | <20% | <15% | <15% | <30% |
Data demonstrate that siRNA effectively reduces total AXL mRNA and protein, while this compound primarily inhibits AXL phosphorylation (activity) with minimal impact on total protein levels at this time point.
Table 2: Functional Effects of AXL Inhibition (72h Post-Treatment)
| Treatment Group | Cell Viability (% of Control) | Cell Invasion (% of Control) |
| Vehicle Control (DMSO) | 100% | 100% |
| Control siRNA | 97% | 98% |
| This compound (1 µM) | 55% | 40% |
| AXL siRNA | 52% | 35% |
The similar reduction in cell viability and invasion between this compound treatment and AXL siRNA knockdown strongly suggests that the functional effects of this compound are on-target and mediated through the inhibition of AXL signaling.[16][17][18]
Conclusion
Validating the results of a small molecule inhibitor like this compound with a specific genetic method such as siRNA knockdown is a cornerstone of rigorous preclinical research. This comparative approach provides strong evidence that the inhibitor's biological effects are due to the modulation of the intended target, AXL. The concordance between the data from both methods, particularly in downstream functional assays, builds confidence in the inhibitor's mechanism of action and its potential as a therapeutic agent. Researchers are strongly encouraged to adopt this dual strategy to ensure the accuracy and reproducibility of their findings.
References
- 1. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Frontiers | Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 [frontiersin.org]
- 13. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 14. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AXL knockdown gene signature reveals a drug repurposing opportunity for a class of antipsychotics to reduce growth and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Axl Inhibitors: Axl-IN-10 and TP-0903
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Axl tyrosine kinase inhibitors, Axl-IN-10 and TP-0903 (Dubermatinib). The Axl receptor tyrosine kinase is a critical mediator of cell survival, proliferation, and migration, and its overexpression is implicated in the progression and therapeutic resistance of numerous cancers.[1] This document aims to furnish researchers with a comprehensive overview of the available preclinical data, mechanisms of action, and relevant experimental methodologies for these two compounds to inform future research and drug development efforts.
Introduction to this compound and TP-0903
This compound and TP-0903 are small molecule inhibitors designed to target the ATP-binding site of the Axl kinase, thereby blocking its downstream signaling pathways.[2][3] TP-0903, in particular, has been the subject of extensive preclinical and ongoing clinical investigation, demonstrating a broad spectrum of anti-cancer activity.[4][5] Information on this compound is more limited but points to a high degree of potency in biochemical assays.[2]
Mechanism of Action: Targeting the Axl Signaling Pathway
Both this compound and TP-0903 function by inhibiting the kinase activity of the Axl receptor. Activation of Axl by its ligand, Gas6, leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including PI3K/AKT/mTOR, MAPK/ERK, and NF-κB, are crucial for cell proliferation, survival, and migration.[6] By blocking the kinase function of Axl, these inhibitors effectively shut down these pro-tumorigenic signaling networks.
References
- 1. AXL signaling in cancer: from molecular insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mayo.edu [mayo.edu]
- 5. TP-0903 is active in models of drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Axl-IN-10 Versus Antibody-Drug Conjugates Targeting AXL
A Comprehensive Guide for Researchers and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[1][2] Consequently, a range of therapeutic strategies are in development to inhibit its activity, broadly categorized into small molecule kinase inhibitors and antibody-drug conjugates (ADCs). This guide provides an objective comparison of a potent AXL small molecule inhibitor, Axl-IN-10, and several AXL-targeting ADCs, supported by preclinical data.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and AXL-targeting ADCs lies in their mechanism of action. This compound acts as a direct inhibitor of the AXL kinase domain, while ADCs utilize a targeted delivery approach to induce cytotoxicity.
This compound: Direct Kinase Inhibition
This compound is a potent small molecule inhibitor that targets the ATP-binding site within the intracellular kinase domain of the AXL receptor.[3] By blocking this site, it prevents the autophosphorylation of AXL and the subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[4]
AXL-Targeting Antibody-Drug Conjugates: Targeted Cytotoxicity
AXL-targeting ADCs are complex biologics composed of a monoclonal antibody specific to the extracellular domain of AXL, a potent cytotoxic payload, and a linker connecting the two.[5][6] The antibody component selectively binds to AXL on the surface of tumor cells, leading to the internalization of the ADC-AXL complex.[5] Once inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death through mechanisms like microtubule disruption or DNA damage.[5][7]
Preclinical Performance: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and various AXL-targeting ADCs. It is important to note that these data are from separate studies and direct cross-study comparisons should be made with caution.
Table 1: In Vitro Potency of AXL-Targeting Agents
| Compound | Modality | Target | Cell Lines | IC50 | Citation(s) |
| This compound | Small Molecule Inhibitor | AXL Kinase | Ba/F3 | 5 nM | [3] |
| Enapotamab vedotin (HuMax-AXL-ADC) | ADC | AXL | AXL-expressing NSCLC and other solid tumor cell lines | Not explicitly stated in the provided results, but demonstrated potent in vitro cytotoxicity. | [2][5] |
| Mecbotamab vedotin (CAB-AXL-ADC) | ADC | AXL | AXL-positive cancer cell lines | Effectively induced lysis of AXL-positive cancer cell lines in vitro. | [8][9] |
| Mipasetamab uzoptirine (ADCT-601) | ADC | AXL | AXL-expressing tumor cells | Potently cytotoxic in MES-dominant cell lines. | [7] |
Table 2: In Vivo Efficacy of AXL-Targeting Agents
| Compound | Modality | Cancer Model | Dosing | Key Findings | Citation(s) |
| This compound | Small Molecule Inhibitor | Not specified in provided results | Not specified | Good pharmacokinetics and transmembrane traits reported. | [3] |
| Enapotamab vedotin (HuMax-AXL-ADC) | ADC | NSCLC PDX models | 2 and 4 mg/kg | Induced antitumor activity in 9/10 models, with more profound activity at 4 mg/kg. Tumor regression or stasis in 17/61 PDX models. | [2][5] |
| Enapotamab vedotin (HuMax-AXL-ADC) | ADC | Soft Tissue Sarcoma PDX models | 4 mg/kg | Significant tumor growth delay, regression, and/or prolonged survival in 5/8 models. | [1] |
| Mecbotamab vedotin (CAB-AXL-ADC) | ADC | Human cancer xenograft mouse models | Not specified | Exhibited potent and lasting antitumor effects. | [8][9] |
| Mipasetamab uzoptirine (ADCT-601) | ADC | Human cancer xenograft mouse models | Up to 6 mg/kg | Potent and durable antitumor activity in a wide variety of models. Well tolerated. | [7] |
Visualizing the Mechanisms and Pathways
To further elucidate the distinct approaches of this compound and AXL-targeting ADCs, the following diagrams illustrate the AXL signaling pathway and the respective mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI Insight - Enapotamab vedotin, an AXL-specific antibody-drug conjugate, shows preclinical antitumor activity in non-small cell lung cancer [insight.jci.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Enapotamab vedotin, an AXL-specific antibody-drug conjugate, shows preclinical antitumor activity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mipasetamab Uzoptirine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical development of mecbotamab vedotin (BA3011), a novel, AXL-specific conditional active biologic antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IJMS | Free Full-Text | Enapotamab Vedotin, an AXL-Specific Antibody-Drug Conjugate, Demonstrates Antitumor Efficacy in Patient-Derived Xenograft Models of Soft Tissue Sarcoma [mdpi.com]
Cross-Validation of Axl Inhibition: A Comparative Guide to Axl Inhibitor Performance in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Axl inhibitors across various cancer cell lines. While specific preclinical data for the potent Axl inhibitor, Axl-IN-10, is not extensively available in the public domain, this guide offers a cross-validation of findings for other well-characterized Axl inhibitors, providing a benchmark for the expected performance of novel agents targeting the Axl receptor tyrosine kinase.
The Axl receptor tyrosine kinase is a critical mediator of cancer progression, promoting cell survival, proliferation, migration, and therapeutic resistance.[1][2] Its overexpression is linked to a poor prognosis in numerous cancers, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, making it a compelling target for therapeutic intervention.[3] this compound has been identified as a potent AXL inhibitor with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM.[4] While detailed cell-based studies for this compound are not yet widely published, the extensive research on other Axl inhibitors provides valuable insights into the expected biological consequences of potent Axl inhibition in cancer cells.
Comparative Efficacy of Axl Inhibitors Across Cancer Cell Lines
The following tables summarize the in vitro efficacy of several well-studied Axl inhibitors in various cancer cell lines. This data serves as a reference for the anticipated anti-cancer activity of potent Axl inhibitors like this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BGB324 (Bemcentinib) | A549 | Non-Small Cell Lung Cancer | ~1.5 | [5] |
| H1299 | Non-Small Cell Lung Cancer | ~2.0 | [5] | |
| K-562 | Chronic Myeloid Leukemia | >10 | [5] | |
| TP-0903 | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.025 | [6] |
| SK-MEL-5 | Melanoma | ~0.05 | [6] | |
| Glesatinib (MGCD265) | Caki-1 | Renal Cell Carcinoma | ~0.01 | |
| SNU-1076 | Head and Neck Cancer | ~0.005 |
Impact of Axl Inhibition on Downstream Signaling and Cellular Processes
Inhibition of the Axl receptor tyrosine kinase has been shown to modulate key signaling pathways and affect various cellular functions integral to cancer progression.
| Cellular Process | Effect of Axl Inhibition | Key Signaling Molecules Affected | References |
| Cell Proliferation | Decreased | p-Akt, p-ERK, c-Myc | [1] |
| Cell Survival/Apoptosis | Increased Apoptosis | Cleaved PARP, Cleaved Caspase-3 | [6] |
| Cell Migration & Invasion | Decreased | MMP9, FAK | [1] |
| Drug Resistance | Sensitization to other therapies | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of Axl inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Axl inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.
Western Blot Analysis
-
Cell Lysis: Treat cells with the Axl inhibitor at various concentrations for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., total Axl, phospho-Axl, total Akt, phospho-Akt, total ERK, phospho-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the Axl inhibitor or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism of Axl Inhibition
The following diagrams illustrate the Axl signaling pathway and a typical experimental workflow for evaluating Axl inhibitors.
Caption: Axl signaling pathway and its downstream effectors.
Caption: Workflow for evaluating Axl inhibitor efficacy.
References
- 1. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-10: A Head-to-Head Comparison with Other TAM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Axl-IN-10, a potent AXL inhibitor, with other inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to Axl and TAM Kinases
The TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—are key regulators of cellular processes such as proliferation, survival, and migration.[1][2] Dysregulation of TAM kinase signaling, particularly Axl, is strongly associated with cancer progression, metastasis, and the development of therapeutic resistance.[3][4][5] This has made Axl a compelling target for anticancer drug development. This compound is a novel and potent small molecule inhibitor of AXL, demonstrating significant potential in preclinical research.[6]
In Vitro Potency: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported in vitro IC50 values for this compound and other notable TAM kinase inhibitors against their primary targets.
Disclaimer: The IC50 values presented in this table are compiled from various sources and were likely determined using different experimental assays and conditions. Therefore, these values should be considered for informational purposes and not as a direct head-to-head comparison.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | AXL | 5 | [6] |
| Bemcentinib (R428) | AXL | 14 | [7][8][9] |
| Gilteritinib (ASP2215) | FLT3/AXL | 0.29 (FLT3), 0.73 (AXL) | [2][10] |
| Cabozantinib | VEGFR2, MET, AXL | 0.035 (VEGFR2), 1.3 (MET), 7 (AXL) | [2] |
| TP-0903 | AXL | Not explicitly stated in the provided results | [2][11][12] |
Axl Signaling Pathway
The activation of the Axl receptor by its ligand, Gas6, triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, and invasion. Key pathways activated include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT pathways. The following diagram illustrates this signaling network.
Caption: Axl Signaling Pathway
Experimental Protocols
To ensure reproducibility and enable accurate comparison of inhibitor performance, detailed and standardized experimental protocols are essential. Below are representative protocols for key in vitro assays used to characterize AXL inhibitors.
In Vitro AXL Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
AXL Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing AXL kinase, the substrate AXLtide, and reaction buffer in each well of a 384-well plate.
-
Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the AXL kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: ADP-Glo Kinase Assay Workflow
Cellular AXL Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block AXL autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with high AXL expression (e.g., H1299)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-AXL (p-AXL) and anti-total-AXL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-AXL overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AXL to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of p-AXL and total AXL.
-
Logical Relationship Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ulab360.com [ulab360.com]
- 4. ulab360.com [ulab360.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AXL Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Synergistic Alliance: Axl-IN-10 and PARP Inhibitors in Cancer Therapy
A comprehensive guide for researchers and drug development professionals on the synergistic potential of combining Axl inhibition with PARP inhibitors, supported by experimental data and detailed protocols.
The intricate landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments and combination strategies to overcome resistance and enhance efficacy. A promising avenue of investigation lies in the synergistic interplay between inhibitors of the Axl receptor tyrosine kinase and Poly (ADP-ribose) polymerase (PARP). This guide provides an in-depth comparison of the performance of Axl-IN-10 in synergy with PARP inhibitors, supported by experimental evidence.
The Rationale for Combination: Axl Inhibition Creates a Vulnerability Exploited by PARP Inhibitors
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is frequently overexpressed in various cancers and is associated with poor prognosis, metastasis, and therapeutic resistance.[1][2][3][4] Axl signaling promotes cancer cell proliferation, survival, invasion, and epithelial-to-mesenchymal transition (EMT).[2][5][6] Crucially, recent studies have unveiled a novel role for Axl in the DNA damage response (DDR).[2][7][8][9][10] Inhibition of Axl has been shown to suppress the expression of genes involved in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks.[8][11] This Axl inhibition-induced HR deficiency creates a state of "BRCAness," rendering cancer cells highly susceptible to the cytotoxic effects of PARP inhibitors.[8][11]
PARP inhibitors are a class of drugs that block the function of PARP enzymes, which are essential for the repair of DNA single-strand breaks.[12][13][14][15] In cells with deficient HR repair, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, ultimately resulting in synthetic lethality and cancer cell death.[12][13][15] Therefore, the combination of an Axl inhibitor like this compound with a PARP inhibitor represents a rational and potent therapeutic strategy.
Quantitative Data Summary: Evidence of Synergy
The synergistic effect of combining Axl inhibitors with PARP inhibitors has been demonstrated across various cancer types, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), ovarian cancer, and hepatocellular carcinoma (HCC).[8][16][17][18][19]
Table 1: In Vitro Synergy of Axl and PARP Inhibitors
| Cancer Type | Cell Line(s) | Axl Inhibitor | PARP Inhibitor | Assay | Key Findings | Reference(s) |
| TNBC, NSCLC, HNSCC | MDA-MB-157, SKLU1, 584 | TP0903 | Olaparib | High-Throughput Survival Assay, Clonogenic Assay | Combination Index (CI) < 1, indicating synergy. Significant decrease in colony formation with combination treatment. | [20][21] |
| TNBC, NSCLC, HNSCC | MDA-MB-157, SKLU1, 584 | R428 (Bemcentinib) | Olaparib | High-Throughput Survival Assay | CI < 1, confirming synergy. | [21] |
| Ovarian Cancer | PEO1-S, Kuramochi-S | AXL siRNA | Olaparib | MTT Assay | AXL downregulation significantly decreased the IC50 of Olaparib in both sensitive and resistant cell lines. | [18] |
| TNBC | MDA-MB-231-S | AXL siRNA | Olaparib | MTT Assay | AXL silencing led to a significant decrease in Olaparib IC50. | [18] |
| Ovarian Cancer | OVCAR8, OVCAR3 | AVB-S6-500 (GAS6 inhibitor) | Olaparib | Cell Survival Assay | Combination treatment led to decreased ovarian cancer cell survival. | [16][17] |
| Hepatocellular Carcinoma (HCC) | Huh7, HepG2 | Bemcentinib | Olaparib | Cell Viability, Colony Formation | Silencing of AXL enhanced the sensitivity of HCC cells to Olaparib. | [19] |
Table 2: In Vivo Efficacy of Axl and PARP Inhibitor Combination
| Cancer Type | Model | Axl Inhibitor | PARP Inhibitor | Key Findings | Reference(s) |
| Ovarian Cancer | Xenograft | AVB-S6-500 | Olaparib | Combination treatment led to less tumor burden. | [16][17] |
| Hepatocellular Carcinoma (HCC) | Xenograft | Bemcentinib | Olaparib | Combination of Bemcentinib and Olaparib enhanced the therapeutic efficacy in vivo. | [19] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Caption: Axl inhibition leads to downregulation of homologous recombination (HR) repair genes, creating a state of HR deficiency. This renders cancer cells vulnerable to PARP inhibitors, which block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and subsequent apoptosis.
Caption: A typical experimental workflow to assess the synergy between this compound and PARP inhibitors involves a series of in vitro assays to measure cell viability, colony formation, and apoptosis, followed by in vivo studies in xenograft models to evaluate tumor growth and survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, a PARP inhibitor, or the combination of both for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Clonogenic Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with this compound, a PARP inhibitor, or the combination at specified concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing >50 cells) in each well.
-
Data Analysis: Compare the number of colonies in the treated groups to the control group to determine the effect on cell survival and proliferation.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against Axl, PARP, cleaved PARP, RAD51, and γH2AX overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The combination of this compound and PARP inhibitors presents a compelling therapeutic strategy for a range of cancers. The ability of Axl inhibition to induce a state of homologous recombination deficiency provides a clear mechanistic rationale for the observed synergy with PARP inhibitors. The presented experimental data from both in vitro and in vivo studies strongly support the enhanced anti-tumor activity of this combination. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients. This guide provides a foundational understanding for researchers and drug development professionals to explore and advance this synergistic approach in oncology.
References
- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - ProQuest [proquest.com]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of inhibition of receptor tyrosine kinase AXL on DNA damage response in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 16. GAS6/AXL inhibition enhances ovarian cancer sensitivity to chemotherapy and PARP inhibition through increased DNA damage and enhanced replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GAS6/AXL Inhibition Enhances Ovarian Cancer Sensitivity to Chemotherapy and PARP Inhibition through Increased DNA Damage and Enhanced Replication Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AXL pathway as a target to overcome resistance to PARP inhibitors in high-grade serous ovarian (HGSOC) and triple-negative breast cancer (TNBC) cell lines. - ASCO [asco.org]
- 19. AXL inhibition prevents RPA2/CHK1-mediated homologous recombination to increase PARP inhibitor sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
AXL Inhibition: A Comparative Guide to Axl-IN-10 Combination Therapy vs. Monotherapy
For Researchers, Scientists, and Drug Development Professionals
The receptor tyrosine kinase AXL has emerged as a critical target in oncology, implicated in tumor progression, metastasis, and the development of therapeutic resistance.[1][2][3] Axl-IN-10 is a potent and selective small molecule inhibitor of AXL, showing promise in preclinical research. This guide provides a comparative overview of the potential of this compound in combination therapy versus monotherapy, drawing upon experimental data from other selective AXL inhibitors to illustrate the scientific rationale and potential benefits of a combination approach.
The Rationale for AXL Inhibition
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[1] This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[1][2] In numerous cancers, overexpression of AXL is associated with a poor prognosis and resistance to conventional therapies.[1][3] Inhibition of AXL signaling, therefore, represents a promising strategy to thwart tumor growth and overcome drug resistance.
AXL Signaling Pathway
The following diagram illustrates the central role of AXL in promoting cancer cell survival and proliferation.
Monotherapy vs. Combination Therapy: A Data-Driven Comparison
While AXL inhibitor monotherapy has shown preclinical and early clinical promise, the true potential may lie in combination with other anti-cancer agents.[1] Combination strategies aim to achieve synergistic effects, overcome resistance mechanisms, and enhance therapeutic efficacy. The following tables summarize key experimental data from studies on various AXL inhibitors, providing a basis for comparing monotherapy and combination therapy approaches.
It is important to note that the following data is from studies on AXL inhibitors other than this compound and is presented to illustrate the potential of AXL inhibitor combination therapy.
Preclinical In Vitro Data
| AXL Inhibitor & Combination Partner | Cancer Type | Assay | Monotherapy Result | Combination Therapy Result | Fold Change/Synergy | Reference |
| AB-329 + Paclitaxel | Triple-Negative Breast Cancer (TNBC) | Cell Migration | Moderate inhibition | Significantly enhanced inhibition | Not specified | [4] |
| AB-329 + Paclitaxel | Triple-Negative Breast Cancer (TNBC) | Cell Invasion | Moderate inhibition | Significantly enhanced inhibition | Not specified | [4] |
| ONO-7475 + AZD6738 (ATR inhibitor) | Pleural Mesothelioma | Cell Viability (MTT Assay) | Dose-dependent decrease | Synergistic decrease in cell viability (CI < 0.8) | Synergistic | [5] |
| ONO-7475 + AZD6738 (ATR inhibitor) | Pleural Mesothelioma | Apoptosis (Annexin V) | Modest increase in apoptosis | Significant increase in apoptosis | Significant | [5] |
Preclinical In Vivo Data
| AXL Inhibitor & Combination Partner | Cancer Model | Parameter | Monotherapy Result | Combination Therapy Result | % Tumor Growth Inhibition (TGI) / Survival Improvement | Reference |
| Mecbotamab Vedotin (AXL-ADC) | Soft Tissue Sarcoma (Patient-Derived Xenograft) | Median Overall Survival | 18.4 months | 22.9 months (with anti-PD-1) | 24.5% improvement | [6] |
| ONO-7475 + AZD6738 (ATR inhibitor) | Pleural Mesothelioma (Y30 Xenograft) | Tumor Volume | Slight delay in tumor growth | Significant inhibition of tumor growth | Significant | [5][7] |
Clinical Trial Data
| AXL Inhibitor & Combination Partner | Cancer Type | Trial Phase | Efficacy Endpoint | Monotherapy (Historical/Expected) | Combination Therapy Result | Reference |
| Bemcentinib + Pembrolizumab (anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) | Phase II | Overall Response Rate (ORR) | Low in PD-L1 low/negative patients | 33% ORR in AXL-positive patients | Not specified |
| Mecbotamab Vedotin (AXL-ADC) + anti-PD-1 | Soft Tissue Sarcoma | Phase II | Median Overall Survival | Not directly compared | 22.9 months | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the AXL inhibitor (e.g., this compound) as a single agent or in combination with a second drug at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Tumor Model
The following diagram outlines a typical workflow for an in vivo xenograft study.
-
Cell Preparation: Culture the desired cancer cell line to ~80% confluency.
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2)/2.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Combination therapy (e.g., this compound + chemotherapy or immunotherapy)
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study (defined by tumor size or time), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis for AXL Pathway Activation
-
Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL, AXL, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The available preclinical and clinical data for various AXL inhibitors strongly suggest that a combination therapy approach is more effective than monotherapy in treating various cancers. The synergistic effects observed in vitro and the enhanced tumor growth inhibition in vivo provide a compelling rationale for exploring this compound in combination with other therapeutic agents, such as chemotherapy, immunotherapy, and other targeted drugs. Further research is warranted to identify the most effective combination partners for this compound and to elucidate the underlying mechanisms of synergy. This will be crucial for the successful clinical translation of this compound as a novel cancer therapeutic.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Combined Therapeutic Targeting of AXL and ATR on Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioAtla's Mecbotamab Vedotin , an AXL-targeting ADC, Demonstrates a Median Overall Survival of 21.5 months in Subtypes of Refractory Soft Tissue Sarcomas | INN [investingnews.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of Axl-IN-10: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Axl-IN-10, a potent AXL inhibitor, against other notable AXL inhibitors. The following sections detail its mechanism of action, comparative efficacy, and key experimental protocols to assess its therapeutic potential.
This compound is a powerful inhibitor of the AXL receptor tyrosine kinase, demonstrating a half-maximal inhibitory concentration (IC50) of 5 nM.[1] The AXL signaling pathway is a critical mediator in various cellular processes, including cell survival, proliferation, and migration. Its overexpression is linked to poor prognosis and drug resistance in numerous cancers, making it a prime target for therapeutic intervention.
Comparative Analysis of AXL Inhibitors
To contextualize the therapeutic potential of this compound, a comparison with other well-characterized AXL inhibitors is essential. The following table summarizes the in vitro potency of this compound alongside Bemcentinib (BGB324), Cabozantinib (XL184), and NPS-1034.
| Compound | AXL IC50 (nM) | Other Key Targets |
| This compound | 5 | Not specified |
| Bemcentinib (BGB324/R428) | 14[1][2][3] | Highly selective for Axl over Mer and Tyro3[1][2] |
| Cabozantinib (XL184) | 7[4] | VEGFR2 (0.035 nM), MET (1.3 nM), RET, KIT, FLT3[4] |
| NPS-1034 | 10.3[5][6] | MET (48 nM)[5][6] |
In Vivo Efficacy:
While specific in vivo efficacy data for this compound is not publicly available, studies on other potent AXL inhibitors provide insights into the potential anti-tumor activity.
| Compound | Animal Model | Dosing | Key Findings |
| Bemcentinib (BGB324/R428) | MDA-MB-231 breast cancer xenograft | 125 mg/kg, oral, twice daily | Suppressed breast cancer metastasis.[3] |
| 4T1 orthotopic breast cancer model | Not specified | Reduced metastatic burden and extended survival.[7] | |
| Renal cell carcinoma orthotopic model | Not specified | Significantly inhibited tumor growth.[8] | |
| Cabozantinib (XL184) | Medullary thyroid cancer xenograft | 3, 10, 30, 60 mg/kg, oral, once daily | Dose-dependent tumor growth inhibition.[1] |
| Papillary renal cell carcinoma PDX | 30 mg/kg, oral, once daily | Caused significant tumor regression and inhibited lung metastasis.[4] | |
| Hepatocellular carcinoma xenograft | 10, 30 mg/kg, oral, daily | Inhibited tumor growth.[2] | |
| NPS-1034 | Gastric cancer xenograft | 30 mg/kg, oral | Decreased tumor growth. |
| Lung metastatic animal model | 10, 30 mg/kg | Markedly inhibited tumor growth and metastasis.[9] |
AXL Signaling Pathway and Inhibitor Action
The AXL receptor tyrosine kinase, upon activation by its ligand Gas6, initiates a cascade of downstream signaling events that promote cancer cell proliferation, survival, and migration. This compound, as a kinase inhibitor, blocks the autophosphorylation of the AXL receptor, thereby inhibiting these downstream pathways.
Experimental Workflow for Therapeutic Window Evaluation
Determining the therapeutic window of a novel compound like this compound involves a multi-step process, from initial in vitro screening to in vivo efficacy and toxicology studies.
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the inhibitor).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Mouse Xenograft Tumor Model
This in vivo model evaluates the anti-tumor efficacy of this compound.
-
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group at various doses and schedules (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
3. Rodent Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Materials:
-
Mice or rats
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
-
-
Procedure:
-
Administer a single dose of this compound to two groups of animals, one via IV injection and the other via oral gavage.
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Plot the plasma concentration-time curve for both IV and PO administration.
-
Calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): Total drug exposure over time.
-
Half-life (t1/2): Time for the plasma concentration to decrease by half.
-
Maximum Concentration (Cmax): The highest observed plasma concentration after oral administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
-
4. Maximum Tolerated Dose (MTD) Study in Rodents
This study identifies the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Materials:
-
Mice or rats
-
This compound
-
Vehicle for administration
-
-
Procedure:
-
Divide animals into several groups, including a control group receiving the vehicle.
-
Administer escalating single doses of this compound to the different groups.
-
Observe the animals for a set period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
The MTD is typically defined as the highest dose that does not cause mortality, significant weight loss (e.g., >15-20%), or other severe clinical signs of toxicity.
-
This information is crucial for designing the dose levels for subsequent in vivo efficacy and longer-term toxicology studies.
-
References
- 1. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. instechlabs.com [instechlabs.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Axl-IN-10 selectivity profiling against a kinase panel
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity of Axl inhibitors, using the well-characterized compound R428 (Bemcentinib) as a proxy for Axl-IN-10, for which detailed public selectivity data is not available.
This compound is a potent inhibitor of the Axl receptor tyrosine kinase with a reported IC50 of 5 nM. However, a comprehensive kinase panel profile for this compound is not publicly available. To illustrate the expected selectivity profile for a highly selective Axl inhibitor, this guide presents data for R428 (also known as BGB324 or Bemcentinib), the first selective Axl inhibitor to enter clinical trials. This information is crucial for assessing potential therapeutic applications and designing future experiments.
Comparative Selectivity of R428 (Bemcentinib) Against a Kinase Panel
The following table summarizes the inhibitory activity of R428 against Axl and a panel of other kinases. The data highlights the compound's high selectivity for Axl, including against other members of the TAM (Tyro3, Axl, Mer) family.
| Kinase Target | IC50 / EC50 (nM) | Fold Selectivity vs. Axl | Kinase Family |
| Axl | 14 | 1x | TAM |
| Mer | ~700 | >50x | TAM |
| Tyro3 | >1400 | >100x | TAM |
| Abl | >1400 | >100x | Tyrosine Kinase |
| EGFR | >1400 | >100x | Tyrosine Kinase |
| HER2 | >1400 | >100x | Tyrosine Kinase |
| PDGFRβ | >1400 | >100x | Tyrosine Kinase |
| Flt-1 | >140 | >10x | Tyrosine Kinase |
| Flt-3 | >140 | >10x | Tyrosine Kinase |
| Ret | >140 | >10x | Tyrosine Kinase |
| Tie-2 | >140 | >10x | Tyrosine Kinase |
Data is compiled from publicly available in vitro biochemical and cell-based assays.[1][2][3][4]
Axl Signaling Pathway
The Axl receptor tyrosine kinase is a key mediator of various cellular processes, including survival, proliferation, migration, and therapeutic resistance.[5][6] Its signaling is typically initiated by the binding of its ligand, Gas6 (Growth arrest-specific 6).
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Below is a detailed methodology representative of such an experiment.
In Vitro Kinase Selectivity Profiling Assay (Radiometric)
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.
Objective: To determine the concentration at which a test compound (e.g., this compound or R428) inhibits 50% of the activity (IC50) of a panel of kinases.
Materials:
-
Purified recombinant kinase enzymes.
-
Specific substrate for each kinase (e.g., a peptide or protein).
-
Test compound (inhibitor) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
[γ-³³P]-ATP (radioactive ATP).
-
96-well filter plates.
-
Phosphoric acid solution (to stop the reaction).
-
Scintillation counter.
Workflow Diagram:
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, the following are mixed:
-
The test compound at various concentrations.
-
The specific kinase and its corresponding substrate in assay buffer.
-
The reaction is initiated by adding a mixture of non-radioactive ATP and [γ-³³P]-ATP.[7]
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.[7]
-
Reaction Termination: The reaction is stopped by adding a phosphoric acid solution. This causes the phosphorylated substrate to bind to the filter membrane of the plate.
-
Washing: The wells are washed multiple times to remove any unincorporated [γ-³³P]-ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a microplate scintillation counter.[7]
-
Data Analysis: The activity of the kinase at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
This comprehensive approach allows for the robust determination of an inhibitor's potency and selectivity, providing critical insights for further drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.6. Kinase Profiling Assay [bio-protocol.org]
Safety Operating Guide
Safe Disposal of AXL Inhibitor Axl-IN-10: A Procedural Guide
Core Safety and Hazard Information
Axl-IN-10 is a potent laboratory chemical intended for research use only.[1] Based on the available data for similar compounds, it should be handled with care, assuming it may be harmful if swallowed and exhibits high toxicity to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is of paramount importance.
Key Hazard Statements for Similar Compounds:
Essential Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Use only in areas with appropriate exhaust ventilation.[2]
-
Wear personal protective equipment (PPE), including safety goggles, protective gloves, and impervious clothing.
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash skin thoroughly after handling.[2]
Quantitative Data Summary
A specific SDS for this compound detailing quantitative exposure limits or disposal concentrations is not available. The following table summarizes key information for the related compound Axl-IN-21, which should be considered as indicative for this compound.
| Parameter | Value (for Axl-IN-21) | Source |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | [2] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[2] This ensures that the compound is managed in an environmentally safe and compliant manner.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Detailed Steps:
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), separately from other laboratory waste streams.
-
-
Use of Designated Containers:
-
Place this compound waste into a designated hazardous waste container that is compatible with the chemical. The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".
-
-
Container Sealing:
-
Ensure the waste container is kept tightly sealed when not in use to prevent any release of fumes or accidental spillage.[2]
-
-
Proper Storage:
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Documentation:
-
Complete all required waste manifest forms provided by the disposal service. This documentation is crucial for regulatory compliance and tracking the waste from your laboratory to the final disposal facility.
-
Signaling Pathway Considerations in Disposal
While signaling pathways are relevant to the compound's mechanism of action, they do not directly inform the disposal procedure. The critical information for disposal relates to the chemical's hazardous properties, particularly its environmental toxicity.
Caption: Logical relationship for this compound disposal decisions.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both laboratory personnel and the ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
